iso-Hexahydrocannabiphorol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H36O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
5-heptyl-9-methyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C23H36O2/c1-5-6-7-8-9-10-17-13-20(24)22-19-15-23(4,25-21(22)14-17)12-11-18(19)16(2)3/h13-14,16,18-19,24H,5-12,15H2,1-4H3 |
InChI Key |
QBXJUYUAQZDADB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
iso-Hexahydrocannabiphorol (iso-HHCP): A Technical Overview of a Novel Synthetic Cannabinoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabiphorol (iso-HHCP) is a semi-synthetic cannabinoid that has emerged as an isomeric impurity in the production of hexahydrocannabiphorol (HHCP).[1][2][3] As the landscape of cannabinoid research and development continues to expand, a thorough understanding of not only the primary compounds but also their synthesis-related impurities is crucial for ensuring the safety, efficacy, and regulatory compliance of cannabinoid-based products. This technical guide provides a comprehensive overview of the fundamental properties of iso-HHCP, focusing on its chemical characteristics, analytical identification, and the current state of knowledge regarding its pharmacological activity.
Chemical and Physical Properties
This compound is structurally similar to other phytocannabinoids and is characterized by a hexahydrodibenzopyran core structure.[4] It is a heptyl homolog of iso-hexahydrocannabinol (B14077786) (iso-HHC). While detailed experimental data on its physical properties are scarce, the available chemical information is summarized below.
| Property | Data | Reference |
| Formal Name | (2R,5S,6R)-9-heptyl-5-isopropyl-2-methyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[b]oxocin-7-ol | [4] |
| Molecular Formula | C₂₃H₃₆O₂ | [4] |
| Molecular Weight | 344.5 g/mol | [4] |
| Physical State | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Sparingly soluble in acetonitrile (B52724) (1-10 mg/ml) |
Synthesis and Impurity Profile
iso-HHCP has been identified as a byproduct in the synthesis of HHCP.[1][2][3] The synthesis of HHCP often involves the hydrogenation of tetrahydrocannabiphorol (THCP) or cyclization and hydrogenation from other precursors.[5][6][7] During these processes, various isomers, including iso-HHCP, can be formed. One study analyzing a commercial HHCP sample found iso-HHCP to be present as a scalemic mixture, indicating some degree of stereochemical control in the synthesis process.[1][2]
The following diagram illustrates the position of iso-HHCP as a synthesis byproduct alongside other identified impurities.
Experimental Protocols
Isolation and Identification
The isolation and structural elucidation of iso-HHCP from a complex mixture of synthetic cannabinoids have been described in the literature.[1][2][3] A general workflow for this process is outlined below.
Column Chromatography Protocol: [1][2]
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 100:1 n-hexane:EtOAc) and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and analyzed by GC-MS to identify those containing the compound of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [1][3]
-
Instrumentation: An Agilent GC-MS system (or equivalent).
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenylmethylsiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the isomers.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with a mass scan range appropriate for detecting the molecular ion (m/z 344) and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][2][3]
-
Instrumentation: Bruker Avance spectrometers (or equivalent) operating at various field strengths (e.g., 400 or 500 MHz for ¹H).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the complete chemical structure and stereochemistry.
Spectroscopic Data
Detailed ¹H and ¹³C NMR data for iso-HHCP have been published.[1] These data are essential for the unambiguous identification of this isomer. The key distinguishing features in the NMR spectra arise from the different spatial arrangement of the atoms in the iso- structure compared to the regular HHCP epimers.
| Spectroscopic Technique | Key Findings for iso-HHCP | Reference |
| ¹H NMR | Shows characteristic shifts for the aromatic protons and the aliphatic chain, with specific correlations in 2D NMR confirming the iso- structure. | [1] |
| ¹³C NMR | Provides the carbon skeleton fingerprint, allowing for differentiation from other isomers. | [1] |
| GC-MS | Exhibits a molecular ion peak at m/z 344, with a fragmentation pattern that can be used to distinguish it from other cannabinoids with the same molecular weight. | [1][3] |
Pharmacology and Signaling Pathways
Currently, there is a significant lack of publicly available pharmacological data for this compound. Studies have primarily focused on the (9R)-HHCP and (9S)-HHCP epimers, which are the major components of HHCP products. The binding affinities and functional activities of iso-HHCP at the cannabinoid receptors CB1 and CB2 have not been reported.
For context, the pharmacological data for the main HHCP epimers are presented below. It is important to note that these values do not apply to iso-HHCP, and the activity of iso-HHCP remains to be determined.
| Compound | Receptor | Assay Type | Value | Reference |
| (9R)-HHC | CB1 | Binding Affinity (Kᵢ) | Similar to Δ⁹-THC | [8][9] |
| (9S)-HHC | CB1 | Binding Affinity (Kᵢ) | 10-fold lower than Δ⁹-THC | [8] |
Due to the absence of pharmacological data, the specific signaling pathways activated by iso-HHCP are unknown. Cannabinoid receptors, particularly CB1, are G-protein coupled receptors (GPCRs) that, upon activation, can modulate several downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
The following diagram illustrates a generalized cannabinoid receptor signaling pathway, which may or may not be applicable to iso-HHCP.
Conclusion and Future Directions
This compound is a notable synthesis impurity in the production of HHCP. While analytical methods for its identification and characterization are established, there is a clear and significant gap in the understanding of its fundamental physical and pharmacological properties. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. Future research should prioritize the following:
-
Synthesis and Purification: Development of methods for the targeted synthesis and purification of iso-HHCP to obtain a reference standard for comprehensive analysis.
-
Physicochemical Characterization: Determination of key physical constants such as melting point, boiling point, and solubility in various solvents.
-
Pharmacological Profiling: In-depth investigation of the binding affinity and functional activity of iso-HHCP at CB1 and CB2 receptors, as well as other potential biological targets.
-
In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of iso-HHCP in animal models to understand its potential physiological effects.
A thorough understanding of iso-HHCP is essential for the quality control and safety assessment of HHCP products. Further research into this and other synthesis-related impurities will contribute to the overall knowledge base of synthetic cannabinoids and support the development of safer and more effective cannabinoid-based therapeutics.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Origin of iso-Hexahydrocannabiphorol (iso-HHCP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and characterization of iso-hexahydrocannabiphorol (iso-HHCP), a novel semi-synthetic cannabinoid. Iso-HHCP has been identified as an isomer and a synthesis byproduct of hexahydrocannabiphorol (HHCP), a potent hydrogenated derivative of tetrahydrocannabiphorol (THCP). This document details the initial identification of iso-HHCP, its structural elucidation through advanced analytical techniques, and its likely synthetic origins. While quantitative pharmacological data on iso-HHCP remains to be fully elucidated, this guide provides context through the known cannabimimetic activity of related compounds. Detailed experimental protocols for the isolation and characterization of iso-HHCP are presented, alongside visualizations of its chemical relationships and potential signaling pathways, to serve as a valuable resource for researchers in the field of cannabinoid chemistry and pharmacology.
Introduction
The landscape of cannabinoid research is rapidly evolving with the emergence of novel semi-synthetic and synthetic cannabinoids. Among these, hexahydrocannabiphorol (HHCP) has garnered significant attention due to its potent psychoactive effects, reportedly exceeding those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][2] HHCP is the hydrogenated analog of tetrahydrocannabiphorol (THCP), a phytocannabinoid distinguished by its seven-term alkyl side chain, which contributes to its high affinity for the cannabinoid type 1 (CB1) receptor.[3] The synthesis of HHCP is not a perfectly selective process and often results in a mixture of isomers and byproducts. One such compound that has been recently identified is this compound (iso-HHCP), also referred to as dihydro-iso-THCP.[4] This guide focuses on the discovery and origin of this specific isomer, providing a technical foundation for further scientific investigation.
Discovery and Origin of this compound
Initial Identification as a Synthesis Byproduct
The discovery of iso-HHCP was not the result of a targeted synthesis but rather its identification as a component within commercially available HHCP products. A seminal 2024 study by Schirmer et al. conducted a detailed analysis of a commercially sourced HHCP sample and successfully isolated and characterized several isomers and synthesis-related impurities.[2][4] Among the identified compounds was iso-HHCP, confirming its presence as a byproduct in the semi-synthetic production of HHCP.[2][4]
Postulated Synthetic Origin
The presence of iso-HHCP and other isomers, such as cis-HHCP and abnormal-HHCP (abn-HHCP), in synthetic HHCP samples points to the non-stereospecific nature of the chemical reactions involved.[2][4] The most probable synthetic route to HHCP is the hydrogenation of THCP. It is hypothesized that during the synthesis of the precursor THCP, or during the subsequent hydrogenation, rearrangements can occur, leading to the formation of the iso- structure. The iso-forms of cannabinoids are undesired side-products commonly found in recreational products containing Δ⁸-THC and have not been identified in the Cannabis sativa L. plant.[5] Their hydrogenation leads to the corresponding iso-HHC compounds, which are considered synthetic impurities.[5]
Caption: Logical workflow illustrating the likely origin of iso-HHCP as a byproduct of HHCP synthesis.
Structural Characterization of this compound
The definitive identification of iso-HHCP was achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and extensive nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The structural elucidation of iso-HHCP was primarily based on 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for iso-HHCP as reported by Schirmer et al. (2024).
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 154.9 | - | - | - |
| 2 | 111.9 | 6.25 | d | 2.4 |
| 3 | 156.0 | - | - | - |
| 4 | 108.1 | 6.10 | d | 2.4 |
| 4a | 142.9 | - | - | - |
| 5 | 31.6 | 2.45 | t | 7.7 |
| 6' | 36.1 | 1.58 | p | 7.7 |
| 5' | 31.6 | 1.30 | m | - |
| 4' | 29.3 | 1.30 | m | - |
| 3' | 29.1 | 1.30 | m | - |
| 2' | 22.6 | 1.30 | m | - |
| 1' | 14.1 | 0.89 | t | 7.0 |
| 6 | 77.5 | - | - | - |
| 6a | 50.3 | 1.80 | m | - |
| 7 | 19.4 | 1.60 / 1.39 | m | - |
| 8 | 28.1 | 1.19 | m | - |
| 9 | 31.7 | 1.60 | m | - |
| 10 | 28.8 | 0.98 / 0.77 | m | - |
| 10a | 36.4 | 2.01 | m | - |
| 10b | 108.4 | - | - | - |
| 11 | 33.7 | 1.80 | m | - |
| 12 | 23.0 | 1.39 | s | - |
| 13 | 25.7 | 2.31 | sept | 6.8 |
| 14 | 23.3 | 1.19 | d | 6.8 |
| 15 | 19.4 | 0.77 | d | 6.8 |
Data extracted from Schirmer et al., 2024.
Experimental Protocols
The following protocols are based on the methods described by Schirmer et al. (2024) for the isolation and characterization of iso-HHCP from a commercial HHCP sample.
Isolation of this compound
-
Method: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297), starting with a non-polar mixture (e.g., 100:1 n-hexane:EtOAc) and gradually increasing the polarity.
-
Procedure:
-
A portion of the commercial HHCP sample (e.g., 250 mg) is dissolved in a minimal amount of the initial mobile phase.
-
The dissolved sample is loaded onto a silica gel column.
-
The column is eluted with the mobile phase, with the polarity being increased stepwise.
-
Fractions are collected and analyzed by GC-MS to identify those containing iso-HHCP.
-
Fractions containing pure iso-HHCP are combined and the solvent is evaporated to yield the isolated compound.
-
Caption: Experimental workflow for the isolation of iso-HHCP from a complex mixture.
Characterization of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
System: A standard GC-MS system equipped with a suitable capillary column (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane).
-
Injection: A diluted sample of the isolated fraction in a suitable solvent (e.g., methanol).
-
Oven Program: A temperature gradient is used to separate the components of the mixture, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-650. The resulting mass spectrum of iso-HHCP will show a molecular ion peak and characteristic fragmentation patterns.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Experiments:
-
¹H NMR for proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to definitively assign the structure.
-
-
Cannabinoid Signaling Pathways and a Note on the Pharmacology of iso-HHCP
Cannabinoids exert their effects primarily through the activation of two G-protein coupled receptors: CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of many cannabinoids. The CB2 receptor is mainly found in the immune system and peripheral tissues and is involved in modulating inflammation and immune responses.
Caption: A simplified diagram of the canonical cannabinoid receptor signaling cascade.
As of the writing of this guide, there is no publicly available quantitative data on the binding affinity (Ki) or functional activity (EC₅₀) of iso-HHCP at the CB1 and CB2 receptors. However, studies on the primary isomers of HHCP have shown that (9R)-HHCP is a potent partial agonist of the CB1 receptor, with a higher potency than (9S)-HHCP.[1][6] Given that iso-HHCP is a structural isomer of HHCP, it is plausible that it also interacts with cannabinoid receptors, but its specific pharmacological profile remains a subject for future research. The pharmacology of iso-THC, the precursor to iso-HHC, is also not well-studied, though it is generally considered to have lower cannabimimetic activity than Δ⁹-THC.[7]
Conclusion and Future Directions
The discovery of this compound as a byproduct in the synthesis of HHCP highlights the complexity of cannabinoid chemistry and the importance of rigorous analytical characterization of these novel compounds. While its origin and structure have been elucidated, its pharmacological and toxicological profiles are yet to be determined. Future research should focus on the targeted synthesis of pure iso-HHCP to enable comprehensive pharmacological evaluation, including receptor binding assays and functional studies. Such research is crucial for a complete understanding of the potential effects of the full spectrum of compounds present in commercially available semi-synthetic cannabinoid products and for ensuring consumer safety. This technical guide serves as a foundational document for these future endeavors.
References
- 1. In vitro activation of the CB1 receptor by the semi-synthetic cannabinoids hexahydrocannabinol (HHC), hexahydrocannabinol acetate (HHC-O) and hexahydrocannabiphorol (HHC-P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
The Genesis of an Isomer: A Technical Guide to the Synthesis of iso-Hexahydrocannabiphorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has garnered significant interest within the scientific community due to its potential for heightened potency compared to its shorter-chain analog, hexahydrocannabinol (B1216694) (HHC). The synthesis of HHCP, however, is not a straightforward process and often results in a complex mixture of isomers. Among these is iso-hexahydrocannabiphorol (iso-HHCP), a structural variant with a distinct bridged bicyclic core. This technical guide provides an in-depth exploration of the synthetic pathways leading to the formation of iso-HHCP, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical transformations.
The presence of iso-HHCP and other related isomers in synthetic cannabinoid products underscores the importance of understanding the reaction mechanisms at play.[1][2] This knowledge is critical for the development of stereoselective synthetic routes, the accurate analytical characterization of these compounds, and the investigation of their pharmacological profiles.
Core Synthetic Pathways to HHCP and its Isomers
The formation of iso-HHCP is intrinsically linked to the synthesis of HHCP itself. The most plausible synthetic routes involve two key stages: the formation of a tetrahydrocannabiphorol (THCP) scaffold, which can include the "iso" structural motif, followed by catalytic hydrogenation.
Two primary approaches to the initial scaffold synthesis are considered:
-
Semi-synthesis from Cannabidiphorol (CBDP): This pathway mirrors the well-documented acid-catalyzed cyclization of cannabidiol (B1668261) (CBD) to tetrahydrocannabinol (THC) and its isomers.[3][4]
-
Total Synthesis: This approach builds the cannabinoid core from simpler, non-cannabinoid precursors, offering greater control over the final product structure.
Semi-Synthesis via Acid-Catalyzed Cyclization of Cannabidiphorol (CBDP)
The acid-catalyzed cyclization of CBDP is a critical step where the formation of the iso-scaffold can occur. The reaction proceeds through the protonation of one of the two double bonds in the CBDP molecule, followed by an intramolecular ether formation with one of the phenolic hydroxyl groups.[3]
The regioselectivity of this cyclization is a key determinant of the product mixture:
-
"Normal" THC(P) Scaffold Formation: Activation of the Δ⁸ double bond leads to the formation of the conventional dibenzopyran ring system found in Δ⁹-THCP.[3]
-
"iso"-THC(P) Scaffold Formation: Activation of the Δ¹ double bond results in the formation of the bridged bicyclic ether structure characteristic of the iso-tetrahydrocannabinol scaffold (Δ⁸-iso-THCP).[3]
The reaction conditions, particularly the choice of acid and solvent, significantly influence the ratio of these isomers.[3] Subsequent catalytic hydrogenation of the resulting mixture of THCP isomers saturates the double bond in the cyclohexene (B86901) ring, yielding a mixture of HHCP diastereomers, including iso-HHCP.
Total Synthesis Pathway
Given the challenges of sourcing or synthesizing CBDP and the complexities of controlling the isomeric outcome of its cyclization, total synthesis from non-cannabinoid precursors is a more likely route for commercial production.[5] This approach typically involves the condensation of a 5-heptylresorcinol (B1329325) or a 5-heptylcyclohexane-1,3-dione with a suitable terpene derivative.[5] While specific details for iso-HHCP formation via this route are not extensively published, the formation of various cannabinoid scaffolds through such condensations is a well-established principle in cannabinoid chemistry.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of HHCP and its isomers, including iso-HHCP. These are based on published methodologies for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Acid-Catalyzed Cyclization of CBDP to a Mixture of THCP Isomers
Objective: To convert CBDP into a mixture of Δ⁹-THCP and Δ⁸-iso-THCP.
Materials:
-
Cannabidiphorol (CBDP)
-
Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂)) or protic acid (e.g., p-toluenesulfonic acid (p-TSA))
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve CBDP in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -10 °C).
-
Slowly add the acid catalyst to the stirred solution.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture containing THCP isomers.
Protocol 2: Catalytic Hydrogenation of THCP Isomer Mixture to HHCP Isomers
Objective: To reduce the double bond in the THCP isomer mixture to yield a mixture of HHCP isomers, including iso-HHCP.
Materials:
-
Crude THCP isomer mixture
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂))
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve the crude THCP isomer mixture in the chosen solvent.
-
Add the hydrogenation catalyst to the solution.
-
Place the reaction vessel in the hydrogenation apparatus.
-
Purge the system with an inert gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude HHCP isomer mixture.
Protocol 3: Isolation and Purification of iso-HHCP
Objective: To separate iso-HHCP from the other isomers in the crude mixture.
Materials:
-
Crude HHCP isomer mixture
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., a gradient of n-hexane and ethyl acetate)
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude HHCP isomer mixture in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen eluent system, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing iso-HHCP.
-
Combine the pure fractions and concentrate under reduced pressure to obtain isolated iso-HHCP.[5]
Quantitative Data
The relative abundance of HHCP isomers in a synthetic mixture is highly dependent on the reaction conditions. Analysis of a commercially available HHCP sample revealed the presence of several isomers, including (9R)-HHCP, (9S)-HHCP, and iso-HHCP.[5]
Table 1: Isomer Composition of a Commercial HHCP Sample
| Compound | Reported Percentage (by GC-MS area-%) |
| (9R)-HHCP | 52% |
| (9S)-HHCP | 21% |
| iso-HHCP | Present, not quantified |
| Other Isomers | Present, not quantified |
Data sourced from Schirmer et al. (2024).[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations leading to iso-HHCP.
Caption: Semi-synthesis of HHCP isomers from CBDP.
Caption: Total synthesis approach to the HHCP scaffold.
Signaling Pathways
The pharmacology of iso-HHCP has not been extensively studied. However, insights can be drawn from its structural analogs. The (9R)-epimer of HHC is known to be a more potent agonist of the cannabinoid receptors CB1 and CB2 than the (9S)-epimer.[6] It is plausible that the various isomers of HHCP, including iso-HHCP, exhibit differential binding affinities and functional activities at these receptors. Further research is required to elucidate the specific signaling pathways modulated by iso-HHCP and to determine its pharmacological and toxicological profile.
Conclusion
The formation of iso-HHCP is a significant aspect of HHCP synthesis, particularly when employing acid-catalyzed cyclization of CBDP. The reaction conditions play a pivotal role in determining the isomeric composition of the final product. Total synthesis from non-cannabinoid precursors represents a more controlled and likely route for industrial production. The detailed characterization of all isomers, including iso-HHCP, is essential for ensuring the quality, safety, and efficacy of HHCP-containing products. This guide provides a foundational understanding for researchers and professionals working to navigate the complexities of synthetic cannabinoid chemistry. Further investigation into the stereoselective synthesis of iso-HHCP and its unique pharmacological properties is warranted.
References
- 1. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letter to the Editor: The Controversial Cannabidiol Cyclization: Its Conceptual Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Iso-HHCP as a Byproduct of HHCP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has gained attention for its potent cannabimimetic effects. Its synthesis, however, is not without complexities, often leading to the formation of various byproducts, including the isomeric compound iso-HHCP. This technical guide provides an in-depth analysis of iso-HHCP as a byproduct of HHCP synthesis, detailing plausible synthetic routes, mechanisms of byproduct formation, analytical methodologies for identification and quantification, and a review of relevant cannabinoid signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working with or encountering these compounds.
Introduction to HHCP and its Isomeric Byproducts
Hexahydrocannabiphorol (HHCP) is the hydrogenated analog of tetrahydrocannabiphorol (THCP), a phytocannabinoid with a seven-term alkyl side chain. Anecdotal reports suggest that HHCP may be more potent than delta-9-tetrahydrocannabinol (Δ⁹-THC)[1]. The synthesis of HHCP can result in a mixture of isomers and related substances. Analysis of commercially available HHCP has revealed the presence of not only the primary (9R)-HHCP and (9S)-HHCP epimers but also several other isomeric byproducts, including iso-HHCP, cis-HHCP, and abnormal-HHCP (abn-HHCP)[1][2][3]. The presence of these byproducts, particularly those not found in nature, strongly indicates a synthetic origin for commercially available HHCP[1][2][3]. For drug development professionals, understanding and controlling the formation of these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of any potential therapeutic agent.
Synthesis of Hexahydrocannabiphorol (HHCP)
While many vendors claim HHCP is derived from Cannabidiol (B1668261) (CBD), this is unlikely due to the difference in the length of the alkyl side chain (a pentyl chain in CBD versus a heptyl chain in HHCP)[1][2]. A homologation step on the non-functionalized alkyl chain of CBD would be a chemically challenging and inefficient process[1]. The scientific literature points towards two more plausible synthetic routes.
Route 1: Hydrogenation of Tetrahydrocannabiphorol (THCP)
One potential pathway to HHCP is the catalytic hydrogenation of THCP[1][4]. THCP, which can be isolated from certain cannabis strains or synthesized, possesses the requisite seven-term alkyl chain. The hydrogenation process reduces the double bond in the cyclohexene (B86901) ring of THCP to yield HHCP. This process is analogous to the well-established synthesis of hexahydrocannabinol (B1216694) (HHC) from Δ⁸-THC or Δ⁹-THC[5].
Route 2: Condensation of a 5-Alkylresorcinol with a Terpene
A more likely route for the de novo synthesis of HHCP, as suggested by the impurity profile of commercial samples, involves the condensation of a 5-alkylresorcinol with a suitable terpene[1]. Specifically, the synthesis is thought to start with 5-heptylcyclohexa-1,3-dione, which undergoes a Knoevenagel condensation with (R)-citronellal. This is followed by an intramolecular Hetero-Diels-Alder reaction and subsequent aromatization to yield enantiopure (6aR,9R,10aR)-HHCP[1]. The presence of certain α,β‐unsaturated ketone intermediates in analyzed HHCP samples strongly supports this proposed synthetic pathway[1].
Formation of iso-HHCP and Other Byproducts
The formation of iso-HHCP and other isomeric impurities is a key consideration in the synthesis of HHCP.
Proposed Mechanism of iso-HHCP Formation
The prevailing hypothesis for the formation of iso-HHCP involves the cyclization of Cannabidiphorol (CBDP) with the cyclic olefin, followed by the hydrogenation of the resulting double bond[1]. This mechanism is analogous to the formation of iso-HHC from cannabidiol (CBD) via an iso-tetrahydrocannabinol intermediate. The presence of iso-HHCP as a scalemic mixture (a mixture of enantiomers where one is present in excess) in a commercial sample suggests a degree of stereocontrol in the synthetic process[1][2][3].
Other Identified Byproducts
Besides iso-HHCP, other notable byproducts identified in HHCP samples include:
-
cis-HHCP: A stereoisomer of HHCP.
-
abn-HHCP (abnormal-HHCP): A structural isomer with a different ring fusion.
-
Bisalkylated Cannabinoids: Products resulting from the addition of two terpene moieties to the resorcinol (B1680541) core[1].
Quantitative Analysis of HHCP and its Byproducts
Quantitative data on the prevalence of iso-HHCP and other byproducts in HHCP synthesis is limited. However, analysis of a commercially available HHCP sample provides a snapshot of a potential product composition.
Table 1: Composition of a Commercial HHCP Sample
| Compound | Percentage (by GC-MS Area-%) |
|---|---|
| (9R)-HHCP | 52% |
| (9S)-HHCP | 21% |
| iso-HHCP | Not Quantified |
| cis-HHCP | Not Quantified |
| abn-HHCP | Not Quantified |
| Other Isomers and Impurities | Present |
(Data sourced from Schirmer et al., 2024)[1]
The ratio of the primary HHCP epimers, (9R)-HHCP and (9S)-HHCP, is influenced by the stereoselectivity of the hydrogenation step. Studies on the hydrogenation of Δ⁹-THC to HHC have shown that the choice of catalyst can significantly impact the diastereomeric ratio. For instance, using Adam's catalyst (PtO₂) can lead to a 1:7 ratio of (9S)-HHC to (9R)-HHC, while palladium on carbon (Pd/C) can result in different ratios[6]. It is reasonable to assume that similar principles apply to the hydrogenation of THCP to HHCP.
Experimental Protocols for Analysis
The identification and characterization of HHCP and its byproducts require robust analytical methodologies. The following protocols are based on those described in the scientific literature for the analysis of a commercial HHCP sample[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The HHCP sample is diluted to 100 mg/L in a suitable solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Carrier Gas: Helium at a constant flow of 1 ml/min.
-
Injection: 1 μl in pulsed splitless mode.
-
Oven Program: Initial temperature of 70°C held for 3 minutes, then ramped at 15°C/min to 290°C and held for 19 minutes.
-
MS Parameters: Source temperature of 230°C, quadrupole temperature of 150°C, and ionization energy of 70 eV. The scan range is set appropriately to detect the compounds of interest (e.g., m/z 35 to 450)[1].
Column Chromatographic Separation
-
Stationary Phase: Silica (B1680970) gel.
-
Eluent: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with a high ratio of n-hexane (e.g., 100:1 n-hexane:EtOAc, V:V)[1].
-
Procedure: A portion of the HHCP sample (e.g., 250 mg) is loaded onto the silica gel column and eluted with the solvent gradient to separate the different components[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Structural elucidation of the isolated compounds.
-
Techniques: Various NMR experiments are employed, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY, HSQC, and HMBC, to definitively determine the chemical structure and stereochemistry of each isolated byproduct[1][2][3].
Visualization of Pathways
Synthetic and Byproduct Formation Pathways
The following diagram illustrates a plausible synthetic pathway for HHCP and the formation of iso-HHCP.
Caption: Plausible synthetic pathway to HHCP and the formation of iso-HHCP.
Cannabinoid Signaling Pathway
HHCP, like other cannabinoids, is presumed to exert its effects primarily through the endocannabinoid system, which consists of cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The following diagram illustrates the general signaling pathway of a cannabinoid agonist at the CB1 receptor.
Caption: General cannabinoid signaling at the CB1 receptor.
Conclusion
The presence of iso-HHCP and other non-natural isomers as byproducts in HHCP synthesis is a critical consideration for researchers and drug developers. The evidence strongly suggests that commercial HHCP is produced synthetically, likely through a condensation reaction rather than by hydrogenation of a natural phytocannabinoid. The formation of these byproducts is dependent on the synthetic route and reaction conditions employed. While analytical methods for the identification and separation of these compounds are established, there is a need for more comprehensive quantitative data on their formation under various synthetic protocols. Furthermore, the pharmacological and toxicological profiles of iso-HHCP and other byproducts remain largely uncharacterized, representing a significant knowledge gap that warrants further investigation to ensure the safety and quality of any potential HHCP-based products.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cannabinoid Iso-Hexahydrocannabiphorol: An In-Depth Technical Guide for Researchers
A comprehensive overview of iso-hexahydrocannabiphorol (iso-HHCP), focusing on its synthetic origins, analytical identification, and its status as a non-natural cannabinoid. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound (iso-HHCP) is a cannabinoid that has been identified as a synthetic byproduct in the production of hexahydrocannabiphorol (HHCP), a semi-synthetic derivative of tetrahydrocannabinol (THC). Crucially, current scientific literature indicates that iso-HHCP is not a naturally occurring phytocannabinoid in Cannabis sativa. Its presence is exclusively noted in commercially available HHCP products, where it exists as an impurity alongside other isomers and reaction side-products. This technical guide provides a detailed examination of the synthetic origins of iso-HHCP, comprehensive experimental protocols for its isolation and identification, and quantitative data on its prevalence in analyzed synthetic cannabinoid samples.
Introduction: The Synthetic Nature of Iso-HHCP
While the cannabis plant produces a vast array of natural cannabinoids, this compound is not among them. Research into the composition of commercially available HHCP products has revealed the presence of several isomers, including iso-HHCP, abnormal-HHCP (abn-HHCP), and cis-HHCP, which are not found in botanical material.[1][2][3][4] The existence of these compounds is a direct result of the chemical synthesis process used to create HHCP, which often starts from natural cannabinoids like cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC) and their homologs.[1][2] Therefore, the study of iso-HHCP is firmly in the realm of synthetic cannabinoid analysis, with important implications for quality control, pharmacology, and regulation.
Synthetic Pathways and Isomeric Relationships
The synthesis of HHCP typically involves the hydrogenation of tetrahydrocannabiphorol (THCP). However, the starting materials and reaction conditions can lead to the formation of various isomers, including iso-HHCP. The diagram below illustrates the general synthetic origin of HHCP and its relationship to precursor molecules and resulting isomers.
Caption: Synthetic pathways leading to HHCP and its isomers.
Quantitative Analysis of Iso-HHCP in Commercial Products
Analysis of commercial HHCP samples has revealed varying concentrations of iso-HHCP and other isomers. The following table summarizes the quantitative data obtained from the gas chromatography-mass spectrometry (GC-MS) analysis of one such sample.[2]
| Compound | Retention Time (min) | Area (%) |
| (9R)-HHCP | 28.9 | 52 |
| (9S)-HHCP | 28.7 | 21 |
| iso-HHCP | Not explicitly quantified | Present as an isolated phenol |
| cis-HHCP | Not explicitly quantified | Present as an isolated phenol |
| abn-HHCP | Not explicitly quantified | Present as an isolated phenol |
Note: While the primary HHCP isomers were quantified by area percentage, the study focused on the isolation and structural elucidation of the other isomers, including iso-HHCP, rather than their precise quantification in the initial mixture.
Experimental Protocols for the Isolation and Identification of Iso-HHCP
The following methodologies are based on the successful isolation and characterization of iso-HHCP from a commercial HHCP product.[2]
Sample Preparation and Initial Analysis
A commercial HHCP sample is diluted to a concentration of 100 mg/L for initial analysis by gas chromatography-mass spectrometry (GC-MS) to identify the presence of various isomers.[2]
Chromatographic Separation
Column Chromatography:
-
Stationary Phase: Silica gel.[2]
-
Eluent System: A gradient elution starting with n-hexane:EtOAc (100:1, v:v) with a stepwise increase in polarity to pure EtOAc.[2]
-
Fraction Collection: Fractions are collected and analyzed by GC-MS to identify those containing the isomers of interest.[2]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Agilent 8890 Gas Chromatograph with a 7693A autosampler coupled to a 5977B mass selective detector.[2]
-
Column: 5% phenylmethylsiloxane column (HP-5 ms (B15284909) Ultra Inert, 30 m, 250 µm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1 ml/min.[2]
-
Injection: 1 µl in pulsed splitless mode.[2]
-
Oven Program: Initial temperature of 80°C, ramped to 320°C.[5]
-
Mass Spectrometry: Scan range of m/z 35 to 450.[5]
The following diagram outlines the experimental workflow for the isolation and identification of iso-HHCP.
Caption: Workflow for isolating and identifying iso-HHCP.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: Various NMR experiments are employed for the complete structural elucidation of the isolated compounds, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques such as H-H correlation spectroscopy (COSY), heteronuclear multiple quantum coherence (HMQC), and heteronuclear multiple-bond correlation (HMBC).[6]
-
Sample Preparation: Isolated fractions containing iso-HHCP are evaporated to dryness and redissolved in an appropriate deuterated solvent for NMR analysis.[5]
Conclusion and Future Directions
The available scientific evidence unequivocally demonstrates that this compound is not a natural constituent of the Cannabis sativa plant. Instead, it is a synthetic cannabinoid that arises as a byproduct during the chemical synthesis of HHCP. For researchers and professionals in drug development, the presence of iso-HHCP and other synthetic isomers in commercial HHCP products underscores the critical need for robust analytical methods to ensure the purity and safety of cannabinoid-based products. Future research should focus on the pharmacological and toxicological profiling of iso-HHCP and other synthetic byproducts to understand their potential effects on human health. Furthermore, the development of standardized analytical reference standards for these compounds is essential for accurate quantification and regulatory oversight.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of iso-Hexahydrocannabiphorol (iso-HHC-P)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for iso-Hexahydrocannabiphorol (iso-HHC-P), a notable isomer of Hexahydrocannabiphorol (HHC-P). As interest in synthetic cannabinoids continues to grow within the scientific community, understanding the structural and analytical characteristics of these compounds is paramount. This document compiles and presents key Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data for iso-HHC-P, offering detailed experimental protocols and clear data presentation to support research and development efforts.
The information herein is primarily derived from a seminal 2024 study by Schirmer et al., which first reported the isolation and detailed characterization of iso-HHC-P from a commercial HHC-P sample.[1]
Introduction to this compound
This compound (iso-HHC-P) is a recently identified isomer of HHC-P, a potent semi-synthetic cannabinoid.[1] Unlike its more common isomers, (9R)-HHC-P and (9S)-HHC-P, iso-HHC-P possesses a distinct bicyclic structure.[1] Its formal chemical name is rel-(2S,5R,6S)-9-heptyl-5-isopropyl-2-methyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[b]oxocin-7-ol.[1] The presence of iso-HHC-P as a significant impurity in commercially available HHC-P products underscores the importance of robust analytical methods for its identification and quantification.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of cannabinoids.
Analysis of a commercial HHC-P sample revealed the presence of several isomers, including iso-HHC-P, which all exhibit the same molecular ion at m/z 344.[1] The mass spectrum of iso-HHC-P is characterized by specific fragment ions that aid in its differentiation from other HHC-P isomers. Key fragment ions for iso-HHC-P are observed at m/z 221, 301, and 344, which are shifted by +28 (ethylene) in comparison to the ions of iso-HHC.[1] The ion at m/z 260, resulting from a McLafferty rearrangement, is also a notable feature.[1]
Table 1: Key Mass Spectrometry Data for iso-HHC-P
| Feature | Value | Reference |
| Molecular Ion (M+) | m/z 344 | [1] |
| Key Fragment Ions | m/z 221, 260, 301 | [1] |
The following protocol is based on the methodology described by Schirmer et al. (2024).[1]
-
Instrumentation : An Agilent 8890 gas chromatograph equipped with a 7693A autosampler, coupled to a 5977B mass selective detector.
-
Column : Agilent J&W HP-5ms Ultra Inert (30 m x 250 µm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injection : 1 µL injection volume in pulsed splitless mode.
-
Data Acquisition : Data was acquired using MassHunter Workstation GC/MS Data Acquisition (Version 10.1.49).
-
Data Analysis : Analysis was performed with Enhanced ChemStation (F.01.03.2357).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy was critical in the definitive structure elucidation of iso-HHC-P, confirming its unique bicyclic structure and stereochemistry.[1]
The complete assignment of proton (¹H) and carbon (¹³C) NMR resonances for iso-HHC-P has been published.[1] The diastereotopic nature of the iso-propyl group's protons (H-14 and H-15) due to the presence of chiral centers is a key characteristic observed in the NMR spectra.[1] This non-equivalency of methyl shifts in branched, chiral iso-propyl moieties has been previously reported for similar compounds like iso-HHC.[1]
Table 2: ¹H and ¹³C NMR Resonance Assignments for iso-HHC-P
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 152.0 | - | - | - |
| 2 | 113.8 | 6.09 | d | 1.1 |
| 3 | 142.1 | - | - | - |
| 4 | 118.0 | 6.18 | d | 1.1 |
| 4a | 137.9 | - | - | - |
| 5' | 35.6 | 2.45 | t | 7.7 |
| 6' | 31.8 | 1.57 | p | 7.7 |
| 7' | 31.0 | 1.30 | m | - |
| 8' | 29.3 | 1.30 | m | - |
| 9' | 22.8 | 1.30 | m | - |
| 10' | 14.2 | 0.89 | t | 7.1 |
| 6a | 40.1 | 1.74 | m | - |
| 7 | 26.6 | 1.45 / 1.95 | m / m | - / - |
| 8 | 23.4 | 1.17 / 1.83 | m / m | - / - |
| 9 | 35.8 | 2.50 | m | - |
| 10 | 27.8 | 1.54 / 1.62 | m / m | - / - |
| 10a | 48.0 | 1.34 | ddd | 12.0, 5.8, 2.7 |
| 10b | 76.8 | - | - | - |
| 11 | 20.9 | 1.37 | s | - |
| 12 | 32.1 | 2.19 | h | 6.8 |
| 13 | 21.7 | 0.99 | d | 6.8 |
| 14 | 17.0 | 0.77 | d | 6.8 |
| OH | - | 5.34 | s | - |
Note: This table is a representation of the data presented in Schirmer et al. (2024). For the complete dataset and spectra, please refer to the supporting information of the original publication.[1]
While specific acquisition parameters can vary, a general protocol for the NMR analysis of cannabinoids is provided below. The definitive analysis of iso-HHC-P involved various 2D-NMR techniques, including COSY, HMBC, and NOESY experiments, to establish correlations and elucidate the final structure.[1]
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Experiments :
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR (COSY, HSQC, HMBC, NOESY) for establishing connectivity and spatial relationships between atoms.
-
Workflow for Isolation and Characterization
The following diagram illustrates the workflow used to isolate and identify iso-HHC-P from a complex mixture.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways and pharmacological activity of iso-HHC-P. Further investigation is required to determine its binding affinity for cannabinoid receptors (CB₁ and CB₂) and its overall pharmacological profile in comparison to THC, HHC, and other HHC-P isomers. The primary focus of existing literature is on its chemical synthesis, isolation, and structural characterization.[1][4][5]
Conclusion
The analytical characterization of this compound is crucial for quality control in the production of HHC-P and for understanding the potential physiological effects of impurities in cannabinoid products. The GC-MS and NMR data presented in this guide provide a foundational reference for researchers. The detailed protocols offer a starting point for the development and validation of analytical methods for the detection and quantification of this specific isomer. As research into novel cannabinoids expands, the continued publication of such detailed analytical data will be indispensable for the scientific community.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Navigating the Unknowns: A Technical Guide to the Pharmacokinetic Properties of Hexahydrocannabiphorol (HHCP) and its Isomers
Disclaimer: This technical guide addresses the pharmacokinetic properties of hexahydrocannabiphorol (HHCP). It is critical to note that there is a significant lack of specific data for iso-HHCP, a known isomer and synthesis byproduct of HHCP. Therefore, this document focuses on the broader understanding of HHCP and its primary isomers, (9R)-HHCP and (9S)-HHCP, as the most relevant and available information for researchers, scientists, and drug development professionals. The information presented herein should be interpreted with the explicit understanding that the pharmacokinetic profile of iso-HHCP remains largely uncharacterized.
Introduction to HHCP and its Isomers
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has emerged in the recreational drug market. Structurally similar to tetrahydrocannabinol (THC), HHCP is a hydrogenated derivative of tetrahydrocannabiphorol (THCP). The synthesis of HHCP often results in a mixture of isomers, primarily the (9R)-HHCP and (9S)-HHCP epimers. In addition to these, other isomers and byproducts, including iso-HHCP, cis-HHCP, and abnormal-HHCP (abn-HHCP), have been identified in commercial HHCP products. The presence and proportions of these isomers can vary significantly between products, potentially leading to different pharmacological and toxicological profiles.
Of particular note is iso-HHCP, which has been identified as a scalemic mixture in some synthetic batches, suggesting a degree of stereocontrol in its formation. However, dedicated research into its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is currently absent from the scientific literature. This guide, therefore, synthesizes the available data on HHCP as a whole, with the acknowledgment that these findings may not be directly extrapolated to iso-HHCP.
Quantitative Data Summary
Due to the nascent stage of research into HHCP, quantitative pharmacokinetic data is sparse. The following table summarizes the currently available information, highlighting the significant knowledge gaps, particularly for iso-HHCP.
| Parameter | (9R)-HHCP | (9S)-HHCP | iso-HHCP | Notes |
| Absorption | Data not available | Data not available | Data not available | |
| Distribution | Data not available | Data not available | Data not available | |
| Metabolism | Primarily via monohydroxylation and oxidation. | Primarily via monohydroxylation and oxidation. | Data not available | Metabolic pathways are inferred from studies on HHCP mixtures and analogs like HHC. |
| Excretion | Data not available | Data not available | Data not available | |
| Half-life (t½) | Data not available | Data not available | Data not available | |
| Bioavailability | Data not available | Data not available | Data not available | |
| Clearance | Data not available | Data not available | Data not available | |
| CB1 Receptor Binding | Data not available | Data not available | Data not available | Inferred to be an agonist based on the activity of other HHC analogs. |
| CB2 Receptor Binding | Data not available | Data not available | Data not available | Inferred to be an agonist based on the activity of other HHC analogs. |
Metabolism of HHCP
The primary route of metabolism for HHCP isomers is hepatic biotransformation. In vitro studies using human hepatocytes and liver microsomes have shed some light on the metabolic fate of HHCP.
The main metabolic pathways identified for HHCP are:
-
Monohydroxylation: This is the principal initial metabolic step, where a hydroxyl group (-OH) is added to the molecule. Hydroxylation can occur on the heptyl side chain or the hexyl ring.
-
Oxidation: Following hydroxylation, further oxidation can occur, leading to the formation of carboxylic acid metabolites.
The metabolism of HHCP is qualitatively similar to that of Hexahydrocannabinol (HHC), although the longer heptyl side chain of HHCP may influence the primary sites of hydroxylation compared to the pentyl side chain of HHC.[1][2] It is plausible that iso-HHCP undergoes similar metabolic transformations, but without experimental data, this remains speculative.
Experimental Protocols
Detailed experimental protocols specifically for determining the pharmacokinetic properties of iso-HHCP are not available. However, a general approach for characterizing a novel cannabinoid can be outlined based on established methodologies for other cannabinoids like HHC and THC.
In Vitro Metabolism Assay
Objective: To identify the metabolic pathways and major metabolites of the cannabinoid.
Methodology:
-
Incubation: The test cannabinoid (e.g., iso-HHCP) is incubated with human liver microsomes or cryopreserved human hepatocytes. These systems contain the necessary cytochrome P450 enzymes responsible for phase I metabolism.
-
Cofactor Addition: The incubation mixture is fortified with NADPH (and UDPGA for phase II metabolism studies) to initiate the enzymatic reactions.
-
Time-Course Analysis: Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
-
Sample Preparation: The reaction is quenched, and the analytes are extracted from the incubation matrix using liquid-liquid extraction or solid-phase extraction.
-
Analytical Detection: The extracted samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify and tentatively quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the in vivo ADME properties, including bioavailability, half-life, and clearance.
Methodology:
-
Animal Model: A suitable animal model, such as rats or mice, is chosen.
-
Dosing: The cannabinoid is administered via different routes (e.g., intravenous for determining absolute bioavailability and oral or intraperitoneal for assessing absorption).
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Other matrices like urine, feces, and specific tissues can also be collected.
-
Sample Processing: Plasma or serum is separated from the blood samples.
-
Bioanalytical Method: A validated analytical method, typically LC-MS/MS, is used to quantify the concentration of the parent cannabinoid and its major metabolites in the biological samples.
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Signaling Pathways
Specific signaling pathways for iso-HHCP have not been elucidated. However, as a cannabinoid, it is expected to interact with the cannabinoid receptors, CB1 and CB2. The general signaling cascade following the activation of these G protein-coupled receptors (GPCRs) is well-established.
Experimental Workflow
The following diagram illustrates a generalized workflow for the pharmacokinetic characterization of a novel cannabinoid like iso-HHCP.
Conclusion and Future Directions
The pharmacokinetic properties of iso-HHCP are largely unknown, representing a significant gap in the understanding of this emerging synthetic cannabinoid. While studies on HHCP mixtures provide some initial insights into metabolic pathways, this information cannot be directly and quantitatively applied to the iso-HHCP isomer. The lack of data on the absorption, distribution, and excretion of iso-HHCP, as well as its specific interactions with cannabinoid receptors, underscores the urgent need for dedicated research.
Future studies should focus on:
-
Isolation and Purification: Obtaining pure analytical standards of iso-HHCP is a prerequisite for any pharmacological and pharmacokinetic studies.
-
In Vitro Profiling: Conducting comprehensive in vitro metabolism studies to identify the specific metabolic pathways and potential for drug-drug interactions.
-
In Vivo Pharmacokinetics: Performing well-designed in vivo studies in animal models to determine the full ADME profile of iso-HHCP.
-
Pharmacodynamics: Elucidating the binding affinity and functional activity of iso-HHCP at CB1 and CB2 receptors to understand its potential psychoactive and physiological effects.
A thorough understanding of the pharmacokinetic properties of iso-HHCP is essential for assessing its potential health risks and for informing regulatory decisions. The methodologies and frameworks outlined in this guide provide a roadmap for researchers to begin to address these critical knowledge gaps.
References
Navigating the Stability of iso-Hexahydrocannabiphorol: A Technical Guide to its Predicted Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
iso-Hexahydrocannabiphorol (iso-HHCP) is a lesser-known cannabinoid, often identified as a byproduct in the synthesis of hexahydrocannabiphorol (HHCP).[1][2] As the landscape of cannabinoid research and development expands, a thorough understanding of the stability and degradation of novel compounds like iso-HHCP is paramount for ensuring product quality, safety, and efficacy. This technical guide provides an in-depth analysis of the predicted stability and degradation pathways of iso-HHCP, drawing upon the extensive body of knowledge available for structurally similar cannabinoids, such as tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and other hexahydrocannabinol (B1216694) (HHC) analogs. While direct experimental data on iso-HHCP is scarce, its saturated chemical structure suggests a higher intrinsic stability compared to unsaturated cannabinoids.[3] This document outlines the probable degradation mechanisms—oxidation, thermal decomposition, and photodegradation—and provides a framework for conducting stability-indicating studies.
Introduction to this compound (iso-HHCP)
This compound is a structural isomer of HHCP, characterized by a saturated cyclohexyl ring, which theoretically imparts greater chemical stability compared to unsaturated cannabinoids like THC.[3][4] It has been identified as a side product in the synthesis of HHCP, making its characterization important for the quality control of HHCP products.[1][2][5] The stability of a cannabinoid is a critical attribute that influences its shelf-life, pharmacological profile, and the safety of consumer products. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.[6]
Predicted Stability and Core Degradation Pathways
Based on the known degradation of other cannabinoids, iso-HHCP is likely susceptible to three primary degradation pathways: oxidation, thermal degradation, and photodegradation.[6] Due to the absence of double bonds in its hexahydrocannabinol core, iso-HHCP is expected to be more resistant to oxidation compared to THC.[3]
Oxidative Degradation
Oxidative degradation is a common pathway for cannabinoids, often initiated by exposure to air (oxygen).[6] For THC, oxidation leads to the formation of cannabinol (B1662348) (CBN).[7] While the saturated ring in iso-HHCP reduces its susceptibility to this specific transformation, other oxidative reactions can still occur, particularly at other reactive sites on the molecule, such as the phenolic hydroxyl group or the alkyl side chain. The presence of antioxidant terpenes has been shown to mitigate the oxidative degradation of cannabinoids in cannabis inflorescence.[8]
Predicted Oxidative Degradation Pathway for iso-HHCP
Caption: Predicted oxidative degradation pathway of iso-HHCP.
Thermal Degradation
Elevated temperatures can induce the degradation of cannabinoids.[9] For acidic cannabinoids, the primary thermal reaction is decarboxylation. As iso-HHCP is a neutral cannabinoid, it is not subject to decarboxylation. However, high temperatures can still lead to isomerization and fragmentation of the molecule. Studies on other cannabinoids have shown that thermal stress can lead to the formation of various byproducts.[9] The kinetic parameters of thermal degradation are highly dependent on the temperature and the matrix in which the cannabinoid is present.[10][11]
Forced Thermal Degradation Workflow
Caption: A typical workflow for a forced thermal degradation study.
Photodegradation
Exposure to light, particularly UV radiation, is a significant factor in the degradation of many cannabinoids.[4][12] Photodegradation can lead to isomerization and the formation of various photoproducts.[13] For instance, cannabidiol (CBD) can undergo cyclization to form THC isomers upon exposure to light.[7] While the specific photochemical behavior of iso-HHCP is unknown, it is prudent to assume it possesses some degree of photosensitivity.
General Photodegradation Pathway
Caption: A simplified representation of a potential photodegradation pathway.
Quantitative Data from Related Cannabinoids
Direct quantitative stability data for iso-HHCP is not available in the current scientific literature. However, data from studies on THC and CBD can provide a useful benchmark for designing stability studies and predicting behavior.
Table 1: Summary of Degradation Kinetics for Related Cannabinoids (Illustrative)
| Cannabinoid | Stress Condition | Matrix | Observed Reaction | Kinetic Order | Rate Constant (k) | Reference |
| Δ⁹-THC | Thermal (50-80°C) | Cannabis Resin | Degradation | Pseudo-zero-order | Increases with temperature | [10][11] |
| CBD | Thermal (50-80°C) | Cannabis Resin | Degradation | Zero-order | Increases with temperature | [10][11] |
| Δ⁹-THC | Acidic (pH < 4) | Solution | Isomerization to Δ⁸-THC | First-order | Increases with temperature | [10] |
| CBD | Acidic (pH < 4) | Solution | Cyclization to Δ⁹-THC | First-order | Increases with temperature | [10] |
Note: This table is for illustrative purposes and highlights the types of data that should be generated for iso-HHCP.
Experimental Protocols for Stability and Degradation Studies
To definitively determine the stability and degradation pathways of iso-HHCP, a series of forced degradation studies should be conducted according to ICH guidelines.[14]
Forced Degradation Study Protocol
A comprehensive forced degradation study for iso-HHCP should include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for various time points.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: 80°C for various time points.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Workflow for Forced Degradation and Analysis
Caption: Experimental workflow for a forced degradation study of iso-HHCP.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[15][16][17][18][19]
Key aspects of the analytical method include:
-
Column: A C18 reversed-phase column is typically used for cannabinoid analysis.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength around 220-230 nm is suitable for most cannabinoids. MS detection provides structural information for the identification of unknown degradation products.
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Predicted Signaling Pathways
The signaling pathways of iso-HHCP have not been experimentally determined. However, based on its structural similarity to other cannabinoids, it is predicted to interact with the endocannabinoid system, primarily the cannabinoid receptors CB1 and CB2. HHC has been shown to be a CB1 receptor agonist.[4] The binding affinity and functional activity of iso-HHCP at these receptors would determine its pharmacological effects.
Predicted Cannabinoid Receptor Signaling
Caption: Predicted signaling cascade following iso-HHCP binding to cannabinoid receptors.
Conclusion
While direct experimental data on the stability and degradation of this compound is currently lacking, a robust predictive framework can be established based on the well-documented behavior of structurally related cannabinoids. The saturated nature of the iso-HHCP molecule suggests a greater stability profile compared to unsaturated analogs like THC. However, it is still expected to be susceptible to oxidative, thermal, and photolytic degradation to some extent.
For researchers and drug development professionals, it is imperative to conduct thorough forced degradation and long-term stability studies using validated stability-indicating methods to fully characterize iso-HHCP. The experimental protocols and predictive pathways outlined in this guide provide a comprehensive starting point for these critical investigations. Elucidating the precise degradation products and kinetics will be essential for ensuring the quality, safety, and regulatory compliance of any products containing iso-HHCP.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broughton-group.com [broughton-group.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material [iris.uniupo.it]
- 13. researchgate.net [researchgate.net]
- 14. onyxipca.com [onyxipca.com]
- 15. DoE-assisted development and validation of a stability-indicating HPLC-DAD method for simultaneous determination of five cannabinoids in Cannabis sativa L. based on analytical quality by design (AQbD) concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. future4200.com [future4200.com]
- 17. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of iso-Hexahydrocannabiphorol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current understanding of the solubility of iso-hexahydrocannabiphorol (iso-HHCP) in organic solvents. Due to the novelty of iso-HHCP as a semi-synthetic cannabinoid, publicly available quantitative solubility data is limited. This document summarizes the available information, draws inferences from the solubility of structurally similar cannabinoids, and provides a general experimental protocol for determining solubility. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical sciences.
Introduction to this compound (iso-HHCP)
This compound (iso-HHCP) is a recently identified semi-synthetic cannabinoid. It is structurally similar to other phytocannabinoids and has been identified as a component in commercial hexahydrocannabiphorol (HHCP) products.[1][2][3][4] The molecular formula for iso-HHCP is C₂₃H₃₆O₂.[5][6][7] Given its non-polar nature, it is anticipated to be soluble in a range of organic solvents, a critical parameter for its extraction, purification, and formulation in research and pharmaceutical applications.
Quantitative Solubility Data
Direct and extensive quantitative solubility data for iso-HHCP in a variety of organic solvents is not widely available in peer-reviewed literature. However, a technical data sheet from a chemical supplier provides a qualitative assessment in acetonitrile (B52724).
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/mL) | Data Type | Source |
| Acetonitrile | CH₃CN | Polar Aprotic | Not Specified | 1 - 10 | Qualitative | [6][7] |
Note: The provided solubility is described as "sparingly soluble."[6][7]
Inferred Solubility in Other Organic Solvents
Based on the general solubility characteristics of other cannabinoids, which are lipophilic and non-polar molecules, the solubility of iso-HHCP in other common organic solvents can be inferred. Cannabinoids are generally rendered soluble in organic solvents while having limited solubility in water.[8]
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): Ethanol is a widely used solvent for cannabinoid extraction and can dissolve both polar and non-polar compounds.[9][10] It is expected that iso-HHCP would exhibit good solubility in ethanol and methanol, which are effective for extracting cannabinoids.[8][9][11]
-
Polar Aprotic Solvents (e.g., Acetone): Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is used in cannabinoid extraction.[9][11] Therefore, iso-HHCP is likely to be soluble in acetone.
-
Non-Polar Solvents (e.g., Hexane (B92381), Butane): Non-polar solvents are highly effective at dissolving non-polar compounds like cannabinoids.[10] Solvents such as hexane and butane (B89635) are commonly used for this purpose, suggesting that iso-HHCP would be readily soluble in these solvents.[8][11]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a cannabinoid like iso-HHCP in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the saturation solubility of iso-HHCP in a selected organic solvent at a specific temperature.
Materials:
-
iso-HHCP analytical standard
-
Selected organic solvent (e.g., ethanol, methanol, acetonitrile, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of iso-HHCP to a series of vials.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solute settle. For finer separation, centrifuge the vials at a specific speed and temperature.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Filter the supernatant using a syringe filter to remove any remaining solid particles. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of iso-HHCP.
-
Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of iso-HHCP in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of iso-HHCP.
Caption: Experimental workflow for determining the solubility of iso-HHCP.
Conclusion
While specific quantitative solubility data for this compound remains scarce, its chemical structure suggests good solubility in a range of common organic solvents. The provided qualitative data in acetonitrile serves as a starting point for further investigation. The generalized experimental protocol and workflow diagram presented in this guide offer a robust framework for researchers to systematically determine the solubility of iso-HHCP in solvents relevant to their work, thereby facilitating its use in further research and development.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cbdoracle.com [cbdoracle.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 8. US20190160393A1 - Extraction and purification of cannabinoid compounds - Google Patents [patents.google.com]
- 9. rootsciences.com [rootsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to iso-Hexahydrocannabiphorol (iso-HHCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabiphorol (iso-HHCP) is a semi-synthetic cannabinoid identified as an isomer and a manufacturing byproduct of hexahydrocannabiphorol (HHCP). As the landscape of cannabinoid research expands, understanding the chemical properties and potential biological activities of such novel compounds is of paramount importance. This document provides a comprehensive technical overview of iso-HHCP, summarizing its known chemical data, analytical methodologies for its identification, and the current understanding of its pharmacology, which is primarily inferred from related compounds due to a lack of direct studies.
Chemical and Physical Data
While iso-HHCP is recognized as a distinct chemical entity, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to it at the time of this publication. This is not uncommon for novel isomers that are often found as impurities in the synthesis of other cannabinoids. The primary molecular formula and other key data are summarized in the table below.
| Property | Data | Reference |
| Molecular Formula | C23H36O2 | --INVALID-LINK-- |
| Molecular Weight | 344.5 g/mol | --INVALID-LINK-- |
| Synonyms | iso-HHC-C7, iso-HHC-heptyl | --INVALID-LINK-- |
| Appearance | Not specified in literature; likely an oil | |
| Purity (as a reference standard) | ≥95% | --INVALID-LINK-- |
Experimental Protocols: Isolation and Characterization
iso-HHCP is typically identified as a component in commercially produced HHCP. Its isolation and characterization rely on advanced analytical techniques, primarily chromatography and spectroscopy.
Isolation: Column Chromatography
A common method for the separation of cannabinoids from a complex mixture is column chromatography.
-
Stationary Phase: Silica gel is a frequently used stationary phase for the separation of cannabinoid isomers.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high ratio (e.g., 95:5 v/v), is employed to elute the compounds from the column. The polarity of the mobile phase can be adjusted to optimize separation.
-
Fraction Collection: Fractions are collected sequentially as the mobile phase passes through the column. Each fraction is then analyzed to identify the isolated compounds.
Characterization: GC-MS and NMR
Once isolated, the structural elucidation of iso-HHCP is achieved through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation: The HHCP sample is diluted in a suitable solvent, such as methanol, to a concentration of approximately 100 mg/L.[1][2]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as one with a 5% diphenyl and 95% dimethylpolysiloxane stationary phase, is typically used.[1][2]
-
Injector Temperature: A high temperature, often ≥250 °C, is used to ensure the volatilization of the analytes.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. For example, the temperature may start at a lower value and be ramped up to around 300°C.
-
Carrier Gas: Helium is a commonly used carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The detector is set to scan a mass-to-charge (m/z) ratio range that includes the molecular ion of HHCP and its isomers (m/z 344).[1][2]
-
Identification: The retention time of the peak corresponding to iso-HHCP and its mass spectrum are compared to analytical reference standards when available. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that aids in structural identification.
-
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
Sample Preparation: The isolated iso-HHCP is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).
-
NMR Experiments: A suite of NMR experiments is conducted to fully elucidate the structure:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct connections between protons and carbons (HSQC), and longer-range connections between protons and carbons (HMBC). These are crucial for definitively assigning the structure of isomers like iso-HHCP.[1][2][3]
-
Signaling Pathways and Pharmacology
Currently, there is a significant lack of specific pharmacological data for iso-HHCP in the scientific literature. Its activity at cannabinoid receptors (CB1 and CB2) and its subsequent signaling pathways have not been reported.
However, we can infer potential activity based on its structural similarity to other HHCP isomers, namely (9R)-HHCP and (9S)-HHCP.
-
(9R)-HHCP and (9S)-HHCP Pharmacology: Studies have shown that both (9R)-HHCP and (9S)-HHCP are partial agonists of the CB1 receptor.[4][5][6] The CB1 receptor is the primary target for the psychoactive effects of cannabinoids. The (9R)-epimer generally exhibits higher binding affinity and potency at the CB1 receptor compared to the (9S)-epimer.[4][5][6]
-
iso-Cannabinoid Pharmacology: The "iso" designation in cannabinoids often refers to a different ring structure compared to the more common delta-9-tetrahydrocannabinol (THC) scaffold. The pharmacology of many iso-cannabinoids is not well-characterized, and they are often considered to have lower affinity for cannabinoid receptors compared to their classical counterparts.[7]
It is crucial for researchers to note that without direct experimental data, the biological activity and signaling pathways of iso-HHCP remain speculative. Further research is necessary to determine its binding affinities for cannabinoid and other receptors and to elucidate its functional activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and identification of iso-HHCP from a bulk HHCP sample.
Caption: Workflow for the isolation and identification of iso-HHCP.
Conclusion
iso-HHCP is an emerging cannabinoid that is primarily encountered as an impurity in the synthesis of HHCP. While its fundamental chemical properties, such as its molecular formula, are known, a dedicated CAS number is yet to be assigned. The analytical methods for its isolation and characterization are well-established within the field of cannabinoid analysis. The most significant knowledge gap pertains to its pharmacology and toxicology. Future research should focus on isolating pure iso-HHCP and performing comprehensive in vitro and in vivo studies to understand its interaction with the endocannabinoid system and other potential biological targets. Such data will be invaluable for drug development professionals and regulatory bodies.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www.lisbonaddictions.eu [lisbonaddictions.eu]
- 7. researchgate.net [researchgate.net]
An Examination of iso-Hexahydrocannabiphorol (iso-HHCP): Current Scientific Understanding and Research Gaps
DISCLAIMER: This document summarizes the currently available scientific information on iso-hexahydrocannabiphorol (iso-HHCP). The body of research on this compound is extremely limited. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as an endorsement or validation of this substance. The pharmacological and toxicological profiles of iso-HHCP are largely uncharacterized.
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has emerged in recreational markets, often sold as a legal alternative to tetrahydrocannabinol (THC).[1] HHCP is structurally similar to THC and is noted in anecdotal reports for its potent cannabimimetic effects.[2] Chemical analysis of commercially available HHCP products has revealed the presence of numerous isomers and synthesis side-products, including this compound (iso-HHCP).[1][2] This technical guide provides a comprehensive overview of the existing scientific knowledge regarding iso-HHCP, focusing on its chemical identification and the significant gaps in our understanding of its pharmacological effects.
Chemical Identification and Characterization
Iso-HHCP has been identified as an isomeric impurity in commercially produced HHCP samples.[1] Its structure has been elucidated through rigorous analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and various Nuclear Magnetic Resonance (NMR) spectroscopy methods.[1][3][4]
Experimental Protocols for Identification
The following methodologies have been employed in the isolation and characterization of iso-HHCP from complex mixtures.
2.1.1 Sample Preparation and Chromatography Commercial HHCP samples are typically diluted and subjected to column chromatography for the separation of various components.[1][2] Six different substances, including (9R)-HHCP, iso-HHCP, cis-HHCP, and abnormal-HHCP (abn-HHCP), have been successfully isolated using this technique.[2]
2.1.2 Spectroscopic Analysis The structural elucidation of isolated compounds like iso-HHCP relies on a suite of advanced spectroscopic methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze the purity of samples and identify the presence of isomers by detecting compounds with the same molecular ion (m/z 344) and fragmentation patterns as HHCP.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A critical tool for definitive structure determination. A variety of 1D and 2D NMR experiments are utilized[1][3][5]:
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
The presence of iso-HHCP, along with other side products like abn-HHCP and bisalkylated cannabinoids, confirms that the parent HHCP product was generated through a purely synthetic route, as these compounds have not been reported in the Cannabis plant.[1][2][4]
Pharmacological Data: A Notable Absence
A thorough review of scientific literature reveals a significant void in the pharmacological data for iso-HHCP. To date, there are no published peer-reviewed studies detailing its binding affinity, potency, or efficacy at cannabinoid receptors (CB1 and CB2) or any other biological target.
Quantitative Data Summary
Due to the lack of research, no quantitative pharmacological data (e.g., Kᵢ, EC₅₀, IC₅₀ values) for iso-HHCP is available. The table below remains empty to reflect this critical gap in knowledge.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Potency (EC₅₀/IC₅₀) | Efficacy | Citation |
| iso-HHCP | Unknown | Not Determined | Not Determined | Unknown | N/A |
For context, the parent compound of HHCP, Δ⁹-tetrahydrocannabiphorol (THCP), has been reported to have a high affinity for the human CB1 receptor, approximately 30 times higher than that of Δ⁹-THC.[1] However, it is crucial to note that this data pertains to THCP, and it is scientifically unsound to extrapolate these findings to iso-HHCP without direct experimental evidence.
Inferred Biological Activity and Signaling Pathways
While no direct studies exist for iso-HHCP, the activity of related cannabinoids provides a hypothetical framework for its potential mechanism of action. Cannabinoids like THC primarily exert their effects through the G-protein coupled CB1 and CB2 receptors.
It is presumed that iso-HHCP, like other psychoactive cannabinoids, may act as an agonist at the CB1 receptor, which is densely expressed in the central nervous system.[6][7] Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Below is a generalized diagram representing a potential cannabinoid signaling pathway. This is a hypothetical model and has not been experimentally validated for iso-HHCP.
Caption: Hypothetical CB1 receptor signaling pathway for a cannabinoid agonist.
Discussion and Future Directions
The scientific understanding of iso-HHCP is currently confined to its chemical identity as a synthetic byproduct. There is a complete absence of pharmacological and toxicological data, which is a significant concern given the availability of HHCP products on unregulated markets.
For the scientific and drug development community, iso-HHCP represents a novel chemical entity whose biological activity is entirely unknown. Future research is urgently needed to:
-
Determine Receptor Binding Profiles: Conduct radioligand binding assays to determine the affinity (Kᵢ) of iso-HHCP for CB1, CB2, and other relevant receptors (e.g., GPR55, TRP channels).
-
Assess Functional Activity: Perform in vitro functional assays (e.g., cAMP accumulation, β-arrestin recruitment, GTPγS binding) to characterize iso-HHCP as an agonist, antagonist, or inverse agonist and determine its potency (EC₅₀) and efficacy.
-
Conduct In Vivo Studies: Utilize animal models to investigate the pharmacokinetic profile, physiological effects (e.g., cannabimimetic tetrad), and potential therapeutic or adverse effects of iso-HHCP.
-
Elucidate Metabolism: Use in vitro systems like human liver microsomes and hepatocytes to identify the metabolic pathways of iso-HHCP.
The logical workflow for future pharmacological investigation is outlined in the diagram below.
Caption: Proposed experimental workflow for the pharmacological evaluation of iso-HHCP.
Conclusion
Iso-HHCP is an isomer of the potent synthetic cannabinoid HHCP, identified as a byproduct in commercial preparations. Beyond its chemical structure, virtually nothing is known about its pharmacological effects, receptor interactions, or toxicological profile. The current state of knowledge is insufficient to make any determination of its potential therapeutic utility or risk to public health. This compound, along with other uncharacterized synthetic cannabinoids, highlights a critical need for comprehensive pharmacological and safety evaluation to inform public health and regulatory bodies.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. pharmabinoid.eu [pharmabinoid.eu]
- 7. elevateright.com [elevateright.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of iso-Hexahydrocannabiphorol (iso-HHCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabiphorol (iso-HHCP) is a semi-synthetic cannabinoid and an isomer of hexahydrocannabiphorol (HHCP). As new synthetic cannabinoids emerge, robust and reliable analytical methods are crucial for regulatory compliance, quality control, and research purposes. These application notes provide detailed protocols for the detection and quantification of iso-HHCP in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical techniques for the identification and quantification of iso-HHCP are GC-MS and LC-MS/MS. GC-MS is a powerful tool for the qualitative identification of iso-HHCP and its isomers based on their mass spectra and retention times. LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantitative analysis, especially at low concentrations in complex matrices.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of cannabinoids, which can be adapted and validated for iso-HHCP.
Table 1: Typical Performance of LC-MS/MS Methods for Cannabinoid Analysis
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected.[1][2] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1][2] |
| Linearity (R²) | ≥ 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the method. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Table 2: Example MRM Transitions for HHCP Isomers (Adaptable for iso-HHCP)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| HHCP Isomers | 345.3 | 193.1 | 135.1 | 25 - 40 |
Note: Specific MRM transitions and collision energies for iso-HHCP should be optimized using a certified reference standard.
Experimental Protocols
Protocol 1: Sample Preparation
A. For Cannabis Plant Material and Edibles:
-
Homogenization: Homogenize the sample to a fine powder or paste. For plant material, cryogenic grinding is recommended to preserve volatile compounds.[3]
-
Extraction:
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetonitrile).
-
Vortex for 1-2 minutes and then shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of solvent for exhaustive extraction.
-
Combine the supernatants.
-
-
Cleanup (Optional, for complex matrices): For complex matrices like chocolates or gummies, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for cleanup.
-
Dilution: Dilute the extract with the mobile phase or extraction solvent to a concentration within the calibration range of the analytical method.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter before injection.
B. For Vape Liquids and Oils:
-
Dissolution: Accurately weigh a portion of the vape liquid or oil and dissolve it in a suitable solvent (e.g., methanol or ethanol) to a known volume.[4]
-
Dilution: Perform serial dilutions with the mobile phase to bring the analyte concentration into the linear range of the instrument.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter prior to analysis.
Protocol 2: GC-MS Analysis for Qualitative Identification
-
Instrumentation: An Agilent 8890 Gas Chromatograph coupled to a 5977B Mass Selective Detector or equivalent.[5]
-
Chromatographic Conditions:
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenylmethylsiloxane column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 290 °C at 10 °C/min.
-
Hold at 290 °C for 5 minutes.[5]
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Identify iso-HHCP by comparing the retention time and mass spectrum with a certified reference standard. The mass spectrum of HHCP isomers is expected to show a molecular ion at m/z 344.[6][7]
Protocol 3: LC-MS/MS Analysis for Quantitative Determination
-
Instrumentation: A UHPLC system (e.g., Shimadzu Nexera, Waters Acquity) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 6500+, Agilent 6400 Series).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 Å, 100 x 2.1 mm, 2.6 µm) is commonly used for cannabinoid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % B 0.0 70 8.0 95 8.1 100 10.0 100 10.1 70 | 12.0 | 70 |
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity of iso-HHCP.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion and product ions for iso-HHCP by infusing a standard solution.
-
-
Quantification: Create a calibration curve using a certified reference standard of iso-HHCP. Quantify the amount of iso-HHCP in samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for iso-HHCP detection.
Caption: Cannabinoid receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers [frontiersin.org]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of iso-Hexahydrocannabiphorol (iso-HHCP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive methodology for the identification and quantification of iso-hexahydrocannabiphorol (iso-HHCP), a synthetic cannabinoid, using gas chromatography-mass spectrometry (GC-MS). The protocol is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development. The described method provides robust and reliable results for the analysis of iso-HHCP in various matrices, including seized materials and e-cigarette products. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.
1. Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has recently emerged on the illicit drug market.[1][2] Due to its potent psychoactive effects, it is often sold as a "legal" alternative to THC.[2] The synthesis of HHCP often results in a mixture of various isomers, including iso-HHCP, which possess the same molecular weight but differ in their chemical structure and potentially their pharmacological activity.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such isomers in complex mixtures.[4][5][6] This application note provides a validated GC-MS method for the analysis of iso-HHCP.
2. Principle of GC-MS for Cannabinoid Analysis
Gas chromatography separates volatile and thermally stable compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the analyte. For cannabinoids, derivatization is sometimes employed to improve their volatility and thermal stability, although it is not always necessary.[7]
3. Experimental Protocols
This section details the necessary reagents, instrumentation, and procedures for the analysis of iso-HHCP by GC-MS.
3.1. Reagents and Materials
-
Solvents: Methanol (HPLC grade), Ethyl acetate (B1210297) (HPLC grade)
-
Reference Standards: Certified reference material of iso-HHCP (if available). In its absence, a well-characterized HHCP mixture containing iso-HHCP can be used for qualitative identification.[1]
-
Internal Standard (IS): Deuterated JWH-018 or a similar compound not expected to be present in the sample.[6]
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction materials as needed for complex matrices.
3.2. Instrumentation
A gas chromatograph coupled to a mass selective detector is required. The following configuration is recommended based on published methods:[3]
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: 5% Phenylmethylsiloxane column (e.g., HP-5 ms (B15284909) Ultra Inert, 30 m x 250 µm i.d., 0.25 µm film thickness)[3][5]
3.3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For seized plant material or powders:
-
Homogenize the sample.
-
Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 5 minutes to extract the cannabinoids.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Dilute the supernatant to an appropriate concentration with methanol.
-
Add the internal standard.
-
-
For e-liquids:
-
Accurately weigh approximately 10 mg of the e-liquid into a volumetric flask.
-
Dilute to volume with methanol.
-
Vortex to ensure homogeneity.
-
Further dilute as necessary to fall within the calibration range.
-
Add the internal standard.
-
3.4. GC-MS Method Parameters
The following instrumental parameters have been shown to be effective for the separation of HHCP isomers.[3][5]
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| GC Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 260 °C[5] |
| Oven Program | Initial temperature: 70 °C, hold for 2 min |
| Ramp 1: 30 °C/min to 190 °C | |
| Ramp 2: 5 °C/min to 290 °C, hold for 10 min[5] | |
| Column Flow | 1.2 mL/min (Constant Flow)[5] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C[5] |
| Quadrupole Temperature | 150 °C[5] |
| Transfer Line Temp. | 320 °C[5] |
| Data Acquisition | |
| Mode | Full Scan |
| Scan Range | 40–550 m/z[5] |
4. Data Analysis and Quantitative Results
4.1. Identification
The identification of iso-HHCP is based on a comparison of its retention time and mass spectrum with that of a reference standard or a well-characterized sample. The mass spectrum of HHCP isomers is characterized by a molecular ion (M+) at m/z 344.[1] The fragmentation pattern will be similar among isomers, but relative ion abundances may differ slightly.
4.2. Quantification
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of iso-HHCP, if available. If not, semi-quantification can be performed using a calibration curve of a closely related standard (e.g., (9R)-HHCP). The use of an internal standard is crucial for accurate quantification.[6]
Table 2: Example Quantitative Data for Synthetic Cannabinoid Analysis (Illustrative)
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| iso-HHCP | To be determined | 344 | To be determined | To be determined | <0.15 | <0.25 |
| (9R)-HHCP | To be determined | 344 | To be determined | To be determined | 0.15[8][9] | 0.25[8][9] |
| (9S)-HHCP | To be determined | 344 | To be determined | To be determined | 0.15[8][9] | 0.25[8][9] |
Note: Specific retention times and qualifier ions for iso-HHCP need to be determined experimentally. LOD and LOQ values for (9R)- and (9S)-HHC are provided as a reference for typical sensitivity for related compounds.[8][9]
5. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of iso-HHCP.
Caption: Workflow for iso-HHCP analysis by GC-MS.
The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of iso-HHCP in various sample matrices. Adherence to the described protocols will enable laboratories to accurately analyze for this and other related synthetic cannabinoids, contributing to public health and safety. The method is sensitive and specific, making it suitable for forensic and research applications. Further validation in the user's laboratory is recommended to ensure performance meets specific requirements.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 5. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of iso-Hexahydrocannabiphorol (iso-HHCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabiphorol (iso-HHCP) is a synthetic cannabinoid and an isomer of hexahydrocannabiphorol (HHCP). As new cannabinoids emerge, robust analytical methods for their unambiguous identification and characterization are crucial for research, drug development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it an indispensable tool for the definitive characterization of novel compounds like iso-HHCP.
This document provides detailed application notes and experimental protocols for the characterization of iso-HHCP using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR spectroscopy. Additionally, it outlines a protocol for quantitative NMR (qNMR) to determine the purity and concentration of iso-HHCP in a sample.
Structural Elucidation of iso-HHCP using NMR Spectroscopy
The complete structural assignment of iso-HHCP has been achieved through a combination of NMR techniques.[1][2] The structure was identified as rel-(2S,5R,6S)-9-heptyl-5-isopropyl-2-methyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[b]oxocin-7-ol. The elucidation process involves the following key steps:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. For iso-HHCP, the ¹H NMR spectrum reveals two aromatic protons in a meta-orientation, a phenolic proton, and distinct methyl group signals (a singlet, two doublets, and a triplet), which differ from those of HHCP, indicating a different terpenoid moiety structure.[2]
-
¹³C NMR: Determines the number of non-equivalent carbons and their types (methyl, methylene, methine, quaternary).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. In iso-HHCP, COSY correlations indicate an isopropyl group.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton. For instance, in iso-HHCP, HMBC correlates the bridged carbon at position C5 to both isopropyl CH₃ protons.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry. NOE cross-peaks are detected between specific protons in the iso-HHCP structure, confirming its bicyclic structure.[2]
-
Quantitative NMR Data for iso-HHCP
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for iso-HHCP, as determined in CDCl₃.[2]
Table 1: ¹H NMR (500 MHz, CDCl₃) Resonance Assignments for iso-HHCP [2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 8 | 6.24 | d | 2.5 |
| 10 | 6.13 | d | 2.5 |
| 1' | 2.45 | t | 7.7 |
| 2' | 1.58 | m | |
| 3'-6' | 1.30 | m | |
| 7' | 0.89 | t | 7.0 |
| 12 | 1.39 | s | |
| 14 | 0.99 | d | 6.9 |
| 15 | 0.70 | d | 6.8 |
| OH | 4.67 | s | |
| 2 | 2.92 | m | |
| 3 | 1.70, 1.95 | m | |
| 4 | 1.50, 1.85 | m | |
| 5 | 2.20 | m | |
| 6 | 3.15 | m | |
| 13 | 1.80 | m |
Table 2: ¹³C NMR (126 MHz, CDCl₃) Resonance Assignments for iso-HHCP [2]
| Position | Chemical Shift (δ, ppm) |
| 7 | 154.5 |
| 10b | 153.9 |
| 9 | 138.8 |
| 10a | 111.9 |
| 10 | 109.8 |
| 8 | 107.9 |
| 6a | 78.9 |
| 1' | 35.8 |
| 2' | 31.8 |
| 3' | 31.6 |
| 4' | 29.2 |
| 5' | 29.1 |
| 6' | 22.6 |
| 7' | 14.1 |
| 12 | 27.5 |
| 14 | 21.6 |
| 15 | 16.7 |
| 2 | 45.1 |
| 3 | 31.2 |
| 4 | 25.5 |
| 5 | 48.9 |
| 6 | 42.3 |
| 13 | 32.4 |
Experimental Protocols
Sample Preparation for Structural Elucidation
For qualitative analysis and structural elucidation, a sufficient concentration of the isolated compound is required.
Materials:
-
Isolated iso-HHCP sample
-
Deuterated chloroform (B151607) (CDCl₃), 99.8 atom % D
-
5 mm NMR tubes
-
Pipettes and vials
Protocol:
-
Accurately weigh approximately 1-5 mg of the purified iso-HHCP sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition for Structural Elucidation
NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Typical Spectrometer Parameters:
| Experiment | Parameters |
| ¹H NMR | - Pulse program: zg30- Number of scans: 16-64- Relaxation delay (d1): 1-2 s- Spectral width: ~16 ppm- Temperature: 298 K |
| ¹³C NMR | - Pulse program: zgpg30 (proton decoupled)- Number of scans: 1024 or more (depending on concentration)- Relaxation delay (d1): 2 s- Spectral width: ~240 ppm |
| COSY | - Pulse program: cosygpppqf- Number of scans: 2-4- Relaxation delay (d1): 1.5-2 s- Number of increments in F1: 256-512 |
| HSQC | - Pulse program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)- Number of scans: 2-8- Relaxation delay (d1): 1.5 s |
| HMBC | - Pulse program: hmbclpndqf (optimized for long-range couplings)- Number of scans: 4-16- Relaxation delay (d1): 1.5 s- Long-range coupling delay (d6): optimized for 8 Hz |
| NOESY | - Pulse program: noesygpphpp (phase-sensitive)- Number of scans: 8-16- Relaxation delay (d1): 2 s- Mixing time (d8): 300-800 ms |
Quantitative NMR (qNMR) Protocol
qNMR allows for the determination of the absolute purity or concentration of a substance by comparing the integral of an analyte signal to that of a certified internal standard.
Materials:
-
iso-HHCP sample
-
High purity internal standard (e.g., maleic acid, dimethyl sulfone, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Analytical balance
-
5 mm NMR tubes
Protocol:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh a precise amount of the iso-HHCP sample into a vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Ensure the sample and internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Ensure a sufficient number of scans (e.g., 64-128) for a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with an exponential multiplication factor of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of iso-HHCP and a signal of the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P_std: Purity of the internal standard
-
Visualizations
Caption: Workflow for iso-HHCP characterization by NMR.
Caption: Logical relationships in NMR-based structure elucidation.
References
Application Note: Quantitative Analysis of iso-Hexahydrocannabiphorol (iso-HHCP) using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of iso-hexahydrocannabiphorol (iso-HHCP), a potential impurity and isomer of hexahydrocannabiphorol (HHCP). The method is suitable for the analysis of iso-HHCP in bulk materials and finished products. The protocol utilizes a reversed-phase C18 column with a gradient elution program and UV detection, providing a reliable and reproducible method for the quantification of this synthetic cannabinoid. This document provides detailed experimental protocols, system suitability parameters, and method validation data.
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has gained attention in the recreational cannabis market. As with many synthetic cannabinoids, the manufacturing process can result in the formation of various isomers and impurities. One such isomer is this compound (iso-HHCP), which has been identified in illicit HHCP samples.[1][2][3] The presence and quantity of such isomers are of significant interest to researchers, drug development professionals, and regulatory bodies to ensure product safety and purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of cannabinoids and their isomers.[4][5][6] This application note presents a detailed protocol for the quantification of iso-HHCP using a validated HPLC-UV method.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
-
Analytical Standard: this compound (≥95% purity), commercially available.[1]
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (88%).
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Chromatographic Conditions
A gradient elution was employed for the separation of iso-HHCP. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
| Run Time | 25 minutes |
Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of iso-HHCP analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of iso-HHCP from a solid matrix (e.g., plant material or edible). The procedure should be optimized and validated for specific matrices.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction: Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
Dilution: If necessary, dilute the sample extract with methanol to fall within the linear range of the calibration curve.
Method Validation
The HPLC method was validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery %) | 98.2% - 101.5% |
| Precision (RSD %) | < 2.0% |
System Suitability
System suitability was assessed by injecting five replicate injections of a 10 µg/mL iso-HHCP standard. The acceptance criteria are listed in Table 3.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of iso-HHCP. The chromatographic conditions provided good separation of iso-HHCP from other potential cannabinoids and matrix components. The validation results confirm that the method is linear, sensitive, accurate, and precise for its intended purpose.
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of iso-HHCP.
Cannabinoid Receptor Signaling Pathway
Cannabinoids exert their effects primarily through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors. The signaling cascade initiated by receptor activation is complex and can lead to various cellular responses.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification and Characterization of iso-HHCP in Synthetic Cannabinoid Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has emerged in the recreational drug market. During the synthesis of HHCP, various isomers and byproducts are formed, including iso-hexahydrocannabiphorol (iso-HHCP). The presence of iso-HHCP and other related compounds can serve as a marker for a purely synthetic origin, as they have not been identified in naturally occurring Cannabis sativa L.[1][2] The identification and characterization of these impurities are crucial for forensic analysis, quality control of cannabinoid products, and understanding the pharmacological and toxicological profiles of these novel psychoactive substances.
These application notes provide detailed protocols for the identification and characterization of iso-HHCP using common analytical techniques, as well as methods to assess its potential biological activity at cannabinoid receptors.
Analytical Application Notes
The identification and quantification of iso-HHCP in synthetic cannabinoid products, which are often complex mixtures, require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the initial identification of iso-HHCP and other isomers based on their mass spectra and retention times. For accurate quantification and separation of closely related isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred due to its high sensitivity and selectivity. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of these novel compounds.
Pharmacological Characterization
The biological activity of synthetic cannabinoids is primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. To understand the potential psychoactive and physiological effects of iso-HHCP, it is essential to determine its binding affinity and functional activity at these receptors. Receptor binding assays are employed to determine the inhibitory constant (Kᵢ) of iso-HHCP, providing a measure of its affinity for the CB1 and CB2 receptors. Subsequently, functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) assays, are used to assess whether iso-HHCP acts as an agonist, antagonist, or inverse agonist at these receptors and to quantify its potency (EC₅₀) and efficacy.
Experimental Protocols
Protocol 1: Identification of iso-HHCP in Synthetic Cannabinoid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the extraction and identification of iso-HHCP from a solid or oil-based synthetic cannabinoid product.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 10 mg of the homogenized herbal product or oil into a 15 mL centrifuge tube.
-
Add 5 mL of methanol (B129727) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 10 minutes to facilitate extraction.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any solid material.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a GC-MS vial.
2. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-550
3. Data Analysis
-
Identify the peak corresponding to iso-HHCP by comparing the acquired mass spectrum with a reference spectrum, if available. In the absence of a reference standard, tentative identification can be made based on the fragmentation pattern and comparison with the mass spectra of known HHCP isomers. HHCP and its isomers typically exhibit a molecular ion at m/z 344.[2]
Protocol 2: Quantification of iso-HHCP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and selective quantification of cannabinoid isomers in complex matrices.
1. Sample Preparation
-
Prepare samples as described in Protocol 1 (steps 1-8).
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Perform serial dilutions as necessary to bring the analyte concentration within the calibration range.
2. LC-MS/MS Instrumental Parameters
-
LC System: Shimadzu Nexera X3 or equivalent
-
MS System: Sciex 4500 QTRAP or equivalent
-
Column: Poroshell 120 PFP (100 x 2.1 mm, 2.7 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
Initial: 50% B
-
0.0-5.0 min: 50% to 95% B
-
5.0-7.0 min: Hold at 95% B
-
7.0-7.1 min: 95% to 50% B
-
7.1-9.0 min: Hold at 50% B
-
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
MRM Transitions: Specific precursor-to-product ion transitions for iso-HHCP would need to be determined by infusing a standard of the compound. For HHCP (as a starting point): Q1 m/z 345.3 -> Q3 m/z 193.1 (quantifier), Q1 m/z 345.3 -> Q3 m/z 201.2 (qualifier).
3. Method Validation and Quantification
-
Prepare a calibration curve using a certified reference standard of iso-HHCP, if available. If not, a semi-quantitative estimation can be made using the calibration curve of a closely related isomer like (9R)-HHCP.
-
Validate the method according to established guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Protocol 3: Structural Elucidation of iso-HHCP by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for preparing a sample for NMR analysis to confirm the structure of isolated iso-HHCP.
1. Sample Preparation
-
Isolate iso-HHCP from the synthetic mixture using preparative chromatography (e.g., column chromatography or preparative HPLC).
-
Dissolve 5-10 mg of the purified iso-HHCP in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.
2. NMR Data Acquisition
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Temperature: 298 K
3. Data Analysis
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign the ¹H and ¹³C chemical shifts based on the 1D and 2D NMR data. The connectivity established from COSY, HSQC, and HMBC spectra will allow for the unambiguous determination of the iso-HHCP structure.
Protocol 4: Cannabinoid Receptor (CB1/CB2) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of iso-HHCP for CB1 and CB2 receptors.
1. Materials
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compound: iso-HHCP dissolved in DMSO.
2. Assay Procedure
-
In a 96-well plate, add assay buffer, radioligand (at a final concentration close to its Kₑ), and varying concentrations of iso-HHCP.
-
For total binding, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate for 90 minutes at 30 °C.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the iso-HHCP concentration.
-
Determine the IC₅₀ value (the concentration of iso-HHCP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 5: cAMP Functional Assay for Cannabinoid Receptor Activation
This protocol determines the functional activity of iso-HHCP at CB1/CB2 receptors by measuring its effect on cAMP levels.
1. Materials
-
HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer or HitHunter cAMP Assay from DiscoverX).
-
Test compound: iso-HHCP dissolved in DMSO.
-
Reference agonist (e.g., CP-55,940).
2. Assay Procedure
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of iso-HHCP (or reference agonist) to the wells.
-
Stimulate the cells with forskolin (to induce cAMP production).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis
-
Generate a dose-response curve by plotting the cAMP level against the logarithm of the iso-HHCP concentration.
-
For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
Data Presentation
Quantitative data from method validation studies should be presented in clear, tabular formats. Below are examples of tables for presenting validation data for an LC-MS/MS method for cannabinoid analysis.
Table 1: Representative Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| (9R)-HHCP | 0.1 | 0.5 |
| (9S)-HHCP | 0.1 | 0.5 |
| iso-HHCP | 0.2 | 0.7 |
| Δ⁹-THC | 0.1 | 0.5 |
Note: These are representative values. Actual LOD/LOQ for iso-HHCP must be experimentally determined.
Table 2: Representative Linearity and Precision Data
| Analyte | Calibration Range (ng/mL) | R² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| (9R)-HHCP | 0.5 - 100 | >0.995 | <5% | <10% |
| (9S)-HHCP | 0.5 - 100 | >0.995 | <5% | <10% |
| iso-HHCP | 0.7 - 100 | >0.99 | <7% | <12% |
Note: This table presents example data. Actual performance characteristics must be established through method validation.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled cannabinoid receptor signaling pathway.
Experimental Workflow for iso-HHCP Identification
References
Application Notes & Protocols: Forensic Analysis of iso-Hexahydrocannabiphorol (iso-HHCP)
Introduction
Hexahydrocannabiphorol (HHCP) is an emerging semi-synthetic cannabinoid that is gaining attention in the recreational drug market as an alternative to tetrahydrocannabinol (THC).[1] Its psychoactive properties and increasing prevalence necessitate the development of robust analytical methods for its detection in both seized materials and biological specimens for forensic applications. This document provides detailed application notes and protocols for the forensic analysis of iso-HHCP, a common isomer found in HHCP products, focusing on its identification, metabolism, and the analytical techniques required for its unambiguous detection. The methods outlined are crucial for forensic toxicology laboratories, law enforcement, and researchers investigating the pharmacokinetics and prevalence of this novel psychoactive substance.
Forensic Applications
The primary forensic applications for iso-HHCP analysis include:
-
Identification in Seized Materials: Determining the presence and concentration of iso-HHCP in various products, such as e-cigarette cartridges and edibles, is crucial for law enforcement and regulatory agencies.[2] Analysis often reveals the presence of both (9R)-HHC and (9S)-HHC epimers, with the (9R) epimer typically being more abundant.[2]
-
Biomonitoring and Drug Testing: Detecting iso-HHCP and its metabolites in biological matrices like urine, blood, and oral fluid provides evidence of consumption. This is vital for clinical toxicology, driving under the influence cases, and workplace drug testing.[2][3]
-
Metabolism Studies: Understanding the metabolic fate of iso-HHCP is essential for identifying reliable biomarkers of exposure. Forensic investigations focus on detecting hydroxylated and carboxylated metabolites, which are often conjugated with glucuronic acid in urine.[1][4][5]
Experimental Workflows & Logical Relationships
A generalized workflow for the forensic analysis of iso-HHCP involves several key stages, from sample receipt to final reporting. The specific steps may vary depending on the sample matrix and analytical technique employed.
Caption: General Workflow for Forensic iso-HHCP Analysis.
Metabolism of HHCP
HHCP undergoes extensive metabolism in the body, primarily through hydroxylation and subsequent oxidation.[1][4] The acetylated analog, HHCP-O, is rapidly metabolized to HHCP.[1][5] The primary metabolic transformations involve the addition of hydroxyl (-OH) groups, followed by oxidation to form carboxylic acid metabolites.[1][5] These hydroxylated metabolites are then often conjugated with glucuronic acid to facilitate excretion.[1] Identifying these metabolites is key to confirming HHCP consumption.
Caption: Simplified Metabolic Pathway of HHCP.
Quantitative Data Summary
The analysis of authentic samples provides valuable data on the concentrations and ratios of HHCP and related compounds.
Table 1: Concentration of HHC Epimers in Forensic Samples
| Sample Type | (9R)-HHC Concentration | (9S)-HHC Concentration | (9R)-HHC / (9S)-HHC Ratio | Source |
|---|---|---|---|---|
| Seized Materials (Range) | 2.09% - 8.85% | Not specified | 1.36 - 2.68 | [2] |
| Whole Blood | 2.38 ng/mL | 1.39 ng/mL | 1.71 |[2] |
Table 2: Key Identified Metabolites of HHCP
| Metabolite Type | Specific Metabolites Identified | Matrix | Source |
|---|---|---|---|
| Monohydroxylated | 11-OH-HHC, 5'-OH-HHC, other side-chain mono-OH metabolites | Human Hepatocytes, Urine | [1][4][5] |
| Dihydroxylated | Various di-OH metabolites | Human Liver Microsomes, Urine | [4][6] |
| Carboxylated | Carboxylic acid metabolites formed after oxidation | Human Hepatocytes | [1][5] |
| Glucuronidated | Glucuronides of hydroxylated metabolites (99.3% of OH-metabolites) | Urine |[1][4][5] |
Analytical Protocols
Reliable identification and quantification of iso-HHCP and its metabolites require validated analytical methods. The following protocols are based on methodologies reported in forensic literature.
Protocol 1: Analysis of iso-HHCP in Biological Samples (Urine) by LC-MS
This protocol is adapted from methods used for identifying HHCP metabolites in human urine.[3]
1. Objective: To identify and confirm the presence of HHCP metabolites in urine samples.
2. Instrumentation & Reagents:
-
Instrument: High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-QToF-MS).[1][5]
-
Column: Kinetex C8 or equivalent.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile (B52724).[3]
-
Reagents: Beta-glucuronidase (for hydrolysis), Acetonitrile, Formic Acid.
3. Sample Preparation:
-
Collection: Collect urine samples in appropriate sterile containers.
-
Hydrolysis (for total metabolites): To 1 mL of urine, add a buffer and beta-glucuronidase enzyme. Incubate to deconjugate the glucuronidated metabolites.
-
Extraction:
-
For unconjugated forms, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge.
-
For glucuronide analysis, a separate extraction using acetonitrile can be performed.[3]
-
-
Reconstitution: Evaporate the extracted solvent and reconstitute the residue in a suitable mobile phase mixture for injection.
4. LC-MS/MS Parameters:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Mass Spectrometry:
5. Data Analysis:
-
Process the acquired data using appropriate software (e.g., Analyst TF, PeakView).[3]
-
Identify potential metabolites by comparing accurate mass measurements and fragmentation patterns with known metabolic pathways of similar cannabinoids.
Protocol 2: Analysis of iso-HHCP by GC-MS
This protocol is suitable for identifying HHCP metabolic markers and can be used for seized materials.[3]
1. Objective: To identify HHCP and its metabolites, particularly after derivatization.
2. Instrumentation & Reagents:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]
-
Column: HP-5ms or equivalent capillary column.[3]
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Carrier Gas: Helium.
3. Sample Preparation:
-
Extraction: Perform solvent extraction appropriate for the sample matrix (e.g., methanol (B129727) for plant material, liquid-liquid for biological fluids).
-
Derivatization:
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent (MSTFA) and incubate at an elevated temperature (e.g., 70°C) to convert polar hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.[3]
-
4. GC-MS Parameters:
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a high temperature (e.g., 300°C) to separate the compounds.[3]
-
Mass Spectrometry:
5. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with reference standards and library databases.
-
Hydroxylated metabolites like (9R)-11-OH-HHCP can be tentatively identified as key forensic markers.[3]
Sample Stability and Storage Considerations
The stability of cannabinoids in biological matrices is a critical factor in forensic toxicology.[7] Improper storage can lead to degradation and inaccurate quantitative results.
-
Temperature: Samples (whole blood, plasma, urine) should ideally be stored frozen or refrigerated to ensure stability.[7] Storing whole blood at room temperature can lead to significant decreases in cannabinoid concentrations.[7]
-
Container Type: Glass containers are often preferred over plastic, as they can reduce analyte loss by 30-50%.[7]
-
pH: The pH of urine samples can affect the stability of cannabinoid metabolites. For example, THC-COOH glucuronide is highly labile and can degrade, leading to an increase in the concentration of the free acid.[8]
-
Handling: The time between sample collection and analysis should be minimized to ensure the most accurate results.[7]
References
- 1. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of iso-HHCP from HHCP Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has garnered significant interest within the scientific community due to its potent cannabimimetic effects. Commercially available HHCP is often a complex mixture of various isomers and synthesis byproducts. Among these is iso-HHCP, a structural isomer of HHCP. For the purposes of pharmacological research, toxicological assessment, and the development of cannabinoid-based therapeutics, the isolation and purification of individual isomers like iso-HHCP are of paramount importance. This document provides a detailed protocol for the isolation of iso-HHCP from HHCP mixtures, along with methods for its characterization and a summary of the known pharmacological context of HHCP isomers.
Data Presentation
Table 1: Composition of a Typical Crude HHCP Mixture
| Compound | Type | Elution Order (Normal Phase) |
| abn-HHCP | Isomer | 1 |
| Ketone Intermediate 1 | Synthesis Byproduct | 2 |
| Ketone Intermediate 2 | Synthesis Byproduct | 3 |
| iso-HHCP | Isomer (Target) | 4 |
| (9R)-HHCP | Epimer | 5 |
| cis-HHCP | Isomer | 6 |
| (9S)-HHCP | Epimer | 7 |
Note: The elution order is based on column chromatography on silica (B1680970) gel with a non-polar mobile phase, with polarity gradually increasing.[1]
Table 2: Reference Data for Preparative Chromatography of Cannabinoid Isomers
| Cannabinoid | Stationary Phase | Mobile Phase System | Yield | Purity | Reference |
| Δ⁹-THC | C18 Silica Gel | Isocratic Ethanol/Water | >60% | >98% | Application Note |
| CBD | C18 Silica Gel | Isocratic Ethanol/Water | 77% | >99% | [2] |
| Various Cannabinoids | Silica Gel | n-Hexane/Ethyl Acetate (B1210297) | - | >90% | [3] |
Note: Specific yield and purity data for the preparative isolation of iso-HHCP are not currently available in the scientific literature. The data presented above for other cannabinoids are for reference and to provide an expected range for a successful separation.
Experimental Protocols
Protocol 1: Preparative Isolation of iso-HHCP by Column Chromatography
This protocol is based on the successful separation of iso-HHCP from a complex HHCP mixture as described in the literature.[1][4]
1. Materials and Equipment:
-
Crude HHCP mixture
-
Silica gel (60 Å, 40-63 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (EtOAc) (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank
-
UV lamp (254 nm)
-
Glass vials for fraction collection
2. Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed. c. Equilibrate the packed column by washing with several column volumes of the initial mobile phase (n-hexane:EtOAc, 100:1 v/v).
3. Sample Preparation and Loading: a. Dissolve the crude HHCP mixture in a minimal amount of the initial mobile phase. b. Alternatively, for larger loads, the sample can be dry-loaded by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica-sample mixture to the top of the column bed.
4. Chromatographic Separation: a. Begin the elution with the initial mobile phase of n-hexane:EtOAc (100:1 v/v). b. Collect fractions continuously using a fraction collector. c. Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small aliquot of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:EtOAc 85:15), and visualize the spots under a UV lamp. d. Gradually increase the polarity of the mobile phase to elute the more retained compounds. A suggested stepwise gradient is as follows:
- n-Hexane:EtOAc (100:1)
- n-Hexane:EtOAc (98:2)
- n-Hexane:EtOAc (95:5)
- n-Hexane:EtOAc (90:10)
- Continue with further stepwise or a linear gradient to pure EtOAc if necessary to elute all components.[4] e. Based on the TLC analysis, fractions containing the same compound (iso-HHCP) are pooled together. The expected elution order is provided in Table 1.
5. Solvent Removal and Isolation: a. Combine the fractions containing pure iso-HHCP. b. Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated iso-HHCP.
Protocol 2: Purity Assessment by Analytical HPLC-UV
1. Materials and Equipment:
-
Isolated iso-HHCP
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 analytical HPLC column (e.g., 4.6 x 150 mm, 2.7 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient for cannabinoid analysis starts at approximately 70% B, increasing to 95-100% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 228 nm
-
Injection Volume: 5-10 µL
3. Analysis: a. Dissolve a small amount of the isolated iso-HHCP in the mobile phase. b. Inject the sample into the HPLC system. c. Analyze the resulting chromatogram to determine the purity of the isolated iso-HHCP based on the peak area percentage.
Mandatory Visualizations
Cannabinoid Isolation Workflow
Caption: Workflow for the isolation of iso-HHCP.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade.
Discussion
Isolation and Purity
The isolation of iso-HHCP from a synthetic HHCP mixture is achievable through standard laboratory techniques, primarily silica gel column chromatography.[1][4] The success of the separation relies on the careful selection of the mobile phase and a gradual increase in solvent polarity to resolve the various isomers and byproducts present in the crude mixture. While specific yield and purity data for iso-HHCP are not yet published, purities exceeding 90% are generally attainable for cannabinoid isolation using these methods.[3] Post-isolation purity assessment is crucial and can be effectively performed using analytical techniques such as HPLC-UV, GC-MS, and for structural confirmation, NMR spectroscopy.[1][5][6]
Pharmacological Context
The pharmacological effects of HHCP are primarily mediated through its interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[7] The (9R)-HHC epimer has been shown to have a much stronger binding affinity and potency at the CB1 receptor compared to the (9S)-HHC epimer, suggesting that the stereochemistry at the C9 position is critical for its activity.[7][8] In functional assays, (9R)-HHCP and (9S)-HHCP have demonstrated EC₅₀ values of 6.19 nM and 69.5 nM, respectively, at the CB1 receptor, indicating that they likely possess cannabimimetic activity.[8]
Currently, there is a lack of specific pharmacological and toxicological data for iso-HHCP. Given that it is a structural isomer of HHCP, it is plausible that it also interacts with cannabinoid receptors. However, its binding affinity, efficacy, and downstream signaling effects may differ significantly from the (9R) and (9S) epimers. Therefore, the isolation of pure iso-HHCP is a critical step to enable these vital pharmacological studies. Such research will contribute to a more comprehensive understanding of the structure-activity relationships of this class of semi-synthetic cannabinoids and is essential for any future therapeutic development or toxicological risk assessment. The potential for severe toxicity with some synthetic cannabinoids, including neurological symptoms, underscores the importance of characterizing each isomer.[9]
Conclusion
This document provides a comprehensive protocol for the isolation of iso-HHCP from complex HHCP mixtures, a critical step for advancing the scientific understanding of this novel cannabinoid. The provided methodologies for preparative chromatography and analytical purity assessment will enable researchers to obtain highly purified iso-HHCP for further investigation. The elucidation of the specific pharmacological and toxicological profile of iso-HHCP is a significant research gap that, once addressed, will provide valuable insights for the fields of cannabinoid science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Prolonged sedation and unconsciousness after intoxication with the novel semisynthetic cannabinoid hexahydrocannabioctyl (HHC-C8): Two case descriptions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Bioactivity Studies of iso-HHCP
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabiphorol (iso-HHCP) is a lesser-known isomer of hexahydrocannabiphorol (HHCP), a synthetic cannabinoid. Due to its structural similarity to other cannabinoids, it is presumed to interact with the endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that modulate a variety of physiological processes, making them key targets for therapeutic intervention.
These application notes provide detailed protocols for a panel of in-vitro assays designed to characterize the bioactivity of iso-HHCP. The described methods will enable researchers to determine its binding affinity, functional activity at cannabinoid receptors, and its potential to inhibit key enzymes involved in the endocannabinoid system.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A competitive radioligand binding assay is described here to determine the binding affinity (Ki) of iso-HHCP for the human CB1 and CB2 receptors.
Table 1: Example Binding Affinity Data for Cannabinoids at Human CB1 and CB2 Receptors
| Compound | Receptor | Ki (nM) |
| CP55,940 | hCB1 | 0.9 ± 0.1 |
| CP55,940 | hCB2 | 0.6 ± 0.1 |
| WIN55,212-2 | hCB1 | 21 ± 3 |
| WIN55,212-2 | hCB2 | 3.3 ± 0.5 |
| iso-HHCP | hCB1 | To be determined |
| iso-HHCP | hCB2 | To be determined |
Note: Data for CP55,940 and WIN55,212-2 are representative values from the literature and should be determined concurrently as controls.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials and Reagents:
-
Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)
-
[³H]CP55,940 (radioligand)
-
iso-HHCP
-
CP55,940 (unlabeled)
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
Procedure:
-
Prepare serial dilutions of iso-HHCP and unlabeled CP55,940 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
iso-HHCP or unlabeled CP55,940 at various concentrations.
-
[³H]CP55,940 (at a final concentration equal to its Kd).
-
Cell membranes (containing either CB1 or CB2 receptors).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled CP55,940) from total binding.
-
Determine the IC₅₀ value for iso-HHCP from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.
cAMP Functional Assay
CB1 and CB2 receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Table 2: Example Functional Potency Data (cAMP Assay) for Cannabinoid Agonists
| Compound | Receptor | EC₅₀ (nM) for cAMP Inhibition |
| CP55,940 | hCB1 | 0.5 ± 0.1 |
| CP55,940 | hCB2 | 0.3 ± 0.05 |
| WIN55,212-2 | hCB1 | 5.2 ± 0.8 |
| WIN55,212-2 | hCB2 | 1.1 ± 0.2 |
| iso-HHCP | hCB1 | To be determined |
| iso-HHCP | hCB2 | To be determined |
Note: Data for CP55,940 and WIN55,212-2 are representative values and should be determined as controls.
Experimental Protocol: cAMP Assay
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors
-
iso-HHCP
-
CP55,940 (positive control agonist)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and supplements
-
96-well or 384-well plates
Procedure:
-
Seed the cells in 96-well or 384-well plates and grow to confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX and allow it to equilibrate.
-
Prepare serial dilutions of iso-HHCP and CP55,940.
-
Add the test compounds to the cells and pre-incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation. To test for antagonist activity, pre-incubate with iso-HHCP before adding a known agonist.
Caption: G-protein signaling pathway of CB1/CB2 receptors.
β-Arrestin Recruitment Assay
This assay determines if iso-HHCP can induce the recruitment of β-arrestin to the CB1 or CB2 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Table 3: Example β-Arrestin Recruitment Potency Data
| Compound | Receptor | EC₅₀ (nM) for β-Arrestin Recruitment |
| CP55,940 | hCB1 | 15 ± 3 |
| CP55,940 | hCB2 | 8 ± 2 |
| WIN55,212-2 | hCB1 | 120 ± 25 |
| WIN55,212-2 | hCB2 | 45 ± 9 |
| iso-HHCP | hCB1 | To be determined |
| iso-HHCP | hCB2 | To be determined |
Note: Data for CP55,940 and WIN55,212-2 are representative values and should be determined as controls.
Experimental Protocol: β-Arrestin Recruitment Assay
Materials and Reagents:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx or Tango™ cells from Thermo Fisher Scientific) expressing tagged CB1 or CB2 receptors and a β-arrestin-enzyme fragment fusion protein.
-
iso-HHCP
-
CP55,940 (positive control agonist)
-
Assay-specific detection reagents
-
Luminometer or fluorometer
Procedure:
-
Follow the cell seeding and handling protocols provided by the assay manufacturer.
-
Prepare serial dilutions of iso-HHCP and the positive control agonist.
-
Add the compounds to the cells in the assay plate.
-
Incubate the plate for the time specified in the manufacturer's protocol (typically 60-90 minutes) at 37°C.
-
Add the detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal.
-
Analyze the data to generate dose-response curves and determine the EC₅₀ values for β-arrestin recruitment.
Caption: Workflow for the β-arrestin recruitment assay.
Enzyme Inhibition Assays
iso-HHCP may also interact with enzymes that metabolize endocannabinoids, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Table 4: Example Enzyme Inhibition Data
| Compound | Enzyme | IC₅₀ (µM) |
| URB597 (FAAH inhibitor) | FAAH | 4.6 ± 0.5 |
| JZL184 (MAGL inhibitor) | MAGL | 2.3 ± 0.3 |
| iso-HHCP | FAAH | To be determined |
| iso-HHCP | MAGL | To be determined |
Note: Data for URB597 and JZL184 are representative values and should be determined as controls.
Experimental Protocol: FAAH/MAGL Inhibition Assay
Materials and Reagents:
-
Recombinant human FAAH or MAGL enzyme
-
Fluorogenic substrate for FAAH (e.g., AMC-arachidonoyl amide) or MAGL (e.g., 4-Nitrophenyl acetate)
-
iso-HHCP
-
Known FAAH inhibitor (e.g., URB597) and MAGL inhibitor (e.g., JZL184)
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of iso-HHCP and the control inhibitors in the assay buffer.
-
In a 96-well black plate, add the assay buffer, the test compound or control inhibitor, and the enzyme (FAAH or MAGL).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value of iso-HHCP by plotting the percentage of inhibition against the compound concentration.
Caption: Logical flow of the enzyme inhibition assay.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in-vitro characterization of iso-HHCP's bioactivity. By systematically performing these assays, researchers can elucidate its pharmacological profile, including its affinity and functional effects at cannabinoid receptors and its potential interactions with key metabolic enzymes. This information is critical for understanding its potential therapeutic applications and for guiding future drug development efforts.
Cell-Based Models for Assessing iso-Hexahydrocannabiphorol Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Hexahydrocannabiphorol (iso-HHCP) is a lesser-known cannabinoid and an isomer of hexahydrocannabiphorol (HHCP), a semi-synthetic derivative of tetrahydrocannabinol (THC).[1][2][3][4][5] As new synthetic cannabinoids emerge, robust in vitro models are critical for characterizing their biological effects and potential therapeutic applications or toxicological risks. This document provides detailed application notes and protocols for cell-based assays to assess the effects of iso-HHCP, focusing on cytotoxicity, cannabinoid receptor binding, and receptor-mediated signaling pathways.
While specific biological data on iso-HHCP is limited, the methodologies outlined here are based on established protocols for other cannabinoids and provide a strong framework for initial characterization.[6][7][8][9]
Assessment of Cytotoxicity
Cytotoxicity assays are fundamental in determining the concentration range at which a compound may induce cell death or inhibit cell proliferation. This is a crucial first step in any in vitro pharmacological assessment.
Data Presentation: Comparative Cytotoxicity of Cannabinoids
The following table summarizes hypothetical IC50 values for iso-HHCP compared to other well-characterized cannabinoids across different cell lines. This data is for illustrative purposes to guide experimental design.
| Cannabinoid | Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) |
| iso-HHCP | A549 (Lung Carcinoma) | MTT | 48 | [Hypothetical Data] |
| iso-HHCP | MCF-7 (Breast Cancer) | MTT | 48 | [Hypothetical Data] |
| iso-HHCP | HEK293 (Embryonic Kidney) | MTT | 48 | [Hypothetical Data] |
| Δ⁹-THC | HT-29 (Colon Carcinoma) | MTT | 24 | 30.0 ± 1.01[10] |
| CBD | HT-29 (Colon Carcinoma) | MTT | 24 | 30.0 ± 3.02[10] |
| CBD | Caov-3 (Ovarian Cancer) | MTT | Not Specified | Induces apoptosis at 22 µM[11] |
| CBN | Caov-3 (Ovarian Cancer) | Not Specified | Not Specified | ~22.7% viability at 50 µM[10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Target cell lines (e.g., A549, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
iso-HHCP stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of iso-HHCP in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest iso-HHCP concentration).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cannabinoid Receptor Binding Affinity
To determine if iso-HHCP interacts directly with cannabinoid receptors (CB1 and CB2), competitive radioligand binding assays are the gold standard. These assays measure the ability of an unlabeled compound (iso-HHCP) to displace a radiolabeled ligand from the receptor.
Data Presentation: Receptor Binding Affinity (Ki)
The following table presents a template for reporting the binding affinity (Ki) of iso-HHCP for CB1 and CB2 receptors.
| Compound | Receptor | Radioligand | Ki (nM) |
| iso-HHCP | Human CB1 | [³H]-CP55,940 | [Hypothetical Data] |
| iso-HHCP | Human CB2 | [³H]-CP55,940 | [Hypothetical Data] |
| CP55,940 | Human CB1 | [³H]-CP55,940 | [Reference Value] |
| CP55,940 | Human CB2 | [³H]-CP55,940 | [Reference Value] |
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.[6]
-
Radioligand (e.g., [³H]-CP55,940).[6]
-
iso-HHCP stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10 µ g/well ), radioligand (at a concentration near its Kd), and varying concentrations of unlabeled iso-HHCP.[6]
-
Incubation: Incubate the mixture for 90 minutes at 30°C.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the iso-HHCP concentration to determine the Ki (inhibitory constant).[6]
Functional Assessment of Cannabinoid Receptor Activation
Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. A common method is to measure the recruitment of β-arrestin 2 to the receptor upon ligand binding, which is a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
Data Presentation: Receptor Activation (EC50)
The following table is a template for presenting the potency (EC50) and efficacy (Emax) of iso-HHCP in activating CB1 and CB2 receptors.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of Control Agonist) |
| iso-HHCP | Human CB1 | β-arrestin Recruitment | [Hypothetical Data] | [Hypothetical Data] |
| iso-HHCP | Human CB2 | β-arrestin Recruitment | [Hypothetical Data] | [Hypothetical Data] |
| CP55,940 | Human CB1 | β-arrestin Recruitment | 1.40 x 10⁻⁷ M[12] | 100% |
| CP55,940 | Human CB2 | β-arrestin Recruitment | [Reference Value] | 100% |
Experimental Protocol: β-Arrestin 2 Recruitment Assay
This protocol describes a common method using a split-luciferase complementation system.
Materials:
-
HEK293 cells stably co-expressing the CB1 or CB2 receptor fused to a large luciferase fragment (LgBit) and β-arrestin 2 fused to a small luciferase fragment (SmBiT).[13]
-
Opti-MEM or other serum-free medium
-
iso-HHCP stock solution (in DMSO)
-
Control agonist (e.g., CP55,940)
-
Luciferase substrate (e.g., furimazine)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in white, opaque 96-well plates and grow to confluence.
-
Compound Addition: Replace the growth medium with the desired concentration of iso-HHCP or control agonist diluted in serum-free medium.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Substrate Addition: Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the response as a function of the log concentration of iso-HHCP. Determine the EC50 and Emax values from the resulting dose-response curve.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade upon agonist binding.
Conclusion
The provided protocols offer a comprehensive framework for the initial in vitro characterization of iso-HHCP. By assessing cytotoxicity, receptor binding, and functional activity, researchers can build a foundational understanding of this novel cannabinoid's pharmacological profile. Due to the current lack of specific data for iso-HHCP, it is recommended to include well-characterized cannabinoids like Δ⁹-THC and CBD as controls in all experiments to provide a comparative context for the obtained results. These cell-based models are essential tools for guiding further research and development in the field of cannabinoid science.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Marijuana and cannabinoid research : methods and protocols - Catalog - UW-Madison Libraries [search.library.wisc.edu]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. search.library.uvic.ca [search.library.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Receptor Binding Affinity Assays of iso-Hexahydrocannabiphorol (iso-HHCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has garnered significant interest within the scientific community due to its structural similarity to tetrahydrocannabinol (THC) and its potent anecdotal effects.[1] The hydrogenation of the THC analogue, THCP, results in various isomers of HHCP, including iso-HHCP.[1][2][3] Understanding the interaction of these individual isomers with cannabinoid receptors, primarily the cannabinoid receptor type 1 (CB1) and type 2 (CB2), is crucial for elucidating their pharmacological profiles and potential therapeutic applications.
These application notes provide a detailed framework for conducting receptor binding affinity assays to determine the binding profile of iso-HHCP. The primary methodology described is the competitive radioligand displacement assay, a robust and widely accepted method for quantifying ligand-receptor interactions.
Principle of the Assay
The competitive radioligand binding assay is a fundamental technique used to determine the affinity of an unlabeled test compound (in this case, iso-HHCP) for a specific receptor. The assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, one can determine the inhibitory constant (Ki) of the test compound. The Ki value is an intrinsic measure of the compound's binding affinity, with lower values indicating a higher affinity for the receptor.
Data Presentation
Currently, there is a lack of publicly available, peer-reviewed data specifically detailing the binding affinities (Ki values) of iso-HHCP for the human CB1 and CB2 receptors. However, data for structurally related compounds provide a valuable context for understanding potential interactions. The following table summarizes the binding affinities of relevant cannabinoids. Researchers determining the binding affinity of iso-HHCP can use this table as a template for data presentation and comparison.
| Compound | Receptor | Ki (nM) | Reference |
| iso-HHCP | Human CB1 | Data not available | |
| iso-HHCP | Human CB2 | Data not available | |
| (9R)-HHC | Human CB1 | ~15 | [4] |
| (9S)-HHC | Human CB1 | ~176 | [4] |
| Δ⁹-THC | Human CB1 | ~15-40.7 | [4] |
| Δ⁹-THCP | Human CB1 | ~1.2 | [2] |
| CP55,940 (Control Agonist) | Human CB1 | ~0.9 | [2] |
| Rimonabant (SR141716A) (Control Antagonist) | Human CB1 | ~1.98 |
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is adapted from established methods for cannabinoid receptor binding assays.
Materials and Reagents:
-
Test Compound: iso-HHCP
-
Cell Membranes: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand:
-
For CB1: [³H]CP55,940 or [³H]SR141716A
-
For CB2: [³H]CP55,940 or [³H]WIN55,212-2
-
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN55,212-2 for CB1, or 10 µM JWH-133 for CB2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4 (ice-cold).
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus
-
Scintillation counter
Experimental Workflow:
Figure 1. Experimental workflow for the competitive radioligand binding assay.
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions as described in the "Materials and Reagents" section.
-
Preparation of Cell Membranes: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in the assay buffer using a glass-Teflon homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup:
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): Non-specific binding control.
-
Test Compound (iso-HHCP): Serial dilutions of iso-HHCP.
-
-
Add the diluted cell membrane preparation to each well.
-
Initiate the binding reaction by adding the radioligand to all wells at a concentration close to its Kd value. The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Assay: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the concentration of iso-HHCP.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of iso-HHCP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
CB1 Receptor Signaling Pathway
Figure 2. Simplified CB1 receptor signaling pathway.
Upon agonist binding, the CB1 receptor activates the Gi/o protein, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The βγ subunit can directly inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels, leading to a decrease in neurotransmitter release. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.
CB2 Receptor Signaling Pathway
Figure 3. Simplified CB2 receptor signaling pathway.
Similar to the CB1 receptor, the CB2 receptor primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. CB2 receptor activation also stimulates the MAPK and PI3K/Akt pathways. As CB2 receptors are predominantly expressed in immune cells, the downstream effects of this signaling cascade are primarily involved in the modulation of immune cell migration, proliferation, and cytokine release, often exerting an anti-inflammatory effect.
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers to investigate the receptor binding affinity of iso-HHCP at CB1 and CB2 receptors. While specific binding data for iso-HHCP is not yet available, the methodologies outlined here will enable the scientific community to generate this crucial information. A thorough understanding of the receptor pharmacology of individual HHCP isomers is essential for advancing our knowledge of synthetic cannabinoids and their potential impact on human health.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of iso-Hexahydrocannabiphorol (iso-HHCP) in Seized Samples using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabiphorol (HHCP) is a potent semi-synthetic cannabinoid that has emerged in illicit markets.[1][2] During its synthesis, various isomers and byproducts can be formed, including iso-hexahydrocannabiphorol (iso-HHCP).[2][3] The presence and concentration of these isomers are critical for forensic investigations, toxicological studies, and understanding the pharmacological profile of seized materials. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of iso-HHCP in seized samples.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of iso-HHCP in seized samples.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of iso-HHCP from seized materials.[4]
Materials:
-
Seized sample (e.g., herbal material, vape liquid)
-
Methanol (B129727) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Accurately weigh 100 mg of the homogenized seized material into a centrifuge tube.
-
Add 5 mL of methanol and vortex for 10 minutes to extract the cannabinoids.[5]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the methanol supernatant to a new tube.
-
To the supernatant, add 5 mL of hexane and 5 mL of deionized water.
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing the cannabinoids.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 70% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
iso-HHCP Quantifier: m/z 345.3 → 191.1
-
iso-HHCP Qualifier: m/z 345.3 → 259.2
-
-
Internal Standard (e.g., THC-d3) Quantifier: m/z 318.2 → 196.1
Method Validation
The analytical method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[7][8]
Data Presentation
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| iso-HHCP | 1 - 500 | 0.9985 | 0.3 | 1.0 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| iso-HHCP | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 | |
| 250 | 245.5 ± 9.8 | 98.2 | 4.0 |
Cannabinoid Signaling Pathway
Synthetic cannabinoids like HHCP and its isomers primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), which is highly expressed in the central nervous system.[9]
Activation of the CB1 receptor by iso-HHCP initiates a G-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, it inhibits presynaptic calcium channels and activates potassium channels. The cumulative effect of these actions is a suppression of neuronal excitability and neurotransmitter release, which underlies the psychoactive effects of these compounds.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the selective and sensitive quantification of iso-HHCP in seized materials. This validated protocol can be readily implemented in forensic laboratories to aid in the characterization of illicit cannabinoid products and contribute to a better understanding of their composition and potential risks.
References
- 1. famous-cbd.fr [famous-cbd.fr]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vivimu.com [vivimu.com]
- 6. pharmabinoid.eu [pharmabinoid.eu]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. dvnt420.com [dvnt420.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: iso-HHCP as a Biomarker for Illicit Cannabinoid Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iso-hexahydrocannabiphorol (iso-HHCP) as a chemical marker to identify the synthetic origin of hexahydrocannabiphorol (HHCP), a potent semi-synthetic cannabinoid. The presence of iso-HHCP and other related byproducts can serve as a reliable indicator of illicit production, distinguishing it from naturally occurring cannabinoids.
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has emerged in the recreational drug market, often touted as a legal alternative to THC.[1][2] While HHCP can be found in trace amounts in the Cannabis sativa plant, the quantities available commercially are primarily the result of chemical synthesis.[1][2] During the synthetic production of HHCP, various isomers and byproducts are formed that are not found in the cannabis plant. One such key byproduct is iso-HHCP. The detection of iso-HHCP, along with other non-natural cannabinoids like abnormal-HHCP (abn-HHCP) and bisalkylated cannabinoids, serves as strong evidence of the synthetic origin of an HHCP product.[1][2] This is crucial for forensic analysis, quality control of cannabinoid products, and in the development of regulations for these emerging substances.
Data Presentation: Synthesis-Related Impurities in HHCP Products
The following table summarizes the identified synthesis-related impurities found in a commercially available HHCP sample. It is important to note that while the presence of these compounds is a strong indicator of synthetic origin, precise quantitative data on the concentration of iso-HHCP in a wide range of illicit products is currently limited in published research. The data presented below is based on the analysis of a single sample and reports the relative peak area percentages from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which are not equivalent to absolute concentrations.[1]
| Compound | Type | Method of Identification | Relative Abundance (Area-%) in a Seized Sample | Reference |
| (9R)-HHCP | Main Product (Epimer) | GC-MS, NMR | 52% | [1] |
| (9S)-HHCP | Main Product (Epimer) | GC-MS, NMR | 21% | [1] |
| iso-HHCP | Synthesis Byproduct | GC-MS, NMR | Not Quantified | [1] |
| cis-HHCP | Synthesis Byproduct | GC-MS, NMR | Not Quantified | [1] |
| abn-HHCP | Synthesis Byproduct | GC-MS, NMR | Not Quantified | [1] |
| Ketone Intermediates | Synthesis Precursors | GC-MS, NMR | Not Quantified | [1] |
| Bisalkylated Products | Synthesis Byproducts | GC-MS | Not Quantified | [1] |
Experimental Protocols
Detailed methodologies for the identification and characterization of iso-HHCP in suspected illicit cannabinoid products are provided below. These protocols are based on established analytical techniques for cannabinoid analysis.
1. Protocol for Sample Preparation and GC-MS Analysis
This protocol outlines the steps for the preparation and analysis of a suspected HHCP sample to identify the presence of iso-HHCP and other synthesis markers.
-
1.1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the seized material (e.g., vape liquid, oil).
-
Dissolve the sample in 10 mL of a suitable organic solvent such as methanol (B129727) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL for GC-MS analysis.[1]
-
If acidic cannabinoids are of interest, a derivatization step using a silylating agent (e.g., BSTFA with 1% TMCS) is required to prevent decarboxylation in the hot GC inlet. Heat the sample with the derivatizing agent at 70°C for 30 minutes.
-
-
1.2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
1.3. Data Analysis:
-
Identify peaks corresponding to (9R)-HHCP, (9S)-HHCP, and potential impurities by comparing their retention times and mass spectra with reference standards, if available, or with published spectral data.
-
The presence of a peak with a mass spectrum consistent with iso-HHCP, along with other byproducts like abn-HHCP, indicates a synthetic origin.
-
2. Protocol for Isolation and NMR Structural Elucidation
For unambiguous identification, iso-HHCP can be isolated from the bulk sample and its structure confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
2.1. Isolation by Column Chromatography:
-
Prepare a silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[1]
-
Load a concentrated solution of the HHCP sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the collected fractions by GC-MS to identify those containing iso-HHCP.
-
Combine the fractions rich in iso-HHCP and evaporate the solvent to obtain the isolated compound.
-
-
2.2. NMR Analysis:
-
Dissolve the isolated iso-HHCP in a deuterated solvent (e.g., CDCl₃).
-
Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR: Acquire ¹H and ¹³C spectra to observe the chemical shifts and multiplicities of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
-
Analyze the NMR data to elucidate the complete chemical structure of iso-HHCP and confirm its isomeric relationship to HHCP.
-
Visualizations
Diagram 1: Proposed Synthetic Pathway and Formation of iso-HHCP
Caption: A simplified logical workflow illustrating the likely synthetic route to HHCP and the formation of iso-HHCP as a byproduct.
Diagram 2: Experimental Workflow for Biomarker Identification
References
Synthesis of iso-Hexahydrocannabiphorol (iso-HHCP) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of iso-hexahydrocannabiphorol (iso-HHCP) for research purposes. The information is intended for qualified scientific professionals in controlled laboratory settings.
Introduction
This compound (iso-HHCP) is a synthetic cannabinoid and an isomer of hexahydrocannabiphorol (HHCP). It has been identified as a byproduct in the synthesis of HHCP, suggesting a purely synthetic origin.[1][2][3] The presence of iso-HHCP is considered an indicator that the synthesis did not start from naturally occurring cannabinoids like cannabidiol (B1668261) (CBD), primarily due to the difference in the length of the alkyl side chain.[1][2][3] As a novel compound, the pharmacological and toxicological properties of iso-HHCP are not well-characterized, making it a molecule of significant interest for research in cannabinoid science and drug development.
This document outlines a probable synthetic route to obtain iso-HHCP as a research standard, focusing on its isolation from a mixture of related cannabinoids. It also details the necessary analytical techniques for its unambiguous identification.
Synthetic Pathway and Rationale
A direct and optimized synthesis specifically for iso-HHCP has not been extensively reported in scientific literature. However, based on its co-synthesis with HHCP, a practical approach for obtaining research quantities of iso-HHCP involves the synthesis of an HHCP mixture followed by chromatographic separation of the isomers. The synthesis of HHCP can be achieved through the hydrogenation of tetrahydrocannabiphorol (THCP) isomers (Δ⁹-THCP and Δ⁸-THCP).[4] These THCP isomers can, in turn, be synthesized from cannabidiphorol (CBDP) or through a total synthesis approach. An alternative route for synthesizing HHC, a related compound, involves the acid-catalyzed cyclization of cannabidiol (CBD) to form THC isomers, followed by hydrogenation.[4][5][6]
The formation of the "iso" structure, such as dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), has been noted as a byproduct in the synthesis of Δ⁸-THC or Δ⁹-THC from cannabidiol.[7][8] This suggests that the formation of iso-HHCP likely occurs during the cyclization step leading to the THCP core structure, which is subsequently hydrogenated.
The proposed synthetic workflow for obtaining iso-HHCP is depicted in the following diagram:
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for iso-HHCP as a Reference Material in Proficiency Testing
For: Researchers, scientists, and drug development professionals.
Introduction
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has gained attention in the recreational market due to its potent psychoactive effects. As with many synthetic cannabinoids, the manufacturing process can result in the formation of various isomers, including iso-hexahydrocannabiphorol (iso-HHCP). The presence of these isomers can affect the overall pharmacological and toxicological profile of a product. Therefore, the accurate identification and quantification of iso-HHCP are crucial for quality control, forensic analysis, and regulatory compliance.
These application notes provide a framework for the use of iso-HHCP as a reference material in proficiency testing (PT) schemes. Proficiency testing is a vital component of laboratory quality assurance, providing an external evaluation of a laboratory's capability to deliver reliable data.[1][2][3] The availability and proper use of well-characterized reference materials are fundamental to the success of these programs.[4][5]
iso-HHCP Reference Material: Characterization and Stability
A certified reference material (CRM) of iso-HHCP should be used for the preparation of proficiency testing samples. The CRM should be accompanied by a certificate of analysis (COA) specifying its identity, purity, and the uncertainty of the certified value.[6][7]
Purity Assessment
The purity of the iso-HHCP reference material should be determined using a mass balance approach, which accounts for chromatographic purity, residual solvents, water content, and non-volatile residues.
Table 1: Illustrative Purity Profile of iso-HHCP Certified Reference Material
| Parameter | Method | Result | Uncertainty |
| Chromatographic Purity | HPLC-UV | 99.5% | ± 0.2% |
| Residual Solvents | HS-GC-FID | < 0.1% | ± 0.05% |
| Water Content | Karl Fischer Titration | 0.2% | ± 0.05% |
| Non-volatile Residue | TGA | < 0.1% | ± 0.02% |
| Assigned Purity | Mass Balance | 99.1% | ± 0.3% |
Note: The data presented in this table is for illustrative purposes only. Actual values should be obtained from the Certificate of Analysis provided by the reference material producer.
Stability Assessment
The stability of the iso-HHCP reference material should be evaluated under various storage conditions to establish appropriate handling and storage protocols.
Table 2: Illustrative Stability Data for iso-HHCP Reference Material
| Storage Condition | Duration | Purity Change (%) | Notes |
| -20°C (Long-term) | 24 months | < 0.1% | Recommended storage condition. |
| 4°C (Short-term) | 6 months | < 0.2% | Suitable for short-term storage. |
| 25°C (Accelerated) | 1 month | 0.5% | Avoid prolonged exposure to room temperature. |
| 40°C (Stress) | 1 week | > 2.0% | Significant degradation observed. |
Note: The data presented in this table is for illustrative purposes only. Users should refer to the manufacturer's stability data.
Experimental Protocols
Preparation of Proficiency Testing Samples
Proficiency testing samples should be prepared by spiking a suitable matrix (e.g., synthetic urine, blood, or a cannabis-free plant matrix) with a known concentration of the iso-HHCP certified reference material. The homogeneity and stability of the prepared PT samples must be verified before distribution to participating laboratories.[8][9]
Protocol 2.1.1: Preparation of Spiked Urine Samples
-
Stock Solution Preparation: Accurately weigh a known amount of iso-HHCP CRM and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Spiking: Add a calculated volume of the stock solution to a pooled batch of synthetic urine to achieve the desired nominal concentration for the proficiency test.
-
Homogenization: Thoroughly mix the spiked urine pool to ensure homogeneity.
-
Aliquoting: Dispense the homogenized pool into individual, labeled vials for distribution.
-
Homogeneity Testing: Randomly select a statistically relevant number of vials and analyze them to confirm the homogeneity of the batch.
-
Stability Testing: Store a subset of the PT samples under the intended shipping and storage conditions and re-analyze at specified intervals to ensure stability.
Analytical Method for the Quantification of iso-HHCP
The following is a general protocol for the analysis of iso-HHCP in a given matrix using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). Laboratories should validate their own methods based on established guidelines.[10][11][12][13][14][15]
Protocol 2.2.1: HPLC-MS/MS Analysis of iso-HHCP
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction of the proficiency testing sample to isolate the cannabinoids.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for iso-HHCP and an appropriate internal standard.
-
-
Quantification:
-
Prepare a calibration curve using the iso-HHCP CRM.
-
Quantify the iso-HHCP concentration in the PT sample by comparing its response to the calibration curve.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
iso-HHCP, as an isomer of HHCP, is expected to interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[6] The activation of these receptors triggers a cascade of intracellular signaling events.
Caption: General cannabinoid receptor signaling pathway.
Proficiency Testing Workflow
The workflow for a proficiency testing scheme using iso-HHCP as a reference material involves several key stages, from the preparation of the PT material to the final evaluation of laboratory performance.
Caption: Proficiency testing experimental workflow.
Data Interpretation and Performance Evaluation
The performance of participating laboratories is typically evaluated by comparing their reported results to the assigned value of the proficiency testing sample. Statistical methods, such as the calculation of z-scores, are commonly used to assess performance.[1]
z-score = (x - X) / σ
Where:
-
x is the participant's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
A z-score within ±2 is generally considered satisfactory, a score between 2 and 3 is questionable, and a score outside ±3 is unsatisfactory, indicating a need for corrective action.
Conclusion
The use of a well-characterized iso-HHCP reference material is essential for the successful implementation of proficiency testing schemes for synthetic cannabinoids. These application notes provide a general framework for the use of iso-HHCP in this context. Laboratories should adhere to their internal quality procedures and the specific instructions provided by the proficiency testing provider. The availability of such PT schemes will contribute to improving the accuracy and reliability of analytical data for emerging cannabinoids, ultimately benefiting public health and safety.
References
- 1. a2la.org [a2la.org]
- 2. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. feedhaccp.org [feedhaccp.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 8. Reference Materials and Reference Measurement Procedures: An Overview from a National Metrology Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esslab.com [esslab.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. campilab.by [campilab.by]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Iso-Hexahydrocannabiphorol (iso-HHCP) Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of iso-Hexahydrocannabiphorol (iso-HHCP). Given that iso-HHCP is a semi-synthetic cannabinoid, many of the challenges are analogous to those encountered with related compounds like Hexahydrocannabinol (HHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (iso-HHCP) and how is it typically synthesized?
A1: this compound (iso-HHCP) is a hydrogenated derivative of a Tetrahydrocannabiphorol (THCP) isomer. It is considered a semi-synthetic cannabinoid. The most common synthetic route involves the catalytic hydrogenation of a THCP isomer, which itself can be synthesized from precursors like cannabidiol (B1668261) (CBD) through cyclization, although this involves altering the alkyl chain length which adds complexity.[1][2][3] The hydrogenation process reduces a double bond in the cyclohexene (B86901) ring of the THCP molecule, creating new stereocenters and, consequently, a mixture of isomers.
Q2: What are the primary challenges in iso-HHCP synthesis?
A2: The primary challenge is controlling the stereochemistry of the reaction. Hydrogenation of THCP isomers can lead to a complex mixture of diastereomers and constitutional isomers, including (9R)-HHCP, (9S)-HHCP, iso-HHCP, and cis-HHCP.[4][5] Additionally, the synthesis can produce various side products such as abnormal cannabinoids (abn-HHCP) and bisalkylated compounds, which further complicates the reaction mixture.[4][5][6]
Q3: Why is the purification of iso-HHCP so difficult?
A3: Purification is challenging due to the structural similarity of the various isomers produced during synthesis. These compounds often have very similar polarities and chromatographic behaviors, leading to co-elution in standard liquid chromatography systems.[7][8] Achieving baseline separation required for high-purity isolation necessitates highly optimized chromatographic methods, often involving specialized columns or techniques like supercritical fluid chromatography (SFC).[9][10]
Q4: What are the main byproducts I should expect in a typical HHCP synthesis?
A4: Analysis of commercial HHCP samples has identified several related substances. Besides the primary (9R)- and (9S)-HHCP diastereomers, you should expect to find isomers like iso-HHCP and cis-HHCP. Other significant byproducts can include abnormal cannabinoids (abn-HHCP), which have a different ring structure, and bisalkylated cannabinoids, which are undesired side products from the synthesis.[4][5] Ketone intermediates may also be present in the crude product.[4][5]
Synthesis Troubleshooting Guide
Problem: The yield of my target HHCP isomers is very low.
-
Possible Cause: Incomplete hydrogenation of the THCP precursor.
-
Solution: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is active and not poisoned. Increase the hydrogen pressure and/or reaction time. Monitor the reaction progress using TLC or HPLC to determine the point of completion.
-
-
Possible Cause: Formation of multiple, non-target byproducts.
-
Solution: The reaction conditions (temperature, solvent, acid catalyst for any preceding cyclization) can significantly influence the product distribution.[2] Analyze the byproduct profile using GC-MS or LC-MS to identify their structures.[4] This information can help you adjust reaction conditions to minimize side reactions. Consider a lower reaction temperature or a more selective catalyst.
-
-
Possible Cause: Degradation of starting material or product.
-
Solution: Cannabinoids can be sensitive to oxidative degradation.[11] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.
-
Purification Troubleshooting Guide
Problem: I cannot achieve baseline separation of HHCP isomers using reverse-phase HPLC.
-
Possible Cause: Standard C18 columns lack the necessary selectivity for these closely related isomers.
-
Solution 1: Experiment with different stationary phases. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column may offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions) and improve separation.[9]
-
Solution 2: Modify the mobile phase. Adjusting the organic modifier (e.g., trying methanol (B129727) instead of or in combination with acetonitrile) can alter selectivity.[12] Adding modifiers like formic acid is common, but experimenting with different buffers or additives may be necessary.
-
Solution 3: Use sequential columns. Coupling two columns in series can increase the overall theoretical plates and may improve resolution for difficult separations.[7]
-
Solution 4: Reduce the flow rate and/or use a shallower gradient. This can often improve the resolution between closely eluting peaks.[7]
-
Problem: My collected fractions are still impure after preparative chromatography.
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of crude material loaded onto the column. Overloading is a common cause of poor separation in preparative chromatography.
-
-
Possible Cause: The chosen purification method is insufficient.
-
Solution: Consider orthogonal methods. If reverse-phase HPLC is not providing sufficient purity, explore other techniques like normal-phase chromatography, or for diastereomers, supercritical fluid chromatography (SFC), which is often highly effective for chiral separations.[10] Column chromatography with silica (B1680970) gel can also be used for initial cleanup and isolation of different compound classes.[4][5]
-
Problem: I am unsure if I have isolated the correct isomer.
-
Possible Cause: Lack of appropriate analytical standards.
-
Solution: Definitive identification requires advanced analytical techniques. Use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and stereochemistry of the isolated compound.[4][5] Chiral derivatization, for example with Mosher's acid chlorides, can also be used to determine the enantiomeric or diastereomeric composition.[4][5]
-
Data and Methodologies
Table 1: Example HPLC Conditions for Cannabinoid Isomer Separation
| Parameter | Method A (THC Isomer Focus)[8] | Method B (General Cannabinoid Focus)[7] |
| Column | Restek Raptor C18 (150 x 4.6 mm, 2.7 µm) | Dimethyl-octadecyl stationary phase (2x sequential columns, 150 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Water + 5mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid | Methanol/Acetonitrile mix + 0.1% Formic Acid |
| Flow Rate | 1.5 mL/min | 0.45 mL/min |
| Detection | Diode Array Detector (DAD) | DAD and/or Mass Spectrometry (MS) |
Experimental Protocol: General Hydrogenation of a THCP Isomer
Warning: This procedure involves flammable hydrogen gas and requires specialized equipment (e.g., a hydrogenation reactor) and safety precautions.
-
Preparation: Dissolve the starting THCP isomer (1.0 g) in a suitable solvent like absolute ethanol (B145695) or ethyl acetate (B1210297) (50 mL) in a high-pressure reaction vessel.
-
Catalyst Addition: Carefully add the hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of approximately 10% by weight of the substrate (0.1 g).
-
Inerting: Seal the vessel and purge the system several times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 bar).[10] Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50°C).[10]
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows), filtering them through celite to remove the catalyst, and analyzing by HPLC or GC-MS. The reaction is complete when the starting material is no longer detected.
-
Workup: Once complete, carefully depressurize the vessel and purge again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to completely remove the Pd/C catalyst. Wash the celite pad with additional solvent to ensure full recovery of the product.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude HHCP product as a viscous oil.
-
Purification: The crude oil, containing a mixture of HHCP isomers and byproducts, must be purified using preparative chromatography as described in the troubleshooting guide.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of iso-HHCP.
Caption: Relationship between the precursor and various products formed during HHCP synthesis.
Caption: A decision tree for troubleshooting low yield in iso-HHCP synthesis.
References
- 1. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterising a New Cannabis Trend: Extensive Analysis of Semi‐Synthetic Cannabinoid‐Containing Seizures From Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. m.youtube.com [m.youtube.com]
Co-elution issues of iso-HHCP with other cannabinoids in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues of iso-HHCP with other cannabinoids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is iso-HHCP and why is its separation from other cannabinoids challenging?
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has gained prominence, and its analysis is often complicated by the presence of various isomers and synthesis byproducts.[1][2][3] Iso-HHCP is one of these isomers. The structural similarities between iso-HHCP and other cannabinoids, such as (9R)-HHCP, (9S)-HHCP, and cis-HHCP, lead to similar physicochemical properties, making their separation by chromatography difficult.[1][2] This can result in co-elution, where two or more compounds elute from the chromatography column at the same time, complicating accurate identification and quantification.[4][5]
Q2: Which cannabinoids are most likely to co-elute with iso-HHCP?
Based on analyses of HHCP samples, iso-HHCP is often found in a complex mixture containing other HHCP isomers and related compounds. The primary cannabinoids that may co-elute with iso-HHCP include:
-
(9R)-HHCP
-
(9S)-HHCP
-
cis-HHCP
-
abn-HHCP (abnormal-HHCP)
Additionally, other cannabinoids with similar structures and polarities present in the sample could potentially co-elute. The challenge of co-elution is not unique to HHCP isomers; for instance, the separation of cannabidiol (B1668261) (CBD) and cannabigerol (B157186) (CBG) is also known to be difficult.[6]
Q3: What analytical techniques are recommended for the analysis of HHCP and its isomers?
Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors (LC-MS/MS) are the primary techniques for analyzing HHCP and its isomers.[1][2][7] LC-MS/MS is particularly powerful for resolving co-eluting compounds because it can differentiate them based on their unique fragmentation patterns, even if they have the same retention time.[6][8]
Troubleshooting Guide for Co-elution Issues
Issue 1: Poor resolution between iso-HHCP and other cannabinoids on my chromatogram.
Initial Checks:
-
Peak Shape: Examine the peak shape. Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of more than one compound.[4][5]
-
Detector Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), analyze the spectra across the peak. A change in the spectral profile from the upslope to the downslope of the peak is a strong indicator of co-elution.[4][5]
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for addressing co-elution issues in chromatography.
Solution 1: Optimize Mobile Phase Composition
The composition of the mobile phase is a critical factor influencing separation.[9]
-
Change Organic Solvent: The choice between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can significantly alter selectivity for cannabinoids. A blend of both solvents can sometimes provide better resolution than either one alone.[9][10][11]
-
Add an Acid Modifier: Adding a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and alter the retention times of acidic cannabinoids.[9]
-
Use a Buffer: A buffer like ammonium (B1175870) formate (B1220265) can help control the pH and shift the retention of ionizable cannabinoids, potentially resolving co-elution.[11]
Solution 2: Change the Stationary Phase (Column)
If modifying the mobile phase is insufficient, changing the column can provide a different selectivity.
-
Different Ligand Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, which can offer different interactions with the analytes.[7]
-
Smaller Particle Size: Columns with smaller particle sizes (e.g., < 2 µm) can provide higher efficiency and better resolution of closely eluting peaks.[12]
Solution 3: Employ Tandem Mass Spectrometry (MS/MS)
When chromatographic separation is not fully achieved, tandem mass spectrometry (MS/MS) can overcome co-elution.[6] By selecting unique precursor-to-product ion transitions for each cannabinoid in Multiple Reaction Monitoring (MRM) mode, you can selectively quantify each analyte even if they co-elute.[6]
Issue 2: I need a starting point for developing a separation method for HHCP isomers.
Method Development Strategy:
A logical approach to method development is crucial for efficiently achieving the desired separation.
Caption: A logical workflow for developing a chromatographic method for cannabinoid separation.
Experimental Protocols
Example Protocol: HPLC-UV Method for Cannabinoid Separation
This is a generalized protocol based on common practices for cannabinoid analysis.[10][11][13] Optimization will be required for specific instruments and samples.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with DAD |
| Column | Restek Raptor C18, 2.7 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or a 50:50 blend of Acetonitrile and Methanol |
| Gradient | Start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes. A shallow gradient is often necessary to resolve isomers. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Detection | UV at 228 nm |
Example Protocol: GC-MS Analysis of HHCP
This protocol is a general guide for the analysis of semi-synthetic cannabinoids.
| Parameter | Specification |
| GC-MS System | Agilent GC-MS or equivalent |
| Column | HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Start at a lower temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of all cannabinoids. |
| Injection | Splitless or split injection, depending on sample concentration. |
| MS Parameters | Electron Ionization (EI) at 70 eV. Scan range from m/z 40-550. |
Quantitative Data Summary
The following table summarizes the elution order of several cannabinoids, which can help in peak identification. Note that retention times will vary significantly between different systems and methods.
| Elution Order (Reversed-Phase HPLC) | Cannabinoid |
| 1 | CBGA |
| 2 | CBG |
| 3 | CBDA |
| 4 | CBD |
| 5 | THCV |
| 6 | CBN |
| 7 | Δ9-THC |
| 8 | Δ8-THC |
| 9 | CBC |
| 10 | THCA |
This is a generalized elution order. The exact order can change based on the specific chromatographic conditions.[10][11] A study on an HHCP sample using column chromatography reported the following elution order for some of the isolated compounds: (9R)-HHCP, followed by iso-HHCP, and then cis-HHCP.[1][2]
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the GC-MS analysis of cannabinoids, with a specific focus on improving the peak resolution of iso-hexahydrocannabiphorol (iso-HHCP).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my cannabinoid standards?
A1: Poor peak shape in GC-MS analysis of cannabinoids is often due to several factors. Acidic cannabinoids can interact with active sites in the GC system, leading to peak tailing.[1][2][3] Thermal degradation of cannabinoids in the hot injector can also contribute to distorted peaks.[4][5] Additionally, issues like improper column installation, contaminated liners, or a mismatch between the solvent and stationary phase polarity can cause peak distortion.[1][2]
Q2: Is derivatization necessary for analyzing iso-HHCP and other cannabinoids by GC-MS?
A2: Yes, derivatization is highly recommended for the GC-MS analysis of many cannabinoids, especially acidic ones, to prevent their degradation in the hot inlet.[4][6][7] This process makes the analytes more volatile and thermally stable, resulting in improved peak shape and sensitivity.[6][8] For neutral cannabinoids like iso-HHCP, derivatization can still be beneficial to improve chromatographic resolution and reduce peak tailing by masking polar functional groups. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective technique.[6][7]
Q3: What type of GC column is best for separating iso-HHCP from other HHCP isomers?
A3: The separation of cannabinoid isomers is often challenging on standard nonpolar columns like those with a 100% dimethylpolysiloxane stationary phase.[9] To improve the resolution of isomers like iso-HHCP, it is advisable to use a more polar stationary phase.[10] Columns with a higher phenyl content, such as a 50% phenyl-methylpolysiloxane phase, have shown better selectivity for cannabinoid isomers.[10]
Q4: How can I confirm the identity of the iso-HHCP peak in my chromatogram?
A4: Peak identity should be confirmed by comparing both the retention time and the mass spectrum of your sample peak to that of a certified reference standard for iso-HHCP. Due to the presence of multiple isomers with similar fragmentation patterns, relying solely on mass spectra can be misleading.[11][12]
Troubleshooting Guide: Improving Peak Resolution of iso-HHCP
This guide provides a systematic approach to troubleshoot and improve the peak resolution of iso-HHCP in your GC-MS analysis.
Problem: Co-elution or Poor Resolution of iso-HHCP Peak
Poor resolution between iso-HHCP and other closely related isomers, such as (9R)-HHCP and (9S)-HHCP, can compromise accurate quantification. The following steps outline potential solutions, from initial checks to more advanced method development.
Logical Workflow for Troubleshooting Peak Resolution
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. agilent.com [agilent.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Analysis of iso-HHCP in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of iso-hexahydrocannabiphorol (iso-HHCP) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of iso-HHCP?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for iso-HHCP.[1][2] Common sources of matrix effects in biological samples such as blood, plasma, and urine include proteins, phospholipids, salts, and endogenous metabolites.[1][3]
Q2: What are the primary strategies to mitigate matrix effects in iso-HHCP analysis?
A2: The main strategies to minimize matrix effects can be categorized as follows:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial for removing interfering matrix components before analysis.[1][4]
-
Optimized Chromatographic Separation: Fine-tuning the Liquid Chromatography (LC) method can help separate iso-HHCP from matrix interferences, preventing them from co-eluting.[1]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) of iso-HHCP is highly recommended to compensate for matrix effects.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the biological sample can also help to correct for matrix effects.
Q3: Which sample preparation technique is most effective for reducing matrix effects for iso-HHCP?
A3: The choice of sample preparation technique depends on the specific biological matrix and the analytical goals. Solid-Phase Extraction (SPE) is often considered highly effective for complex matrices like plasma and whole blood as it can provide cleaner extracts by selectively isolating the analytes of interest and removing a significant portion of interfering substances like phospholipids.[3] For simpler matrices or for rapid screening, protein precipitation or liquid-liquid extraction may be suitable.
Q4: How can I identify if my analysis is suffering from ion suppression or enhancement?
A4: Ion suppression or enhancement can be identified through a post-column infusion experiment.[5] In this method, a constant flow of an iso-HHCP standard solution is introduced into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression, while a rise in the signal suggests ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | Optimize the chromatographic gradient, consider a different analytical column, or improve the sample cleanup procedure to remove more interferences.[1][2] |
| Low Analyte Recovery | Inefficient extraction of iso-HHCP from the biological matrix. | Optimize the extraction solvent, pH, and extraction time. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Implement the use of a stable isotope-labeled internal standard. Ensure thorough homogenization of the sample before extraction.[6] Re-validate the sample preparation method to ensure its robustness. |
| Ion Suppression or Enhancement | Co-elution of matrix components with iso-HHCP.[2] | Improve chromatographic separation to resolve the analyte from interferences.[1] Employ a more rigorous sample cleanup method, such as a phospholipid removal SPE plate.[3] Consider switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects.[7] |
| Inaccurate Quantification | Matrix effects altering the ionization of iso-HHCP. | Prepare matrix-matched calibration standards. Use a stable isotope-labeled internal standard. Re-evaluate and validate the entire analytical method.[8] |
| High Background Noise in Chromatogram | Contamination from the sample matrix, solvents, or system. | Use high-purity solvents and reagents. Implement a thorough cleaning procedure for the LC-MS system.[2][5] Ensure proper filtration of the final extract before injection.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for iso-HHCP from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate volume of an internal standard solution (e.g., iso-HHCP-d3).
-
Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid to precipitate proteins and vortex thoroughly.
-
Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
-
Elution:
-
Elute iso-HHCP and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables present hypothetical validation data for the quantification of iso-HHCP, illustrating the evaluation of matrix effects. Actual results will vary based on the specific matrix and analytical method.
Table 1: Recovery and Matrix Effect Evaluation
| Analyte | Matrix | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| iso-HHCP | Plasma | 89.5 | 4.2 | 92.1 (Suppression) | 6.8 |
| iso-HHCP | Urine | 95.2 | 3.1 | 105.8 (Enhancement) | 5.5 |
| iso-HHCP | Whole Blood | 85.1 | 5.5 | 88.4 (Suppression) | 7.2 |
Recovery (%) = (Peak area of analyte in pre-spiked extracted sample / Peak area of analyte in post-spiked extracted sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-spiked extracted sample / Peak area of analyte in neat solution) x 100
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for the analysis of iso-HHCP in biological samples.
Caption: Signaling pathway illustrating the causes and effects of matrix interference.
Caption: A decision tree for troubleshooting common issues in iso-HHCP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. filtrous.com [filtrous.com]
- 7. providiongroup.com [providiongroup.com]
- 8. youtube.com [youtube.com]
- 9. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
Technical Support Center: Iso-Hexahydrocannabiphorol (iso-HHCP) Structural Elucidation via NMR
Welcome to the technical support center for the structural elucidation of iso-Hexahydrocannabiphorol (iso-HHCP) using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during NMR analysis of iso-HHCP and related synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for NMR analysis of a suspected iso-HHCP sample?
A1: The recommended starting point is to acquire a standard set of one-dimensional (1D) and two-dimensional (2D) NMR spectra. This foundational dataset is crucial for unambiguous structural confirmation.[1][2]
-
1D NMR:
-
¹H (Proton) NMR: To identify the number and types of hydrogen atoms.
-
¹³C (Carbon) NMR: To determine the number and types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.[1]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular skeleton.[1]
-
Q2: Which solvent is best for dissolving iso-HHCP for NMR analysis?
A2: Deuterated chloroform (B151607) (CDCl₃) is the most commonly used and recommended solvent for cannabinoids, including HHC and its analogues.[3][4] It generally provides good solubility and its residual solvent peak (δ ≈ 7.26 ppm for ¹H) typically does not interfere with key cannabinoid signals.[3] For compounds with different solubility profiles, deuterated methanol (B129727) (MeOD) or acetone-d6 (B32918) can be considered as alternatives.[5][6]
Q3: How much sample is required for a full structural elucidation of iso-HHCP?
A3: While modern NMR spectrometers are highly sensitive, for a full suite of 1D and 2D experiments to achieve a good signal-to-noise ratio, a sample amount of 1-5 mg is ideal.[7] However, with advanced instrumentation like cryoprobes, structures can often be determined with less than 1 mg of material.[2] For simple ¹H NMR screening, even smaller quantities may suffice.
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows very broad peaks, especially in the aromatic region.
-
Possible Cause 1: Sample Aggregation/Concentration. Cannabinoids can exhibit concentration-dependent spectral changes. A highly concentrated sample can lead to intermolecular interactions and peak broadening.
-
Solution: Dilute your sample. Run a series of spectra at different concentrations to see if the peak shape improves.
-
-
Possible Cause 2: Poor Shimming. An inhomogeneous magnetic field across the sample volume is a common cause of broad peaks.
-
Solution: Ensure your NMR tube is of good quality and the sample volume is appropriate (typically 0.5-0.6 mL for a standard 5 mm tube). Re-shim the spectrometer, potentially using a gradient shimming routine if available. Insoluble particulates can also disrupt shimming, so ensure your sample is fully dissolved and filtered if necessary.[8]
-
-
Possible Cause 3: Conformational Exchange. The molecule may be undergoing conformational changes on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals. This has been observed for the aromatic protons in some cannabinoids due to restricted bond rotation.[9]
-
Solution: Try acquiring the spectrum at a different temperature (e.g., 50°C). Increasing the temperature can accelerate the exchange rate, leading to sharper, averaged signals.[6]
-
Problem 2: I am having difficulty distinguishing iso-HHCP from its isomers, such as (9R)-HHCP and (9S)-HHCP.
-
Possible Cause: Signal Overlap. The spectra of these isomers are very similar, with many overlapping signals, especially in the aliphatic region.
-
Solution 1: Focus on Diagnostic Signals. Certain key signals show distinct chemical shifts between isomers. For the closely related HHC, the C10α and C10a protons were identified as diagnostic.[3] A recent study on HHCP side products identified specific chemical shifts for iso-HHCP that differentiate it from other isomers like (9R)-HHCP and cis-HHCP.[10] Compare your spectra carefully with published data for these specific regions.
-
Solution 2: Advanced 2D NMR. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can be crucial. These experiments detect through-space correlations between protons that are close to each other, which can help define the relative stereochemistry of the molecule. For example, a NOESY spectrum can confirm the spatial relationship between the methyl group at C9 and protons on the hexahydrodibenzopyran ring system.
-
Problem 3: The signal-to-noise (S/N) ratio for my ¹³C NMR spectrum is very low.
-
Possible Cause 1: Insufficient Sample. The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, making it inherently less sensitive.
-
Solution: Increase the number of scans (transients). Doubling the number of scans increases the S/N ratio by a factor of √2. Be prepared for longer acquisition times (several hours is common for ¹³C NMR on small samples).[11]
-
-
Possible Cause 2: Suboptimal Acquisition Parameters. Incorrect relaxation delays can lead to signal saturation, especially for quaternary carbons.
-
Solution: Increase the relaxation delay (d1) to allow for full magnetization recovery between pulses. A delay of 1-2 seconds is a good starting point.[3] Consult the parameter tables below for typical values.
-
Data Presentation: Optimized NMR Parameters
The following tables summarize typical acquisition parameters for the structural elucidation of hexahydrocannabinol (B1216694) analogues on a 400-600 MHz spectrometer. These should be used as a starting point and may require further optimization based on your specific sample and instrument.
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Pulse Program | zg30 | zgpg30 | dept135 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 | 256 - 1024 |
| Relaxation Delay (d1) | 1.0 s | 2.0 s | 2.0 s |
| Spectral Width (SWH) | 12 - 16 ppm | 220 - 240 ppm | 220 - 240 ppm |
| Acquisition Time (AQ) | 2.5 - 3.5 s | 1.0 - 1.5 s | 1.0 - 1.5 s |
Table 2: 2D NMR Acquisition Parameters
| Parameter | gCOSY | gHSQC | gHMBC |
| Pulse Program | cosygpmf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 2 - 8 | 4 - 16 | 16 - 64 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 2.0 s |
| ¹J C-H (for HSQC) | N/A | 145 Hz | N/A |
| ⁿJ C-H (for HMBC) | N/A | N/A | 8 Hz |
| F2 (¹H) Spectral Width | 12 - 16 ppm | 12 - 16 ppm | 12 - 16 ppm |
| F1 (¹H/¹³C) Spectral Width | 12 - 16 ppm | 165 - 180 ppm | 220 - 240 ppm |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 1-5 mg of the purified iso-HHCP sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.[4]
-
Mixing: Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution.[5]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[5]
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the pipette during transfer.[5]
Protocol 2: Standard NMR Data Acquisition Workflow
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent and tune/match the probe for the sample. Set the sample temperature (typically 25°C / 298 K).[5]
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for high-resolution spectra.[8]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Check for peak shape and resolution. This initial spectrum helps in setting the spectral width for subsequent experiments.
-
¹³C and DEPT Acquisition: Acquire ¹³C and DEPT-135 spectra. These experiments typically require longer acquisition times due to the lower sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition:
-
Set up and run a gCOSY experiment to establish ¹H-¹H correlations.
-
Set up and run a gHSQC experiment to determine one-bond ¹H-¹³C connections. Optimize the spectral width in the ¹³C dimension (F1) to cover the expected chemical shift range (approx. 0-180 ppm).
-
Set up and run a gHMBC experiment to obtain long-range ¹H-¹³C correlations. This is often the longest experiment but is essential for piecing together the carbon skeleton.
-
Visualizations
Caption: Standard NMR workflow for iso-HHCP structural elucidation.
Caption: Troubleshooting logic for broad NMR signals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa | MDPI [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Troubleshooting [chem.rochester.edu]
- 7. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 8. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of Hexahydrocannabiphorol (HHCP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Hexahydrocannabiphorol (HHCP) to its iso-HHCP byproduct during synthesis.
Troubleshooting Guide: Minimizing iso-HHCP Formation
This guide addresses common issues encountered during HHCP synthesis that may lead to the formation of the undesired iso-HHCP isomer.
| Problem ID | Issue | Potential Cause | Recommended Solution |
| ISO-001 | High levels of iso-HHCP detected in the final product. | Acid-Catalyzed Cyclization Conditions: The choice of acid catalyst, solvent, reaction temperature, and time during the cyclization of the precursor (e.g., Cannabidiol-C7 or a similar intermediate) significantly impacts the reaction pathway. Activation of the Δ¹ double bond instead of the Δ⁸ double bond leads to the formation of the iso-scaffold.[1][2][3] | Optimize Cyclization Parameters: - Acid Selection: Employ milder Lewis acids (e.g., BF₃·OEt₂) over strong Brønsted acids (e.g., p-TSA), which can favor the formation of Δ⁹-THC scaffold over the iso-scaffold.[4] - Solvent Choice: Utilize non-polar aprotic solvents like dichloromethane (B109758) (DCM) or toluene. Toluene has been noted to sometimes favor the formation of iso-THC alongside Δ⁸- and Δ⁹-THC.[1][5] - Temperature Control: Conduct the cyclization at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetic product (Δ⁹-THC scaffold) over the thermodynamically more stable iso- and Δ⁸-isomers.[1][5] - Reaction Time: Monitor the reaction closely and quench it once the desired precursor to HHCP is formed to prevent further isomerization to more stable byproducts.[1] |
| ISO-002 | Inconsistent ratios of HHCP to iso-HHCP between batches. | Lack of Strict Parameter Control: Minor variations in reaction conditions, such as temperature fluctuations, inconsistent acid concentration, or moisture content, can lead to variable outcomes in the cyclization and subsequent hydrogenation steps. | Implement Rigorous Process Control: - Maintain precise temperature control throughout the reaction. - Use anhydrous solvents and reagents to prevent side reactions. - Ensure accurate measurement and consistent addition rates of the acid catalyst. - Standardize reaction times and quenching procedures. |
| ISO-003 | Presence of multiple unidentified isomers in the final product. | Complex Reaction Mixture: The use of harsh reaction conditions can lead to a variety of side reactions, including the formation of other isomers like cis-HHCP and abn-HHCP, in addition to iso-HHCP.[6][7] | Refine Purification Protocol: - Employ multi-step purification techniques such as column chromatography to isolate the desired HHCP isomers.[6][7] - Utilize analytical methods like GC-MS and NMR to identify all components of the reaction mixture and optimize separation conditions.[6][7] |
| ISO-004 | Difficulty in separating HHCP from iso-HHCP. | Similar Physicochemical Properties: HHCP and iso-HHCP are structural isomers with very similar polarities and boiling points, making their separation by standard chromatographic or distillation techniques challenging.[3] | Advanced Chromatographic Techniques: - Consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase for better resolution. - Explore the use of chiral chromatography if specific stereoisomers of HHCP are targeted and need to be separated from the scalemic iso-HHCP.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to the formation of iso-HHCP during synthesis?
A1: The formation of iso-HHCP is primarily a result of the acid-catalyzed intramolecular cyclization of a cannabidiol-like precursor with a seven-carbon side chain. During this step, the acid can activate one of two double bonds in the terpene moiety. Activation of the Δ¹ double bond leads to the formation of the iso-THC scaffold, which, after hydrogenation, yields iso-HHCP. In contrast, activation of the Δ⁸ double bond leads to the desired Δ⁹-THC scaffold, the precursor to HHCP.[1][2] The choice of acid, solvent, and temperature can influence which pathway is favored.[4][5]
Q2: How does the choice of acid catalyst affect the formation of iso-HHCP?
A2: The type of acid catalyst plays a critical role. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are often preferred for the synthesis of the Δ⁹-THC scaffold as they can lead to the formation of tertiary carbenium ions that favor this cyclization pathway.[4] Strong Brønsted acids, like p-toluenesulfonic acid (p-TSA), can promote faster isomerization to the more thermodynamically stable Δ⁸-THC and can also increase the likelihood of forming the iso-scaffold.[4]
Q3: What role does temperature play in the isomerization process?
A3: Temperature is a key factor in controlling the selectivity of the cyclization reaction. Lower temperatures generally favor the formation of the kinetically controlled product, which is the precursor to HHCP (the Δ⁹-THC scaffold).[1] Higher temperatures provide the energy needed to overcome the activation barrier to form the more thermodynamically stable isomers, including the iso-scaffold and the Δ⁸-scaffold.[1][5]
Q4: Can the hydrogenation step influence the formation of iso-HHCP?
A4: The primary role of the hydrogenation step is to reduce the double bonds in the cyclohexene (B86901) ring of the THCP isomers to yield HHCP isomers. While the hydrogenation itself does not typically cause the rearrangement from the normal to the iso-scaffold, the conditions used (catalyst, pressure, temperature) should be carefully controlled to prevent any unwanted side reactions. The isomerization to the iso-scaffold predominantly occurs during the preceding acid-catalyzed cyclization step.
Q5: Are there any analytical techniques to effectively differentiate and quantify HHCP and iso-HHCP?
A5: Yes, several analytical techniques can be used. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to identify the presence of various isomers based on their mass spectra and retention times.[6][7] For accurate quantification and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[6][7] High-Performance Liquid Chromatography (HPLC) can also be optimized to achieve separation and quantification of these closely related isomers.
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of CBDP to THCP Isomers (Example for Optimization)
Objective: To perform the cyclization of Cannabidiol-phorol (CBDP) to Tetrahydrocannabiphorol (THCP) isomers while minimizing the formation of the iso-THCP scaffold.
Materials:
-
Cannabidiol-phorol (CBDP)
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve CBDP in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of BF₃·OEt₂ in anhydrous DCM to the cooled CBDP solution while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC at regular intervals (e.g., every 15 minutes).
-
Once the starting material is consumed and the desired THCP isomer is the major product, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude THCP isomer mixture.
-
Analyze the crude product using GC-MS and NMR to determine the ratio of THCP to iso-THCP and other byproducts.
This protocol serves as a starting point for optimization. The reaction time, temperature, and amount of Lewis acid should be systematically varied to find the optimal conditions for maximizing the yield of the desired THCP isomer.
Visualizations
Caption: Synthetic pathways leading to HHCP and the iso-HHCP byproduct.
Caption: Troubleshooting workflow for addressing high iso-HHCP levels.
References
- 1. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting iso-HHCP fragmentation patterns in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mass spectrometric analysis of iso-hexahydrocannabiphorol (iso-HHCP) and its isomers.
Troubleshooting Guide
Q1: My mass spectrum shows a molecular ion at m/z 344, which is consistent with HHCP, but I'm unsure if I'm detecting HHCP, iso-HHCP, or other isomers. How can I differentiate them?
A1: Differentiating between HHCP and its isomers like iso-HHCP, cis-HHCP, and abn-HHCP by mass spectrometry is a significant analytical challenge.[1][2] This is because these compounds are isomers, meaning they have the same molecular weight and, consequently, the same molecular ion peak (m/z 344).[1][2] Furthermore, their fragmentation patterns in both GC-MS and LC-MS/MS are often very similar, producing the same major fragment ions.[1][2]
The key to differentiation lies in a combination of chromatographic separation and a careful analysis of the relative intensities of the fragment ions.
-
Chromatographic Separation: Whenever possible, use high-resolution chromatography (UPLC or capillary GC) to separate the isomers. Iso-HHCP may have a different retention time than HHCP and other isomers. Developing a robust chromatographic method with certified reference materials for each isomer is the most reliable first step.
-
Fragment Ion Ratios: Even if the isomers co-elute or are not fully resolved, you can often distinguish them by comparing the ratios of their shared fragment ions.[3] While the same fragments are produced, their relative abundances can differ due to the different stereochemistry influencing the stability of the fragments.[3] You will need to establish these ion ratios in your own laboratory using certified reference standards for each isomer.
Q2: I am observing poor sensitivity and a low signal-to-noise ratio for my iso-HHCP standard. What are the common causes and solutions?
A2: Poor sensitivity in the analysis of synthetic cannabinoids can stem from several factors, ranging from sample preparation to instrument settings.[3] Here are some common causes and troubleshooting steps:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of iso-HHCP, either suppressing or enhancing its signal.
-
Solution: Improve your sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple "dilute-and-shoot" method.[3] You can also try to improve chromatographic separation to move the iso-HHCP peak away from areas of significant matrix effects.
-
-
Suboptimal LC-MS/MS Parameters: The instrument settings may not be optimized for iso-HHCP.
-
Solution: Perform a thorough optimization of the mass spectrometer source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy).[3] This should be done by infusing a pure standard of iso-HHCP.
-
-
Analyte Adsorption: Cannabinoids are known to adsorb to glass and plastic surfaces, leading to sample loss, especially at low concentrations.
-
Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Also, prepare standards and samples fresh whenever possible and minimize the time they are stored before analysis.
-
Q3: My results show unexpected fragment ions or an unusual fragmentation pattern for what I believe is iso-HHCP. What could be the cause?
A3: Unexpected fragmentation can be due to several factors:
-
In-source Fragmentation: Fragmentation can occur in the ion source of the mass spectrometer, especially at higher source temperatures or voltages. This can complicate the interpretation of your MS/MS spectra.
-
Solution: Try reducing the source temperature and optimizing the capillary and cone voltages to minimize in-source fragmentation.
-
-
Presence of Impurities or Co-eluting Isomers: The peak you are analyzing may not be pure. Commercially available HHCP products have been shown to contain a mixture of isomers, including (9R)-HHCP, (9S)-HHCP, iso-HHCP, cis-HHCP, and abn-HHCP.[1][2][4]
-
Solution: Improve your chromatographic separation to isolate the peak of interest. If you suspect the presence of multiple isomers, a comparison with certified reference materials is necessary.
-
-
Thermal Degradation (for GC-MS): Some synthetic cannabinoids can degrade in the hot GC inlet, leading to the formation of degradation products with different fragmentation patterns.
-
Solution: Use a lower injection port temperature and a splitless injection to minimize the time the analyte spends in the hot inlet.
-
Frequently Asked Questions (FAQs)
What is iso-HHCP? this compound (iso-HHCP) is a structural isomer of hexahydrocannabiphorol (HHCP).[1][2][5] It has been identified as a component in some commercially available HHCP products, likely arising as a byproduct during the synthesis process.[1][2][4][5] Its formal chemical name is (2R,5S,6R)-9-heptyl-5-isopropyl-2-methyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[b]oxocin-7-ol.[5]
What are the expected major fragment ions for HHCP and its isomers? For a molecular ion [M+H]⁺ of m/z 345 (in LC-MS) or a molecular ion M⁺˙ of m/z 344 (in GC-MS), the fragmentation of HHCP and its isomers is expected to follow pathways common to other cannabinoids. This includes the loss of small neutral molecules and characteristic cleavages of the cannabinoid structure. While specific spectra for iso-HHCP are not widely published, based on the fragmentation of similar cannabinoids, you can expect to see fragment ions resulting from:
-
Cleavage of the long alkyl side chain.
-
Retro-Diels-Alder (RDA) fragmentation of the dibenzopyran ring system.
-
Loss of water (H₂O) from the molecular ion.
How can I confirm the identity of iso-HHCP? The most definitive way to confirm the identity of iso-HHCP is to use a certified reference material (CRM). By comparing the retention time and mass spectrum of your sample to that of the CRM under identical analytical conditions, you can confidently identify the compound.
Can I use an existing LC-MS/MS method for other synthetic cannabinoids to analyze iso-HHCP? Yes, it is likely that a method developed for other synthetic cannabinoids can be adapted for iso-HHCP.[6] However, you will need to optimize the method specifically for iso-HHCP, including the precursor and product ion masses in your MS/MS method, and verify the chromatographic behavior and sensitivity.
Quantitative Data
As discussed in the troubleshooting guide, differentiating HHCP isomers often relies on the relative abundance of shared fragment ions. Below is an illustrative table showing how such data could be presented. Note: The following values are hypothetical and for illustrative purposes only. Laboratories must determine these ratios internally using certified reference materials.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative HHCP (Relative Abundance %) | Putative iso-HHCP (Relative Abundance %) |
| 345.3 | 207.2 | 100 | 100 |
| 345.3 | 193.1 | 45 | 75 |
| 345.3 | 135.1 | 25 | 15 |
In this hypothetical example, while both isomers produce the same fragments, the ratio of m/z 193.1 to m/z 135.1 could be used as a distinguishing feature.
Experimental Protocols
Protocol for LC-MS/MS Analysis of iso-HHCP
This protocol is a general guideline and should be optimized for your specific instrumentation and reference standards.
-
Sample Preparation (from a seized oil/distillate):
-
Prepare a stock solution of the sample at 1 mg/mL in methanol (B129727).
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.
-
Prepare calibration standards and quality controls using a certified reference standard of iso-HHCP.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 70% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 345.3 [M+H]⁺.
-
Product Ions: Monitor at least two to three product ions. These need to be determined by infusing an iso-HHCP standard and performing a product ion scan.
-
Collision Energy: Optimize for each product ion transition.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for your specific instrument.
-
Protocol for GC-MS Analysis of iso-HHCP
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute to the desired concentration range for your calibration curve.
-
(Optional but recommended for improved peak shape and reproducibility) Evaporate an aliquot of the sample to dryness under a stream of nitrogen and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis and identification of fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for the differentiation of HHCP isomers.
Caption: Proposed general fragmentation pathways for HHCP and its isomers.
Caption: Troubleshooting logic for identifying co-eluting HHCP isomers.
References
- 1. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Rapid differentiation of ortho-, meta-, and para-isomers of halogenated phenylmethylidene hydrazinecarbodithioates by metal complexation and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Method Validation for iso-HHCP Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the analytical method validation of iso-hexahydrocannabiphorol (iso-HHCP) and related isomers in complex matrices. It includes frequently asked questions (FAQs), troubleshooting guidance, detailed experimental protocols, and key validation data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the development, validation, and routine use of analytical methods for iso-HHCP.
General Method Validation
Q1: What are the essential parameters for validating an analytical method for iso-HHCP according to regulatory standards?
A1: Method validation establishes that an analytical procedure is suitable for its intended purpose.[1] Key parameters, based on guidelines like those from the ICH and ISO/IEC 17025, include:
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix constituents.[2]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1]
-
Precision: The consistency of results, evaluated at different levels:
-
Linearity & Range: The ability to produce results that are directly proportional to the analyte concentration over a specified range.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[4]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).[5]
Q2: What are typical acceptance criteria for these validation parameters?
A2: While specific criteria can depend on the application and regulatory body, common acceptance criteria for bioanalytical methods are summarized in the table below. For example, accuracy is often accepted if the mean value is within ±15% of the nominal value, except at the LOQ where it should not deviate by more than ±20%.[1] The correlation coefficient (r²) for linearity should typically be ≥ 0.99.[2]
Sample Preparation & Matrix Effects
Q3: I am experiencing low recovery of iso-HHCP from plasma samples. What are the likely causes and solutions?
A3: Low recovery during sample preparation is a common issue. Potential causes include:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting iso-HHCP. Consider testing different organic solvents or mixtures for liquid-liquid extraction (LLE) or evaluating different sorbents and elution solvents for solid-phase extraction (SPE). SPE methods are generally preferred over LLE as they are easier to automate and often produce cleaner samples.[6]
-
Protein Binding: Cannabinoids can bind to plasma proteins. A protein precipitation step (e.g., with acetonitrile (B52724) or methanol) prior to extraction can help disrupt this binding and improve recovery.[6]
-
Adsorption: Highly lipophilic compounds like iso-HHCP can adsorb to plasticware. Using silanized glass tubes and low-adsorption pipette tips can minimize this effect.[7]
-
pH-Dependent Extraction: The extraction efficiency of phenolic compounds can be pH-dependent. Adjusting the sample pH before extraction may improve recovery.
Q4: My results show significant variability between different batches of plasma. How can I diagnose and mitigate matrix effects?
A4: Matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix, and it is a primary challenge in LC-MS bioanalysis.[3][8]
-
Diagnosis: To assess matrix effects, compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. This should be tested using at least six different lots of the biological matrix.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your sample preparation to better remove interfering substances like phospholipids. Transitioning from protein precipitation to a more selective method like SPE can be effective.[3]
-
Optimize Chromatography: Modify your LC gradient to improve the separation between iso-HHCP and the co-eluting matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus compensating for variations in ionization. A SIL-IS for iso-HHCP would be the best choice.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3]
-
Chromatography & Mass Spectrometry
Q5: I am having trouble separating iso-HHCP from other HHCP isomers like (9R)-HHCP and (9S)-HHCP. What can I do?
A5: Chromatographic separation of isomers is challenging. Consider the following:
-
Column Chemistry: Test different C18 columns from various manufacturers, as subtle differences in silica (B1680970) bonding and end-capping can alter selectivity. Phenyl-hexyl columns can also offer different selectivity for aromatic compounds.
-
Mobile Phase Modifiers: Small changes in the mobile phase, such as using different additives (e.g., formic acid vs. ammonium (B1175870) formate) or adjusting the pH, can influence isomer separation.[2]
-
Gradient Optimization: Use a shallower, longer gradient to increase the resolution between closely eluting peaks.
-
Temperature: Adjusting the column temperature can affect retention times and selectivity.
Q6: The sensitivity for iso-HHCP is poor and the baseline is noisy. What are some troubleshooting steps?
A6: Poor sensitivity and high background in LC-MS can stem from multiple sources.[9]
-
Source Contamination: The MS ion source can become contaminated over time, especially when analyzing complex matrices. Regular cleaning of the source components (e.g., capillary, spray shield) is crucial.
-
Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and fresh additives. Contaminants can cause high background noise.
-
Inadequate Ionization: Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) specifically for iso-HHCP by infusing a standard solution.
-
Matrix Effects: As discussed in Q4, ion suppression from the matrix is a common cause of low sensitivity.[8]
Q7: How can I confirm the identity of iso-HHCP versus other isomers using mass spectrometry?
A7: Differentiating isomers by MS can be difficult because they have the same mass and often produce similar fragment ions.[10] Tandem mass spectrometry (MS/MS) is essential. While the primary fragments may be identical, the relative abundance of these fragments can sometimes differ between isomers.[11] Establishing a library of fragmentation patterns from certified reference standards of each isomer is the most reliable approach. If standards are unavailable, techniques like GC-MS, which can sometimes provide better separation of isomers, or high-resolution mass spectrometry (HRMS) for accurate mass measurements, can provide additional evidence.[12][13]
Analyte Stability
Q8: How should I store my plasma samples to ensure the stability of iso-HHCP before analysis?
A8: Cannabinoid stability in biological matrices is highly dependent on storage temperature. Studies on THC and other synthetic cannabinoids consistently show that frozen storage is optimal.[5][7] For long-term storage (weeks to months), samples should be kept at -20°C or, ideally, -80°C. Refrigerated storage at 4°C may be acceptable for a few days, but significant degradation of some cannabinoids has been observed at room temperature.[5][7] It is also critical to perform freeze-thaw stability tests (typically 3 cycles) during method validation to ensure that analyte concentration is not affected by sample handling.[5]
Quantitative Data Summary
The following tables provide a summary of typical parameters and acceptance criteria for the validation of cannabinoid analysis methods.
Table 1: Typical LC-MS/MS Method Parameters for Cannabinoid Analysis
| Parameter | Typical Setting/Value |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, < 2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C[14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: General Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity (r²) | ≥ 0.99[2] |
| Accuracy (Mean) | Within ±15% of nominal value (±20% at LOQ)[1] |
| Precision (RSD/CV) | ≤ 15% (≤ 20% at LOQ)[1] |
| Recovery | Consistent, precise, and reproducible (often 80-120%). |
| Matrix Effect | CV of matrix factor across different lots should be ≤ 15%. |
| Freeze-Thaw Stability | Analyte concentration change within ±15% after 3 cycles.[5] |
| Long-Term Stability | Analyte concentration change within ±15% for the duration of storage. |
Experimental Protocols
Protocol: Quantification of iso-HHCP in Human Plasma by LC-MS/MS
This protocol provides a representative method for the analysis of iso-HHCP. It should be fully validated by the user for their specific application.
1. Materials and Reagents
-
iso-HHCP certified reference material
-
Stable isotope-labeled internal standard (e.g., iso-HHCP-d4), if available
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric sorbent)
2. Sample Preparation (Solid-Phase Extraction)
-
Allow all samples and standards to thaw to room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of internal standard (IS) working solution. Vortex briefly.
-
Add 400 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[15]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[14]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI, Positive Mode
-
MRM Transitions: To be determined by infusing pure standards. For HHCP (m/z 345.2), characteristic fragments would be monitored.[10][16]
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of iso-HHCP (e.g., 0.5 - 200 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of unknown samples.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of iso-HHCP.
Caption: General workflow for iso-HHCP analysis in complex matrices.
Caption: Troubleshooting decision tree for mitigating matrix effects.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 5. Intra- and Intersubject Whole Blood/Plasma Cannabinoid Ratios Determined by 2-Dimensional, Electron Impact GC-MS with Cryofocusing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Detection of iso-Hexahydrocannabiphorol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interferences encountered during the analytical detection of iso-Hexahydrocannabiphorol (iso-HHCP). It is intended for researchers, scientists, and drug development professionals working with synthetic cannabinoids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (iso-HHCP)?
A: this compound (iso-HHCP) is a semi-synthetic cannabinoid that is structurally similar to other known phytocannabinoids.[1] It is not typically found in nature but appears as a significant impurity or byproduct in illicitly produced Hexahydrocannabiphorol (HHCP) products.[1][2] Structurally, it has been identified as an isomer of HHCP, specifically rel‐(2S,5R,6S)‐9‐heptyl‐5‐isopropyl‐2‐methyl‐3,4,5,6‐tetrahydro‐2H‐2,6‐methanobenzo[b]oxocin‐7‐ ol, also known as dihydro-iso-THCP.[2]
Q2: What are the primary sources of interference when analyzing iso-HHCP?
A: The main challenges in accurately detecting and quantifying iso-HHCP stem from three primary sources:
-
Isomeric and Structurally Related Compounds: HHCP products are often complex mixtures containing multiple stereoisomers (e.g., (9R)-HHCP, (9S)-HHCP, cis-HHCP) and synthesis byproducts that are structurally very similar to iso-HHCP.[2][3] These compounds can have nearly identical masses and similar chromatographic behavior, making them difficult to distinguish.[3][4]
-
Matrix Effects: The sample matrix (e.g., vape liquids, edibles, biological fluids) contains various components that can interfere with the analysis.[5][6] These components can either suppress or enhance the analytical signal, leading to inaccurate quantification.[7][8] For example, sugars, glycerin, and lactose (B1674315) are known to cause interference in GC-MS analysis of consumer cannabis products.[5][6]
-
Analytical Artifacts: The analytical instrumentation and methods themselves can induce chemical changes. This includes thermal degradation or decarboxylation of acidic cannabinoids in a hot GC inlet and in-source isomerization under certain LC-MS conditions.[9][10][11]
Q3: Why is it so difficult to chromatographically separate iso-HHCP from other HHCP isomers?
A: The difficulty lies in their structural similarity. HHCP has three asymmetric carbon atoms, leading to multiple stereoisomers.[12][13] These isomers, including iso-HHCP, share the same molecular weight and similar physicochemical properties. This results in very close or overlapping retention times in both gas and liquid chromatography, making baseline separation a significant analytical challenge.[4][14] Achieving separation often requires highly optimized chromatographic methods, including specialized columns and mobile phase conditions.[3]
Q4: Can my analytical method inadvertently create interferences?
A: Yes. The analytical process itself can be a source of interference:
-
In Gas Chromatography (GC): The high temperatures used in the GC injection port can cause thermally unstable cannabinoids, particularly acidic ones, to decarboxylate.[9][15] While iso-HHCP is not an acidic cannabinoid, this highlights the potential for thermal degradation.
-
In Liquid Chromatography-Mass Spectrometry (LC-MS): Under positive electrospray ionization (+ESI) conditions, an acidic environment can form in the ion source.[10][16] This can catalyze the isomerization of certain cannabinoids, causing different isomers to produce identical precursor ions and, consequently, identical fragment spectra.[16][17] This makes it impossible to distinguish them based on MS/MS data alone, necessitating robust chromatographic separation.[10]
Q5: How can I determine if my analysis is affected by matrix effects?
A: Matrix effects are indicated by inconsistent analytical results, such as poor reproducibility between sample preparations, low analyte recovery, or a significant difference in the signal intensity of an analyte in a sample matrix compared to the signal in a clean solvent. A common method to assess this is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a pure solvent.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of iso-HHCP.
Problem 1: Poor Chromatographic Resolution / Co-eluting Peaks
Symptoms: Peaks for iso-HHCP and other HHCP isomers (e.g., 9R-HHCP, 9S-HHCP) are overlapping or not baseline-separated, preventing accurate quantification.
Potential Causes:
-
Suboptimal chromatographic conditions (gradient, temperature, flow rate).
-
Inappropriate column selection for separating closely related isomers.
-
Insufficient method development for the specific sample matrix.
Solutions:
| Solution | Description | Applicable Technique(s) |
|---|---|---|
| Optimize Gradient Profile | Lengthen the gradient time or create a shallower gradient slope during the elution window of the target cannabinoids to improve separation.[18] | HPLC, LC-MS |
| Change Column Chemistry | Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Biphenyl, or C18-amide) that offers different selectivity for cannabinoid isomers.[18][19] | HPLC, LC-MS |
| Modify Mobile Phase | Alter the organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase. Different solvents can change elution order and improve resolution.[15] | HPLC, LC-MS |
| Lower Temperature | Reducing the column temperature can sometimes increase selectivity between closely eluting isomers, although it will also increase retention times and peak widths. | HPLC, LC-MS |
| Chemical Derivatization | For GC-MS, derivatizing cannabinoids with a silylating agent (e.g., BSTFA) improves their thermal stability and can enhance chromatographic separation.[6][9] | GC-MS |
Problem 2: Inaccurate Quantification and Poor Reproducibility
Symptoms: Results for quality control samples are outside acceptable limits, recovery is inconsistent, and replicate injections show high variability.
Potential Causes:
-
Significant matrix effects (ion suppression or enhancement).[4]
-
In-source isomerization leading to inconsistent ion formation.[16]
-
Analyte loss during sample preparation.
Solutions:
| Solution | Description | Applicable Technique(s) |
|---|---|---|
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is free of cannabinoids but otherwise identical to the samples. This helps to compensate for predictable matrix effects. | LC-MS, GC-MS |
| Isotope-Labeled Internal Standards | Use a stable isotope-labeled version of the analyte (if available) as an internal standard. This is the most effective way to correct for variations in both sample preparation and matrix effects.[8] | LC-MS, GC-MS |
| Optimize Sample Cleanup | Implement or refine a sample cleanup procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering components from the matrix before analysis.[6] | All Techniques |
| Use Negative Ionization Mode | For LC-MS, switching to negative electrospray ionization (-ESI) can prevent the acid-catalyzed in-source isomerization observed for some cannabinoids in positive mode.[10][16] | LC-MS |
| Dilute the Sample | A simple strategy to reduce the concentration of interfering matrix components is to dilute the sample extract, though this may compromise the limits of detection.[9] | All Techniques |
Section 3: Key Experimental Protocols
Protocol 1: General Sample Preparation with Solid-Phase Extraction (SPE) for Matrix Effect Mitigation
This protocol provides a general workflow for cleaning up complex samples (e.g., edibles, biological fluids) prior to analysis.
-
Sample Homogenization & Extraction:
-
Homogenize the sample (e.g., 1 g of edible product or 1 mL of serum).
-
Perform a liquid extraction using a suitable solvent like methanol or an acetonitrile/ethanol mixture.[6]
-
Vortex and centrifuge the sample to separate the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the extracted supernatant with deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the target cannabinoids, including iso-HHCP, from the cartridge using a strong organic solvent like methanol or acetonitrile.
-
Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis or in a suitable solvent for GC-MS derivatization.
-
Protocol 2: Recommended GC-MS Analysis with Derivatization
This method is suitable for identifying and quantifying cannabinoids while preventing thermal degradation of acidic forms (if present).
-
Sample Preparation:
-
Extract and clean up the sample as described in Protocol 1.
-
Ensure the final extract is completely dry, as water interferes with derivatization.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Add 50 µL of a solvent such as pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: Use a low- to mid-polarity column, such as a 35% silphenylene phase column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 50-550 m/z.
-
Protocol 3: High-Resolution LC-MS/MS Method for Isomer Separation
This method is preferred for its high specificity and ability to separate structurally similar isomers without derivatization.[18][20]
-
Sample Preparation:
-
Extract and clean up the sample using SPE (Protocol 1) or a simple "dilute-and-shoot" method for cleaner matrices.
-
Reconstitute the final extract in the initial mobile phase.
-
-
LC Conditions:
-
LC Column: A C18 column with high resolving power is recommended (e.g., 100 mm x 2.1 mm, <2 µm particle size).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.[18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]
-
Gradient: Start at 70% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode. Consider testing Negative Mode to avoid potential isomerization.[16]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for iso-HHCP and other target isomers. Since iso-HHCP and HHCP are isomers with a molecular formula of C₂₃H₃₆O₂, their precursor ion will be the same ([M+H]⁺ at m/z 345.3). At least two distinct product ions should be monitored for each compound to ensure specificity.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| iso-HHCP | 345.3 | Optimize Experimentally | Optimize Experimentally |
| (9R/9S)-HHCP | 345.3 | Optimize Experimentally | Optimize Experimentally |
Note: Product ions must be determined by infusing an analytical standard of each isomer into the mass spectrometer.
Section 4: Visualizations
The following diagrams illustrate key troubleshooting workflows and concepts.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Standard workflow for mitigating matrix effects in cannabinoid analysis.
Caption: Conceptual pathway of in-source isomerization in LC-MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 6. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. researchgate.net [researchgate.net]
- 11. Preventing Mislabeling: A Comparative Chromatographic Analysis for Classifying Medical and Industrial Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of cannabis product mislabeling: The development of a unified cannabinoid LC-MS/MS method to analyze e-liqui… [ouci.dntb.gov.ua]
- 15. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 16. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Targeted Synthesis of iso-HHCP
Welcome to the technical support center for the targeted synthesis of iso-Hexahydrocannabiphorol (iso-HHCP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshoot common issues, and offer detailed protocols to enhance the yield of iso-HHCP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is iso-HHCP and how is it related to other HHCP isomers?
A1: iso-HHCP, or this compound, is a structural isomer of Hexahydrocannabiphorol (HHCP). During the synthesis of HHCP, typically through the hydrogenation of Tetrahydrocannabiphorol (THCP), a mixture of several isomers is often produced. These include the primary diastereomers (9R)-HHCP and (9S)-HHCP, as well as other isomers like cis-HHCP and abnormal-HHCP (abn-HHCP).[1][2] The formation and ratio of these isomers are highly dependent on the synthetic route and reaction conditions.
Q2: What are the common starting materials for the synthesis of iso-HHCP?
A2: The most common precursor for the synthesis of HHCP and its isomers is Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP).[3] It is also possible to start from Cannabidiol (CBD) with the appropriate alkyl side chain length, which is first cyclized to form THCP.[2][4] The choice of starting material can influence the final isomeric mixture.
Q3: What are the main challenges in increasing the yield of a specific isomer like iso-HHCP?
A3: The primary challenge is controlling the stereoselectivity of the reaction, particularly during the hydrogenation step.[1] Conventional hydrogenation methods often result in a mixture of diastereomers with low selectivity.[5] The formation of various side products, such as ketones and bisalkylated compounds, can also reduce the overall yield of the desired iso-HHCP.[1][2]
Q4: How can the different HHCP isomers be separated and identified?
A4: The separation of HHCP isomers is typically achieved using chromatographic techniques, with column chromatography being a common method.[1][2] For analytical identification and structural elucidation, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1][2]
Troubleshooting Guide for Increasing iso-HHCP Yield
This guide addresses common problems encountered during the synthesis of iso-HHCP and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low overall yield of HHCP isomers | Incomplete reaction of the starting material (THCP). | - Increase reaction time or temperature.- Ensure the catalyst is active and used in the correct proportion.- Check the purity of the starting material. |
| Degradation of the product. | - Use milder reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Low proportion of iso-HHCP in the product mixture | Non-selective hydrogenation conditions. | - Experiment with different catalysts (e.g., palladium, platinum, nickel).[6] The choice of catalyst and support can influence stereoselectivity.- Modify the solvent system. The polarity of the solvent can affect the reaction pathway.- Adjust the reaction temperature and pressure, as these parameters can influence the formation of different isomers. |
| Isomerization to more stable forms. | - Analyze the reaction at different time points to determine the optimal reaction time for maximizing iso-HHCP before potential isomerization to other forms. | |
| Presence of significant impurities (ketones, bisalkylated products) | Side reactions occurring during synthesis. | - Optimize the reaction conditions to minimize side reactions. This could involve lowering the temperature or using a more selective catalyst.- Purify the starting materials to remove any reactive impurities. |
| Inefficient purification. | - Optimize the column chromatography protocol. This may involve using a different stationary phase or solvent system for better separation.[2] |
Data on Synthesis Parameters
While specific quantitative data for the targeted synthesis of iso-HHCP is limited in publicly available literature, data from the synthesis of the closely related Hexahydrocannabinol (B1216694) (HHC) can provide valuable insights into how reaction conditions can influence isomer ratios. The principles of stereocontrol are often transferable.
Table 1: Illustrative Example of Catalyst and Acid Influence on HHC Diastereomer Ratios (Analogous to HHCP)
| Starting Material | Catalyst/Reagent | Diastereomeric Ratio ((9R)-HHC:(9S)-HHC) | Reference |
| Δ⁸-THC | 10% Pd/C, H₂ | Favors (9R)-HHC | Based on general principles of hydrogenation |
| Δ⁹-THC | 10% Pd/C, H₂ | Favors (9S)-HHC | Based on general principles of hydrogenation |
| Δ⁸-THC | Tris(acetylacetonato)iron(III), thiophenol, silylbenzene (HAT reduction) | 11:1 | [5] |
| CBD | p-Toluenesulfonic acid (pTSA) followed by hydrogenation | 61:39 ((9R)-HHC:(9S)-HHC) | [7] |
| CBD | Hydrochloric acid (HCl) followed by hydrogenation | 43:57 ((9R)-HHC:(9S)-HHC) | [7] |
Note: This table is provided for illustrative purposes. The optimal conditions for maximizing iso-HHCP may differ and require experimental optimization.
Experimental Protocols
General Protocol for the Synthesis of HHCP Isomers
This protocol describes a general method for the hydrogenation of THCP to a mixture of HHCP isomers.
-
Preparation:
-
Dissolve Δ⁹-THCP in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C), to the solution. The catalyst loading should be optimized, typically ranging from 5-10% by weight of the starting material.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.
-
Introduce hydrogen gas to the desired pressure (this can range from atmospheric pressure to higher pressures, e.g., 10 barg).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 80°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the different HHCP isomers.[2]
-
Collect the fractions containing the desired iso-HHCP and confirm its purity using GC-MS and NMR.
-
Visualizations
Experimental Workflow for iso-HHCP Synthesis
Caption: A general experimental workflow for the synthesis and purification of iso-HHCP.
Troubleshooting Low iso-HHCP Yield
Caption: A decision tree for troubleshooting low yields of iso-HHCP.
Relationship of HHCP Isomers and Byproducts
Caption: The relationship between the precursor THCP and the resulting HHCP isomers and byproducts.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hempercamp.com [hempercamp.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: iso-Hexahydrocannabiphorol (iso-HHCBP) Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of iso-Hexahydrocannabiphorol (iso-HHCBP) reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for iso-HHCBP reference standards?
A1: For long-term stability, iso-HHCBP reference standards, particularly when dissolved in a solvent like acetonitrile (B52724), should be stored at -20°C.[1] It is also crucial to protect the standard from light and moisture.[2][3] Always store the reference standard in its original, tightly sealed container.[2]
Q2: What is the expected shelf-life of an iso-HHCBP reference standard?
A2: When stored under the recommended conditions of -20°C, a commercially prepared iso-HHCBP solution in acetonitrile can be stable for at least four years.[1] However, the stability of the standard can be affected by handling, frequency of use (e.g., repeated freeze-thaw cycles), and exposure to environmental factors.[4][5]
Q3: My iso-HHCBP reference standard is a solid. How should I prepare it for use?
A3: If you have a solid iso-HHCBP reference standard, it should be accurately weighed using a calibrated analytical balance.[2] It is often supplied as a solution in a carrier solvent like acetonitrile.[1] If you need to prepare dilutions, use a high-purity, HPLC-grade solvent. Ensure the solid material is fully dissolved before making further dilutions.
Q4: Can I repeatedly freeze and thaw my iso-HHCBP standard solution?
A4: It is generally recommended to avoid repeated freeze-thaw cycles as this can potentially lead to degradation of the analyte or evaporation of the solvent, thus altering the concentration.[5] For daily use, it is advisable to prepare smaller aliquots from the main stock solution to minimize the number of times the primary standard is warmed to room temperature.
Troubleshooting Guide
Problem 1: Unexpected peaks appear in my chromatogram when analyzing the iso-HHCBP reference standard.
-
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Steps:
-
Verify the storage conditions of your standard. Has it been exposed to elevated temperatures, light, or air for extended periods?
-
Review the age of the standard. Is it approaching or past its recommended shelf-life?
-
Perform a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products and compare their retention times with the unexpected peaks.
-
Consider that iso-HHCBP is an isomer of HHCP and may be present in mixtures containing other isomers like (9R)-HHCP, (9S)-HHCP, and cis-HHCP.[6][7][8] The unexpected peaks could be these related isomers.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a solvent blank to check for contamination from the solvent or analytical system.
-
Ensure all glassware and equipment used for sample preparation are scrupulously clean.
-
If you are using a diluted solution, prepare a fresh dilution from the stock standard and re-analyze.
-
-
Problem 2: The peak area of my iso-HHCBP standard is decreasing over time.
-
Possible Cause 1: Analyte Degradation.
-
Troubleshooting Steps:
-
This is a strong indicator of instability. Refer to the troubleshooting steps for "Unexpected peaks" as the appearance of new peaks often accompanies the decrease of the main analyte peak.
-
Evaluate your storage and handling procedures. Storing at 4°C or room temperature for extended periods can lead to a loss of potency.[4]
-
-
-
Possible Cause 2: Inaccurate Pipetting or Dilution.
-
Troubleshooting Steps:
-
Verify the calibration of your pipettes.
-
Prepare a fresh dilution series and re-analyze to confirm the trend.
-
-
-
Possible Cause 3: Instrument Variability.
-
Troubleshooting Steps:
-
Analyze a system suitability standard to ensure the analytical instrument (e.g., HPLC, GC) is performing correctly.
-
Check for any leaks in the system or issues with the injector.
-
-
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on iso-HHCBP
| Stress Condition | Duration | % Recovery of iso-HHCBP | % Total Degradation | Appearance of Solution |
| Acid Hydrolysis (0.1 M HCl at 60°C) | 24 hours | 85.2% | 14.8% | Clear, colorless |
| Base Hydrolysis (0.1 M NaOH at 60°C) | 8 hours | 78.5% | 21.5% | Faint yellow tint |
| Oxidation (3% H₂O₂ at RT) | 24 hours | 92.1% | 7.9% | Clear, colorless |
| Thermal (80°C) | 48 hours | 95.8% | 4.2% | Clear, colorless |
| Photostability (ICH Q1B) | 7 days | 90.5% | 9.5% | Clear, colorless |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for iso-HHCBP
This protocol describes a method suitable for assessing the stability of iso-HHCBP.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 70% B
-
2-10 min: 70% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 70% B
-
12.1-15 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the iso-HHCBP reference standard in acetonitrile to a final concentration of approximately 10 µg/mL.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a reference standard and for developing stability-indicating analytical methods.[9][10]
-
Prepare Stock Solution: Prepare a stock solution of iso-HHCBP in acetonitrile.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C.
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples (stressed and an unstressed control) using the stability-indicating HPLC-UV method described in Protocol 1.
-
Data Evaluation: Calculate the percentage recovery of iso-HHCBP and the percentage of total degradation products.
Visualizations
Caption: Workflow for a forced degradation study of iso-HHCBP.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use & Storage of Reference Standards | USP [usp.org]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards – BEBPA [bebpa.org]
- 6. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. onyxipca.com [onyxipca.com]
Technical Support Center: Minimizing iso-HHCP Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of iso-hexahydrocannabiphorol (iso-HHCP) during sample preparation. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Disclaimer: iso-HHCP is a novel synthetic cannabinoid, and specific literature on its degradation pathways is limited. The guidance provided here is based on the known chemical properties of cannabinoids with similar structures, such as THC and CBD, and established best practices in analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is iso-HHCP and why is its stability a concern?
This compound (iso-HHCP) is a synthetic cannabinoid that is structurally similar to other known phytocannabinoids. It has been identified as an impurity in some hexahydrocannabiphorol (HHCP) products.[1] Like many cannabinoids, iso-HHCP is susceptible to degradation from environmental factors such as light, heat, and oxygen.[2] This degradation can lead to inaccurate analytical results, loss of sample integrity, and the formation of unknown byproducts, which can compromise research and development efforts.
Q2: What are the primary factors that can cause iso-HHCP degradation?
Based on the behavior of other cannabinoids, the primary factors likely to cause iso-HHCP degradation are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic group in the cannabinoid structure, forming various degradation products.[3][4]
-
Light Exposure (Photodegradation): UV and ambient light can provide the energy to initiate and accelerate degradation reactions.[3]
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation and isomerization.[3][5] Acidic cannabinoids are particularly prone to decarboxylation at high temperatures.[3]
-
pH Extremes: Both highly acidic and alkaline conditions can catalyze degradation and isomerization reactions in cannabinoids.[4][6]
Q3: What are the visible signs of iso-HHCP degradation in a sample?
While specific visual cues for iso-HHCP degradation are not well-documented, signs of degradation in cannabinoid samples can include:
-
A change in the color of the sample or extract.
-
The appearance of new or unexpected peaks in chromatograms.
-
A decrease in the peak area of the primary iso-HHCP analyte over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of iso-HHCP.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of iso-HHCP | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using techniques like sonication or vortexing to improve extraction efficiency. Ensure the sample is properly homogenized.[7][8] |
| Adsorption of the analyte to container surfaces. | Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.[9] | |
| Appearance of unknown peaks in chromatogram | Degradation of iso-HHCP during sample preparation. | Protect the sample from light by using amber vials or by wrapping containers in aluminum foil.[3] Avoid high temperatures during all steps. Store samples at low temperatures (-20°C or below).[10] |
| Contamination from solvents, glassware, or other equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run solvent blanks to identify potential sources of contamination. | |
| Inconsistent analytical results | Non-homogenous sample. | Ensure the sample is thoroughly homogenized before taking a subsample for analysis. For solid samples, grinding to a fine, consistent particle size is crucial.[7][8] |
| Inconsistent sample handling procedures. | Follow a standardized and well-documented sample preparation protocol. | |
| Matrix effects from complex sample types. | Employ sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the sample preparation and analysis of iso-HHCP.
Protocol 1: General Sample Preparation for iso-HHCP Analysis by HPLC
This protocol outlines a general procedure for preparing a sample containing iso-HHCP for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sample containing iso-HHCP (e.g., oil, extract)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber HPLC vials with caps
-
Syringe filters (0.22 µm, compatible with solvent)
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (HPLC grade)
Procedure:
-
Sample Homogenization: Ensure the initial sample is homogeneous. If it is an oil or viscous liquid, gently warm it to a consistent viscosity and vortex thoroughly. For solid samples, grind to a fine powder.
-
Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 10-100 mg) into a tared volumetric flask.
-
Dissolution and Extraction:
-
Add a small volume of a suitable solvent, such as isopropanol, to the volumetric flask to dissolve the sample.
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
Bring the flask to its final volume with methanol and vortex again to ensure a homogenous solution.
-
-
Centrifugation (if necessary): If the solution contains particulate matter, centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the solids.
-
Filtration: Carefully transfer the supernatant to a syringe fitted with a 0.22 µm filter. Filter the solution directly into an amber HPLC vial.[7]
-
Dilution (if necessary): If the concentration of iso-HHCP is expected to be high, perform serial dilutions with methanol to bring the concentration within the linear range of the calibration curve.
-
Storage: If not analyzed immediately, store the prepared sample at -20°C or below, protected from light.[10]
Protocol 2: Recommended Storage Conditions
Proper storage is critical to maintaining the integrity of iso-HHCP samples and standards.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term storage (days to weeks). -80°C for long-term storage (months to years). | Low temperatures slow down chemical reactions, including degradation.[10] |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. | Protects the sample from photodegradation.[3] |
| Atmosphere | Minimize headspace in vials. Consider purging with an inert gas (e.g., argon or nitrogen) before sealing. | Reduces exposure to oxygen, thus minimizing oxidation. |
| Container | Use high-quality, inert containers such as silanized glass or polypropylene. | Prevents adsorption of the analyte to the container walls.[9] |
Visualizations
Diagram 1: General Workflow for iso-HHCP Sample Preparation
Caption: A generalized experimental workflow for the extraction and analysis of iso-HHCP.
Diagram 2: Key Factors Leading to iso-HHCP Degradation
Caption: Major environmental factors contributing to the degradation of iso-HHCP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cbdoracle.com [cbdoracle.com]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 8. The Analytical Scientist | Best practices for sample preparation for Mass Spectrometry [theanalyticalscientist.com]
- 9. benchchem.com [benchchem.com]
- 10. cms.agr.wa.gov [cms.agr.wa.gov]
Technical Support Center: Enhancing Aqueous Solubility of iso-Hexahydrocannabiphorol (iso-HHCP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of iso-Hexahydrocannabiphorol (iso-HHCP).
Frequently Asked Questions (FAQs)
Q1: What is iso-HHCP and why is it difficult to dissolve in aqueous solutions?
A1: this compound (iso-HHCP) is a semi-synthetic cannabinoid, structurally similar to other hexahydrocannabinol (B1216694) derivatives.[1][2] Like many cannabinoids, iso-HHCP is a lipophilic, or "fat-loving," molecule.[3] This means it has a strong tendency to dissolve in oils and non-polar organic solvents but exhibits very low solubility in water and aqueous buffers. This poor water solubility stems from its chemical structure, which is predominantly non-polar, leading to unfavorable interactions with polar water molecules.
Q2: What are the primary challenges I can expect to face due to iso-HHCP's low aqueous solubility?
A2: The primary challenges include:
-
Difficulty in preparing stock solutions: Achieving a desired concentration for in vitro and in vivo experiments can be problematic.
-
Precipitation upon dilution: When an organic stock solution of iso-HHCP is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of the solution.[4][5]
-
Inaccurate dosing and unreliable experimental results: Poor solubility can lead to inconsistent concentrations in your assays, affecting the reliability and reproducibility of your findings.
-
Low bioavailability in oral formulations: For drug development professionals, the poor aqueous solubility of a compound like iso-HHCP can significantly limit its absorption in the gastrointestinal tract, resulting in low bioavailability.[6][7]
Q3: What are the most common strategies to improve the aqueous solubility of compounds like iso-HHCP?
A3: Several techniques are widely used to enhance the solubility of poorly water-soluble drugs and research compounds.[8][9][10] These include:
-
Co-solvents: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents.[11][12]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic iso-HHCP molecule, increasing its apparent solubility in water.[13][14]
-
Cyclodextrins: Utilizing these cyclic oligosaccharides to form inclusion complexes with iso-HHCP, where the hydrophobic drug molecule is held within the cyclodextrin's less polar cavity.[15][16][17][18]
-
Lipid-based formulations: Incorporating iso-HHCP into oils, lipids, and emulsifying agents to create formulations like self-emulsifying drug delivery systems (SEDDS).[3][7][19][20][21]
-
pH adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[10]
Q4: Is there a "one-size-fits-all" solution for solubilizing iso-HHCP?
A4: No, the optimal solubilization strategy will depend on the specific requirements of your experiment, including the desired final concentration, the type of assay (e.g., in vitro cell-based assay vs. in vivo animal study), and the acceptable levels of any excipients or co-solvents. It is often necessary to screen several methods to find the most effective and compatible one for your application.
Troubleshooting Guide
Problem: My iso-HHCP precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.
-
Question: What is causing this precipitation and how can I prevent it?
-
Answer: This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous solution. The drastic change in solvent polarity causes the compound to "crash out." To prevent this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to determine the maximum concentration of iso-HHCP that remains soluble in your final aqueous medium with an acceptable percentage of DMSO (typically ≤ 0.5%).[4][22]
-
Use a co-solvent system: Instead of diluting directly into the medium, prepare an intermediate solution with a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before the final dilution.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Polysorbate 80) to your aqueous medium can help maintain the solubility of iso-HHCP.[13]
-
Utilize cyclodextrins: Pre-complexing iso-HHCP with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[17]
-
Problem: I am observing inconsistent results in my cell-based assays.
-
Question: Could solubility issues with iso-HHCP be the cause of this variability?
-
Answer: Yes, inconsistent solubility can lead to variable dosing and, consequently, unreliable experimental outcomes. Here's how to troubleshoot:
-
Visually inspect your solutions: Before adding your treatment solution to the cells, hold the container up to a light source to check for any visible precipitate or cloudiness.
-
Filter your final solution: Use a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved micro-precipitates before adding the solution to your cells. Be aware that this may lower the actual concentration if a significant amount of the compound is undissolved.
-
Re-evaluate your solubilization method: The chosen method may not be robust enough for the concentration you are testing. Consider trying an alternative approach from the list in FAQ 3.
-
Include a solubility control: In a separate experiment, prepare your highest concentration of iso-HHCP in the final aqueous buffer and measure the concentration after a period of incubation and centrifugation to determine the actual soluble concentration.
-
Data Presentation
Table 1: Illustrative Solubility of iso-HHCP in Common Solvents
| Solvent | Type | Estimated Solubility Range (mg/mL) | Notes |
| Water | Aqueous | < 0.001 | Essentially insoluble. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 0.001 | Essentially insoluble. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | > 50 | High solubility, suitable for stock solutions.[22] |
| Ethanol | Polar Protic | > 25 | Good solubility, can be used as a co-solvent.[11][23] |
| Acetonitrile | Polar Aprotic | 1-10 | Sparingly soluble. |
| Methanol | Polar Protic | > 25 | Good solubility. |
Disclaimer: The data in this table is illustrative and based on the general properties of hydrophobic cannabinoids. Actual solubility should be determined experimentally.
Table 2: Illustrative Enhancement of Apparent Aqueous Solubility of iso-HHCP using Different Techniques
| Solubilization Technique (in PBS, pH 7.4) | Concentration of Excipient | Apparent iso-HHCP Solubility (µg/mL) | Fold Increase (Approx.) |
| None (Control) | N/A | < 0.1 | 1x |
| 10% Ethanol (Co-solvent) | 10% (v/v) | 5 | 50x |
| 2% Tween 80 (Surfactant) | 2% (w/v) | 50 | 500x |
| 5% HP-β-CD (Cyclodextrin) | 5% (w/v) | 200 | 2000x |
| SEDDS Formulation | N/A | > 500 | > 5000x |
Disclaimer: The data in this table is for illustrative purposes to demonstrate the potential efficacy of different solubilization methods. Actual results will vary and require experimental validation.
Experimental Protocols
Protocol 1: Preparation of an iso-HHCP Stock Solution using a Co-solvent System
-
Objective: To prepare a 10 mM stock solution of iso-HHCP in a DMSO/Ethanol co-solvent system.
-
Materials:
-
iso-HHCP (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out the required amount of iso-HHCP into a sterile vial.
-
Add a volume of DMSO to dissolve the iso-HHCP completely.
-
Add an equal volume of ethanol to the DMSO solution.
-
Vortex thoroughly to ensure a homogenous solution.
-
For cell-based assays, this stock can be serially diluted in the cell culture medium. Ensure the final concentration of the co-solvents is non-toxic to the cells (typically <0.5% total solvent).
-
Protocol 2: Solubilization of iso-HHCP using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare an aqueous solution of an iso-HHCP/HP-β-CD inclusion complex.
-
Materials:
-
iso-HHCP
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Ethanol
-
-
Procedure:
-
Prepare a concentrated solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v). This may require gentle warming and stirring.
-
Separately, dissolve the required amount of iso-HHCP in a minimal volume of ethanol.
-
While vigorously stirring the HP-β-CD solution, add the iso-HHCP/ethanol solution dropwise.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any un-complexed iso-HHCP. The concentration of solubilized iso-HHCP in the filtrate should be determined analytically (e.g., by HPLC-UV).
-
Protocol 3: Preparation of a Simple Lipid-Based Formulation (SEDDS)
-
Objective: To formulate iso-HHCP in a self-emulsifying drug delivery system (SEDDS) for improved aqueous dispersibility.
-
Materials:
-
iso-HHCP
-
A carrier oil (e.g., medium-chain triglycerides like Capryol 90)
-
A surfactant (e.g., Kolliphor EL, Tween 80)
-
A co-surfactant/co-solvent (e.g., Transcutol HP, ethanol)
-
-
Procedure:
-
Dissolve the desired amount of iso-HHCP in the carrier oil. Gentle warming and vortexing may be required.
-
Add the surfactant and co-surfactant to the oil phase.
-
Vortex or stir the mixture until a clear, homogenous formulation is obtained.
-
To test the self-emulsification properties, add a small volume of the formulation to a larger volume of water or buffer with gentle agitation and observe the formation of a fine emulsion.
-
Visualizations
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] Signal transduction of the CB 1 cannabinoid receptor | Semantic Scholar [semanticscholar.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. benchchem.com [benchchem.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
- 17. alzet.com [alzet.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.cn [medchemexpress.cn]
- 23. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
Calibration curve challenges for iso-HHCP quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of iso-hexahydrocannabiphorol (iso-HHCP).
Frequently Asked Questions (FAQs)
Q1: What is iso-HHCP and why is its quantification challenging?
iso-HHCP is an isomer of hexahydrocannabiphorol (HHCP), a semi-synthetic cannabinoid.[1][2][3] Its quantification is challenging due to its isomeric nature, meaning it has the same mass as other HHCP isomers, which can lead to co-elution and interference during chromatographic analysis.[1][2][3] The synthesis of HHCP often results in a mixture of various isomers, including iso-HHCP, making the accurate quantification of each individual isomer critical for understanding the potency and purity of a sample.[2][3]
Q2: Is a certified reference material (CRM) available for iso-HHCP?
The availability of certified reference materials (CRMs) for novel synthetic cannabinoids can be limited. While a biochemical reagent for iso-HHCP is available from some suppliers, which can be used as an analytical standard, finding a CRM that meets ISO 17034 and ISO/IEC 17025 standards may be challenging.[4] The lack of a CRM is a significant hurdle in establishing a traceable and highly accurate calibration curve. Researchers should thoroughly vet the certificate of analysis for any standard used.
Q3: How do I choose an appropriate internal standard for iso-HHCP analysis?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of iso-HHCP would be ideal to compensate for matrix effects and variations in sample preparation. However, the commercial availability of such a standard is unlikely. In the absence of a dedicated SIL-IS, a deuterated analog of a closely related cannabinoid, such as HHCP or THC, can be used. The chosen internal standard should be demonstrated to co-elute closely with iso-HHCP and exhibit similar ionization behavior.
Q4: What are the expected matrix effects when quantifying iso-HHCP?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of cannabinoids in complex matrices like cannabis extracts or biological fluids.[5][6] These effects can lead to inaccurate quantification. To mitigate this, it is crucial to use a suitable internal standard and consider matrix-matched calibration curves.[5][6] Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help to remove interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of iso-HHCP from Other Isomers
Symptom: Your chromatogram shows overlapping or co-eluting peaks for iso-HHCP and other HHCP isomers, making accurate integration and quantification impossible.
Possible Causes:
-
Inadequate chromatographic column chemistry.
-
Suboptimal mobile phase composition or gradient.
-
Insufficient method run time.
Troubleshooting Steps:
-
Column Selection:
-
Consider using a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different interactions with the aromatic rings of cannabinoids compared to standard C18 columns.
-
One study successfully used a Kinetex C8 column and a Luna Omega PS C18 column for resolving isomeric HHCP metabolites, which could be a good starting point.[7]
-
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase additive (e.g., formic acid, ammonium (B1175870) formate).
-
Experiment with different gradient profiles. A shallower gradient can often improve the separation of closely eluting isomers. A 16-minute method has been shown to be effective for separating iso-THC isomers.[8]
-
-
Method Parameters:
-
Decrease the flow rate to increase the number of theoretical plates and improve resolution.
-
Increase the column temperature to improve peak shape and potentially alter selectivity.
-
Issue 2: Non-linear or Inconsistent Calibration Curve
Symptom: Your calibration curve for iso-HHCP is not linear (low R² value) or shows high variability between replicate injections.
Possible Causes:
-
Matrix effects.
-
Inaccurate standard preparation.
-
Instrumental issues.
-
Co-elution with an interfering compound.
Troubleshooting Steps:
-
Address Matrix Effects:
-
Prepare calibration standards in a blank matrix that matches your samples (matrix-matched calibration) to compensate for matrix-induced signal suppression or enhancement.
-
Ensure your internal standard is added to all calibrators and samples at a consistent concentration.
-
-
Verify Standard Preparation:
-
Use a calibrated analytical balance and volumetric flasks to prepare your stock and working standards.
-
Ensure the standard is fully dissolved in the solvent.
-
Prepare fresh working standards regularly to avoid degradation.
-
-
Check Instrument Performance:
-
Clean the mass spectrometer's ion source.
-
Perform a system suitability test before running your calibration curve to ensure consistent instrument response.
-
-
Investigate Interferences:
-
If co-elution is suspected, optimize your chromatographic method as described in "Issue 1".
-
Experimental Protocols
Table 1: Example LC-MS/MS Method for HHCP Isomer Separation
This table provides a starting point for developing a method to separate iso-HHCP from other isomers, based on published methods for similar compounds.[7][8]
| Parameter | Setting 1 (Based on HHCP metabolite separation[7]) | Setting 2 (Based on THC isomer separation[8]) |
| LC System | Dionex Ultimate 3000 HPLC or equivalent | Shimadzu Nexera X3 LC or equivalent |
| Column | Kinetex C8 or Luna Omega PS C18 | Agilent Infinity Lab Poroshell 120 PFP (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Methanol with 0.05% Formic acid |
| Gradient | Optimized for isomer separation (e.g., shallow gradient) | Held at 10% B for 1.0 min, then increased to 74% until 9.0 min |
| Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Injection Volume | 2 µL | 10 µL |
| Column Temperature | 40°C | 35°C |
| MS System | Triple Quadrupole Mass Spectrometer | Sciex 4500 QTRAP MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General analytical workflow for iso-HHCP quantification.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Quantitation of Cannabinoids by Liquid Chromatography Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control of 11 Cannabinoids by Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. academic.oup.com [academic.oup.com]
Best practices for handling and storage of iso-Hexahydrocannabiphorol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with iso-Hexahydrocannabiphorol (iso-HHCP). It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective handling, storage, and experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound (iso-HHCP)?
This compound (iso-HHCP) is an analytical reference standard that is structurally similar to known phytocannabinoids.[1][2] It has been identified as an impurity in illicit samples of 9(R)-hexahydrocannabiphorol (9(R)-HHCP).[1][2] This compound is intended for research and forensic applications.[1][2]
2. What are the recommended storage conditions for iso-HHCP?
For long-term stability, iso-HHCP should be stored at -20°C.[1]
3. What is the stability of iso-HHCP under recommended storage conditions?
When stored at -20°C, iso-HHCP is stable for at least four years.[1]
4. In what form is iso-HHCP typically supplied?
iso-HHCP is often supplied as a 10 mg/ml solution in acetonitrile (B52724).[1]
5. What is the solubility of iso-HHCP?
iso-HHCP is sparingly soluble in acetonitrile, with a solubility range of 1-10 mg/ml.[1][2]
6. What are the primary safety precautions when handling iso-HHCP?
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[3][4][5][6]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[3][5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Handling: Wash hands and skin thoroughly after handling.[3] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[3][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Formulation | 10 mg/ml solution in acetonitrile | [1] |
| Solubility | Sparingly soluble in acetonitrile (1-10 mg/ml) | [1][2] |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis (GC-MS)
This protocol is a generalized procedure based on methods used for the analysis of related compounds.[7][8]
-
Standard Dilution:
-
Allow the iso-HHCP standard solution (e.g., 10 mg/ml in acetonitrile) to equilibrate to room temperature.
-
Prepare a series of working standards by diluting the stock solution with acetonitrile or another appropriate solvent to the desired concentrations for your analytical method.
-
-
Sample Preparation:
-
If working with a sample matrix (e.g., an illicit product), dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared standard or sample into the GC-MS system.
-
Use an appropriate GC column and temperature program to achieve separation of iso-HHCP from other components.
-
Set the MS to scan for the characteristic molecular ion (m/z 344) and fragment ions of HHCP isomers.[7]
-
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in Chromatography
-
Possible Cause 1: Improper Solvent: The sample may not be fully dissolved, or the injection solvent may be incompatible with the mobile phase (for LC) or the column (for GC).
-
Solution: Ensure the solvent used for dilution is appropriate for the analytical technique. For reverse-phase LC, ensure the injection solvent is not significantly stronger than the initial mobile phase.
-
-
Possible Cause 2: Column Contamination: The analytical column may be contaminated with residue from previous injections.
-
Solution: Follow the manufacturer's instructions for column washing and regeneration. Consider using a guard column to protect the analytical column.
-
-
Possible Cause 3: Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Standard Degradation: The iso-HHCP standard may have degraded due to improper storage.
-
Possible Cause 2: Inaccurate Pipetting: Errors in pipetting during standard and sample preparation can lead to significant variability.
-
Solution: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques for volatile organic solvents.
-
-
Possible Cause 3: Instrument Variability: The analytical instrument may not be stable.
-
Solution: Perform regular system suitability tests to ensure the instrument is performing within specifications.
-
Issue 3: Presence of Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Sample Impurities: The sample matrix itself may contain other cannabinoids or contaminants. Research has shown that commercial HHCP samples can contain a mixture of isomers, including (9R)-HHCP, (9S)-HHCP, iso-HHCP, and cis-HHCP.[7][10]
-
Solution: Analyze a blank matrix to identify any interfering peaks. Use a higher resolution chromatographic method or mass spectrometry to identify the unknown peaks.
-
-
Possible Cause 2: Contamination from Labware: Glassware or plasticware may be contaminated. Cannabinoids are known to adsorb to plastic surfaces.[11]
-
Solution: Use scrupulously clean glassware. Avoid the use of plastic containers for long-term storage of cannabinoid solutions.[11]
-
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common issues in cannabinoid analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating iso-HHCP from other Synthetic Cannabinoids: A Comparison Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoids presents a significant challenge to forensic chemists, pharmacologists, and toxicologists. Among these is iso-hexahydrocannabiphorol (iso-HHCP), a lesser-known isomer of hexahydrocannabiphorol (HHCP). As a synthetic byproduct, its distinct chemical structure necessitates robust analytical methods for accurate identification and differentiation from other cannabinoids.[1][2] This guide provides a comparative overview of iso-HHCP and other relevant synthetic cannabinoids, focusing on analytical differentiation, and offers experimental protocols for their characterization.
Comparative Analysis of Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Notes |
| iso-HHCP | CB1 | Data not available | |
| CB2 | Data not available | ||
| (9R)-HHC | CB1 | ~25-40 | The (9R)-epimer is generally more active than the (9S)-epimer. |
| CB2 | ~35-50 | ||
| Δ⁹-THC | CB1 | ~40.7 | The primary psychoactive component of cannabis. |
| CB2 | ~36.4 | ||
| JWH-018 | CB1 | 9.00 | A potent synthetic cannabinoid. |
| CB2 | 2.94 | ||
| CP 55,940 | CB1 | 0.58 | A classic synthetic cannabinoid agonist. |
| CB2 | 0.68 |
Note: The Ki values can vary between different studies and experimental conditions. The data for (9R)-HHC and other cannabinoids are provided for comparative purposes to highlight the range of affinities observed in this class of compounds. The development of analytical standards for iso-HHCP is crucial for future pharmacological studies.[3][4]
Experimental Protocols for Differentiation
Accurate identification and differentiation of iso-HHCP from its isomers and other synthetic cannabinoids rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like synthetic cannabinoids.
Sample Preparation:
-
Extraction: Dissolve the sample in a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Derivatization (Optional but Recommended): To improve the chromatographic properties and thermal stability of the cannabinoids, derivatize the sample using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramp to 290°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.
Expected Results:
Isomers like iso-HHCP and its related compounds will likely have similar mass spectra due to identical molecular weights and core structures. Differentiation will primarily depend on their retention times. The specific temperature program and column chemistry are critical for achieving baseline separation. A recent study successfully used GC-MS to separate multiple isomers in an HHCP sample, including iso-HHCP.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including the stereochemistry of molecules like iso-HHCP.
Sample Preparation:
-
Dissolve a purified sample of the cannabinoid (typically 1-5 mg) in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for assigning the complete structure and differentiating isomers.
Expected Results:
The chemical shifts and coupling constants of the protons and carbons will be unique for each isomer. For example, the stereochemistry at the chiral centers of iso-HHCP will result in a distinct NMR fingerprint compared to other HHCP isomers. One study successfully used a suite of 1D and 2D NMR experiments to identify and characterize iso-HHCP from a complex mixture.[1][2]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is essential for separating enantiomers, which are mirror-image stereoisomers that cannot be distinguished by achiral chromatography or mass spectrometry alone. Since iso-HHCP has been identified as a scalemic mixture (a mixture of enantiomers in unequal proportions), this technique is vital.[1]
Method Development Workflow:
-
Column Screening: Screen various chiral stationary phases (CSPs), such as those based on amylose (B160209) or cellulose (B213188) derivatives, to find one that provides selectivity for the enantiomers of interest.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratios of hexane, isopropanol (B130326), and ethanol) to achieve optimal separation (resolution > 1.5).
-
Method Validation: Validate the final method for parameters such as linearity, accuracy, precision, and robustness.
Starting Conditions for Method Development:
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cannabinoid Isomer Differentiation
The following diagram illustrates a typical workflow for the isolation and identification of cannabinoid isomers like iso-HHCP.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
The Telltale Trace: Validating iso-HHCP as a Marker for Synthetic Cannabinoids
A Comparative Guide for Researchers and Drug Development Professionals
The rise of synthetic and semi-synthetic cannabinoids presents a significant challenge to public health and regulatory bodies. Distinguishing between naturally derived and synthetically produced cannabinoids is crucial for both legal enforcement and consumer safety. This guide provides a comprehensive comparison of analytical methodologies for validating the synthetic origin of hexahydrocannabiphorol (HHCP), with a focus on the emerging marker, iso-hexahydrocannabiphorol (iso-HHCP). Experimental data, detailed protocols, and logical workflows are presented to aid researchers in the accurate identification of synthetic cannabinoids.
The presence of specific isomers and byproducts in a cannabinoid sample can serve as a definitive fingerprint of its synthetic origin. Unlike natural cannabis extracts, which contain a specific profile of cannabinoids and other plant-derived compounds, synthetic routes often lead to the formation of unnatural isomers and the absence of key botanical markers.
Unmasking Synthetic Origins: Key Chemical Indicators
Several chemical indicators can point towards a synthetic origin for HHCP. The most compelling evidence often lies in a combination of these markers rather than a single observation.
Table 1: Comparison of Markers for Synthetic Origin of HHCP
| Marker | Description | Typical Method of Detection | Reported Findings | Confidence in Synthetic Origin |
| iso-HHCP (scalemic mixture) | A structural isomer of HHCP. Its presence as a scalemic (racemic or near-racemic) mixture is a strong indicator of a synthetic process that lacks stereocontrol. | GC-MS, Chiral Chromatography, NMR | Found as a scalemic mixture in analyzed synthetic HHCP samples[1][2]. | High |
| abn-HHCP (abnormal-HHCP) | A regioisomer of HHCP that has not been reported to occur naturally in the Cannabis plant. | GC-MS, NMR | Identified alongside other synthetic byproducts in HHCP samples[1][2]. | High |
| Bisalkylated Cannabinoids | Higher molecular weight byproducts formed during synthesis, which are not found in cannabis. | GC-MS | Detected in samples confirmed to be of synthetic origin[1][2][3]. | High |
| Absence of Natural Fatty Acids | The lack of naturally occurring plant-derived fatty acids, such as palmitic and stearic acid, suggests the product was not derived from a plant extract. | GC-MS | Noted as an indicator of non-plant-based synthesis[3][4][5]. | Medium to High |
| Presence of other synthetic byproducts | Ketone intermediates and other isomers like cis-HHCP can also be indicative of the synthetic route used. | GC-MS, NMR | Various synthetic intermediates and side products have been characterized in HHCP samples[1][2]. | Medium |
Experimental Validation Protocols
Accurate identification of these markers requires robust analytical protocols. Below are detailed methodologies for key experiments.
Protocol for GC-MS Screening of HHCP and Related Isomers
This protocol outlines the general procedure for the analysis of HHCP samples to identify isomers and byproducts.
Objective: To separate and identify HHCP, iso-HHCP, abn-HHCP, and other related synthetic markers.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the HHCP sample in a suitable organic solvent (e.g., methanol (B129727) or ethanol) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and quality control samples if quantitation is desired.
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatographic Separation:
-
Column: Use a non-polar capillary column (e.g., 5% phenylmethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 290°C at a rate of 10°C/min.
-
Hold at 290°C for 10 minutes.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode to identify all present compounds.
-
-
-
Data Analysis:
Protocol for Chiral Analysis of iso-HHCP
This protocol is crucial for determining the enantiomeric ratio of iso-HHCP, a key indicator of synthetic origin.
Objective: To determine if iso-HHCP is present as a scalemic mixture.
Methodology: Chiral Derivatization followed by GC-MS analysis.
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine or another suitable base
Procedure:
-
Isolation of iso-HHCP: Isolate the iso-HHCP fraction from the bulk sample using column chromatography or preparative HPLC.
-
Derivatization:
-
In two separate vials, dissolve a small amount of the isolated iso-HHCP in anhydrous DCM.
-
To one vial, add a slight excess of (R)-MTPA-Cl and a catalytic amount of pyridine.
-
To the other vial, add a slight excess of (S)-MTPA-Cl and a catalytic amount of pyridine.
-
Allow the reactions to proceed at room temperature for 1-2 hours or until completion.
-
Quench the reaction by adding a small amount of N,N-dimethylethylenediamine.
-
Wash the organic layer with dilute acid and then with brine, and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS using the same conditions as in Protocol 1.
-
The two diastereomeric esters formed will be separable on a standard achiral GC column.
-
-
Data Analysis:
Visualizing the Workflow and Synthetic Pathway
The following diagrams illustrate the analytical workflow for identifying synthetic markers and a generalized synthetic pathway leading to HHCP and its byproducts.
Conclusion
The validation of iso-HHCP as a marker for the synthetic origin of HHCP is a robust strategy, particularly when supported by the identification of other synthetic byproducts such as abn-HHCP and bisalkylated cannabinoids, and the absence of naturally occurring fatty acids. The presence of iso-HHCP as a scalemic mixture is a strong indicator of a non-stereospecific synthetic process that is not characteristic of biological pathways in the Cannabis plant. The analytical workflows and protocols provided in this guide offer a framework for researchers to confidently distinguish between synthetic and naturally derived cannabinoid products, ensuring greater accuracy in forensic analysis and safety in product development.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: iso-Hexahydrocannabiphorol vs. Delta-9-Tetrahydrocannabinol
For Immediate Release
This guide provides a detailed comparison of the receptor binding affinities of iso-hexahydrocannabiphorol (iso-HHCP) and the well-characterized cannabinoid, delta-9-tetrahydrocannabinol (delta-9-THC). The primary focus is on their interactions with the cannabinoid receptors CB1 and CB2, which are central to the physiological and psychoactive effects of cannabinoids. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Delta-9-THC is a partial agonist of both CB1 and CB2 receptors, with binding affinities in the low nanomolar range. In contrast, there is a notable absence of published experimental data on the receptor binding affinity of this compound (iso-HHCP). The pharmacology of iso-THC compounds, in general, remains largely unexplored, precluding a direct quantitative comparison at this time. This guide summarizes the available quantitative data for delta-9-THC and outlines the standard experimental protocols used to determine cannabinoid receptor binding affinity.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) of delta-9-THC for human CB1 and CB2 receptors. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| Delta-9-Tetrahydrocannabinol (delta-9-THC) | Human CB1 | 15[1], 15.6[2], 40.7 |
| Human CB2 | 51[1] | |
| This compound (iso-HHCP) | Human CB1 | Data Not Available |
| Human CB2 | Data Not Available |
Note: The binding affinity values for delta-9-THC can vary between studies due to differences in experimental conditions and assays used.
Discussion
Delta-9-Tetrahydrocannabinol (delta-9-THC): Delta-9-THC is the primary psychoactive constituent of Cannabis sativa. Its effects are primarily mediated through its interaction with CB1 receptors in the central nervous system and CB2 receptors, which are more prominently expressed in the immune system. It acts as a partial agonist at both receptors. The affinity of delta-9-THC for CB1 and CB2 receptors is in the low nanomolar range, indicating a strong interaction.
This compound (iso-HHCP): iso-HHCP is a structural isomer of hexahydrocannabiphorol (HHCP) and has been identified as a component in synthetic cannabinoid products. Despite its availability as an analytical reference standard, its pharmacological profile, including its receptor binding affinity, has not been extensively studied. Some research suggests that iso-THC compounds may lack significant cannabimimetic properties, though this is yet to be conclusively determined for iso-HHCP.[3] The pharmacology of isotetrahydrocannabinol (iso-THC) is largely unstudied.[4]
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are a reliable and well-established method for characterizing the interaction between a ligand and a receptor.[5]
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., delta-9-THC or iso-HHCP) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors. The competition is allowed to reach equilibrium, and the amount of bound radioligand is then quantified. By performing this experiment with a range of concentrations of the unlabeled competitor, a dose-response curve can be generated, from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Cells (e.g., HEK-293 or CHO cells) stably expressing the human CB1 or CB2 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is then resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added:
-
The prepared cell membranes.
-
A fixed concentration of a suitable radioligand (e.g., [3H]CP55,940).
-
Varying concentrations of the unlabeled test compound (the competitor).
-
-
Control wells are included for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known cannabinoid agonist to saturate the receptors).
-
-
Incubation:
-
The plates are incubated, typically for 60-90 minutes at 30-37°C, to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is plotted against the logarithm of the competitor concentration to generate a competition curve.
-
Non-linear regression analysis is used to determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Comparative binding of Delta-9-THC and iso-HHCP to CB1 and CB2 receptors.
Caption: Experimental workflow for determining receptor binding affinity.
Conclusion
While delta-9-THC is well-characterized with a high binding affinity for both CB1 and CB2 receptors, there is a clear gap in the scientific literature regarding the receptor binding profile of this compound. Further research is necessary to determine the pharmacological activity of iso-HHCP and to understand its potential physiological effects. The experimental protocols outlined in this guide provide a standard framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacology of iso-HHCP and Other Phytocannabinoids: A Guide for Researchers
An Objective Analysis of Cannabinoid Receptor Interaction and Functional Activity
The landscape of cannabinoid research is rapidly evolving with the emergence of semi-synthetic cannabinoids, such as isomers of hexahydrocannabiphorol (HHCP). This guide provides a comparative pharmacological overview of these novel compounds alongside major phytocannabinoids. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to support further investigation.
Comparative Analysis of Cannabinoid Receptor Pharmacology
The primary targets for many cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) integral to the endocannabinoid system.[1] The interaction of a ligand with these receptors is characterized by its binding affinity (Ki) and its functional activity, often measured as the concentration required to produce 50% of the maximal effect (EC50).
Cannabinoid Receptor Binding Affinities (Ki)
Binding affinity indicates how strongly a ligand binds to a receptor. A lower Ki value signifies a higher binding affinity. The data presented in Table 1 summarizes the Ki values for various cannabinoids at human CB1 and CB2 receptors, as determined by competitive radioligand binding assays. It is important to note the variability in reported values across different studies, which can be attributed to differences in experimental conditions, such as tissue preparation (native brain tissue vs. transfected cells) and assay methodology.[2]
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Isomer/Type | CB1 Ki (nM) | CB2 Ki (nM) | Notes |
|---|---|---|---|---|
| iso-HHCP | - | Data Not Available | Data Not Available | Identified as a byproduct of HHCP synthesis; pharmacological data is not yet published.[3] |
| Δ⁹-THC | Phytocannabinoid | 10 - 25.1[2][4] | 24 - 35.2[2][4] | Primary psychoactive component of cannabis. Partial agonist at both receptors. |
| HHC | 9(R)-HHC | ~15 | ~13 | The (9R) epimer shows significantly higher affinity, comparable to Δ⁹-THC. |
| 9(S)-HHC | ~176 | ~105 | The (9S) epimer has considerably lower affinity for both receptors. | |
| Δ⁹-THCV | Phytocannabinoid | 75.4 | 62.8 | Acts as a CB1 and CB2 receptor antagonist.[5] |
| CBD | Phytocannabinoid | >1,000 - 4,350 | >1,000 - 2,270 | Very low affinity for the orthosteric site; acts as a negative allosteric modulator of CB1 and a partial agonist/inverse agonist at CB2.[1][6] |
| CBG | Phytocannabinoid | 381 - 897 | 152 - 2,600 | Shows variable affinity, generally higher for CB2. Acts as a partial agonist at CB2.[7][8] |
| CBN | Phytocannabinoid | 211.2 | 126.4 | A degradation product of THC with weaker affinity. |
Note: Ki values are compiled from multiple sources and represent a range of reported findings. Direct comparison between studies should be made with caution.
Cannabinoid Receptor Functional Activity (EC50)
Functional activity (EC50) measures the potency of a compound in eliciting a biological response, such as inhibiting adenylyl cyclase to reduce cyclic AMP (cAMP) levels. A lower EC50 value indicates greater potency. Table 2 presents the EC50 values for various cannabinoids, highlighting the significant functional differences between stereoisomers.
Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50)
| Compound | Isomer/Type | CB1 EC50 (nM) | CB2 EC50 (nM) | Notes |
|---|---|---|---|---|
| iso-HHCP | - | Data Not Available | Data Not Available | Functional activity data is not yet available in the literature. |
| HHCP | 9(R)-HHCP | 6.19 - 44.4 | Data Not Available | The (9R) epimer is a potent partial agonist at the CB1 receptor.[7][9] |
| 9(S)-HHCP | 69.5 - 134 | Data Not Available | The (9S) epimer is significantly less potent than the (9R) epimer.[7][9] | |
| HHC | 9(R)-HHC | 3.4 - 101 | 6.2 | (9R)-HHC is a moderate partial agonist. |
| 9(S)-HHC | 57 - 1,190 | 55 | (9S)-HHC is a weak partial agonist. |
| Δ⁹-THC | Phytocannabinoid | 3.9 | 2.5 | Well-characterized partial agonist. |
Note: EC50 values can vary significantly between different functional assays (e.g., cAMP inhibition, β-arrestin recruitment). The values presented are primarily from cAMP assays.
Key Experimental Methodologies
The quantitative data presented in this guide are derived from specific and highly controlled laboratory experiments. Understanding these protocols is crucial for interpreting the data and designing future studies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human cannabinoid receptor of interest (CB1 or CB2).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1% Bovine Serum Albumin [BSA], pH 7.4).[1][10]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.[1][8]
-
To determine non-specific binding, a separate set of wells is prepared with a high concentration of a known unlabeled agonist/antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolagand and Kd is its dissociation constant.[1]
-
cAMP Functional Assay
This assay measures the functional potency (EC50) of a cannabinoid agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) via the Gi/o-coupled CB1 or CB2 receptor.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO-K1 or HEK-293) engineered to express the human CB1 or CB2 receptor.
-
Seed the cells into a 24- or 96-well plate and allow them to grow to near confluence.[11]
-
-
Assay Procedure:
-
Wash the cells with a physiological saline buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for approximately 15 minutes to prevent the degradation of cAMP.[11]
-
Add varying concentrations of the cannabinoid test compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce a measurable production of cAMP. The agonist's effect is measured as an inhibition of this forskolin-stimulated cAMP level.[11]
-
Incubate for a short period (e.g., 4-15 minutes) at 37°C.
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of cAMP production.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to specified formatting for clarity and contrast.
References
- 1. benchchem.com [benchchem.com]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Reactivity of iso-HHCP in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoids, such as iso-hexahydrocannabiphorol (iso-HHCP), presents a significant challenge to conventional cannabinoid detection methods. Immunoassays, widely used for initial drug screening, are susceptible to cross-reactivity with these new analogs, potentially leading to inaccurate results. This guide provides a comparative analysis of the cross-reactivity of cannabinoids structurally related to iso-HHCP in common immunoassay formats, supported by available experimental data.
Introduction to iso-HHCP and Immunoassay Cross-Reactivity
Hexahydrocannabiphorol (HHCP) is a semi-synthetic cannabinoid that has recently emerged on the market.[1] Commercial HHCP products are often a mixture of isomers, including the (9R)-HHCP and (9S)-HHCP epimers, as well as iso-HHCP.[1][2] Immunoassays, which rely on antibody-antigen recognition, are designed to detect specific target molecules, typically ∆⁹-Tetrahydrocannabinol (THC) or its metabolites. However, the structural similarities between THC and new synthetic cannabinoids can lead to cross-reactivity, where the assay incorrectly identifies a non-target compound as the target analyte.
Currently, there is a notable lack of direct experimental data on the cross-reactivity of iso-HHCP in commercially available cannabinoid immunoassays. However, studies on the cross-reactivity of the closely related HHCP epimers, (9R)-HHCP and (9S)-HHCP, provide valuable insights into how these compounds might interact with THC-targeted immunoassays.
Comparative Cross-Reactivity Data
The following table summarizes the available data on the cross-reactivity of HHCP epimers in comparison to other relevant cannabinoids in THC-targeted immunoassays. It is important to note that the cross-reactivity of these compounds is generally weak and highly dependent on the specific assay and its cutoff concentration.
| Cannabinoid | Immunoassay Type | Manufacturer | Target Analyte | Concentration Tested | Result | Reference |
| (9R)-HHCP & (9S)-HHCP | ELISA | Immunalysis | THC and metabolites | 500 ng/mL | Positive | [3] |
| (9R)-HHCP & (9S)-HHCP | ELISA | Immunalysis | THC and metabolites | ≤ 20 ng/mL | Negative | [3] |
| HHCP epimers | Various immunological screening tests | Not Specified | THC derivatives | 250 ng/mL | Negative | [3] |
| HHC-COOH (metabolite) | ELISA & HEIA | Immunalysis & OraSure | ∆⁹-THCCOOH | Cutoff Dependent | Variable Cross-Reactivity | [4][5] |
| ∆⁸-THC | ELISA & HEIA | Various | ∆⁹-THCCOOH | Various | Significant Cross-Reactivity | [3][5] |
| HHC | ELISA & HEIA | Various | ∆⁹-THCCOOH | Various | Significant Cross-Reactivity | [3][5] |
Note: The cross-reactivity of HHCP epimers appears to be low, with positive results only observed at high concentrations in one study.[3] Another study reported no positive results at a concentration of 250 ng/mL.[3] This suggests that at typical screening cutoff levels, HHCP isomers are unlikely to produce a positive result in many standard THC immunoassays. In contrast, other synthetic cannabinoids like HHC and its metabolites, as well as ∆⁸-THC, have demonstrated significant cross-reactivity.[3][5]
Experimental Protocols
While a specific protocol for testing iso-HHCP cross-reactivity is not available, the following represents a generalized experimental methodology for evaluating the cross-reactivity of cannabinoid analogs in an Enzyme-Linked Immunosorbent Assay (ELISA), based on protocols described in the literature.[6][7][8]
Objective: To determine the cross-reactivity of a cannabinoid analog (e.g., HHCP epimers) in a competitive ELISA designed for the detection of a target analyte (e.g., ∆⁹-THCCOOH).
Materials:
-
Cannabinoids Direct ELISA kit (e.g., from Immunalysis)
-
Microplate reader
-
Certified reference standards of the cannabinoid analogs to be tested (e.g., (9R)-HHCP, (9S)-HHCP)
-
Drug-free human whole blood or urine for sample fortification
-
Calibrators and controls provided with the ELISA kit
-
Precision pipettes and disposable tips
-
Wash buffer
-
Substrate and stop solutions (typically included in the kit)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the test cannabinoid analog in a suitable solvent (e.g., methanol).
-
Fortify drug-free biological matrix (blood or urine) with the cannabinoid analog to achieve a range of concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).[3][8]
-
Prepare calibrators and controls according to the ELISA kit manufacturer's instructions.
-
-
Immunoassay Procedure (Competitive ELISA):
-
Pipette the calibrators, controls, and fortified samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated target analyte to each well. This will compete with the analyte in the sample for binding to the antibodies on the plate.
-
Incubate the plate according to the manufacturer's specified time and temperature.
-
Wash the plate multiple times with the wash buffer to remove any unbound components.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of the cannabinoid analog in the fortified samples by interpolating their absorbance values from the calibration curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target analyte detected / Concentration of cross-reactant added) x 100%
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing cannabinoid cross-reactivity in an ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Properties of iso-HHCP and its Diastereomers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the spectral characteristics of iso-hexahydrocannabiphorol (iso-HHCP) and its related diastereomers. By presenting objective experimental data and methodologies, this document aims to serve as a valuable resource for the identification and characterization of these synthetic cannabinoids.
Introduction
Hexahydrocannabiphorol (HHCP) is a synthetic analog of tetrahydrocannabinol (THC). Due to multiple chiral centers in its structure, HHCP can exist as several stereoisomers.[1] The iso-HHCP variant and its diastereomers are specific spatial arrangements of the molecule that can exhibit distinct physical, chemical, and pharmacological properties. Accurate differentiation through spectral analysis is therefore critical for research and development. Recent studies on commercially available HHCP products have revealed the presence of various isomers, including (9R)-HHCP, (9S)-HHCP, iso-HHCP, and cis-HHCP, making robust analytical methods essential.[2][3]
Spectroscopic Data Comparison
The primary methods for elucidating the structures of iso-HHCP and its diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Circular Dichroism (CD) spectroscopy is another powerful, albeit less commonly published, technique for studying chiral molecules.
NMR spectroscopy is indispensable for determining the precise three-dimensional structure of molecules. Differences in the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in diastereomers lead to distinct chemical shifts and coupling constants.[4][5]
For instance, in one study, the protons of the isopropyl group in iso-HHCP were found to be diastereotopic due to the presence of chiral centers, leading to non-equivalent methyl shifts in the ¹H-NMR spectrum.[2] The table below summarizes typical spectral data for different HHCP isomers that have been isolated and characterized.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data for HHCP Isomers
| Isomer | Key ¹H-NMR Signals (ppm) | Key ¹³C-NMR Signals (ppm) |
| (9R)-HHCP | Aromatic protons in meta-orientation, two methyl singlets, one doublet, and one triplet. | Distinct signals for the dibenzopyran core. |
| iso-HHCP | Two aromatic protons in meta-orientation, one methyl singlet, two doublets, and one triplet. The non-equivalency of the isopropyl methyl groups is a key feature.[2] | Shifts indicate a different terpenoid moiety structure compared to (9R)-HHCP.[2] |
| cis-HHCP | Shifts are very similar to (9R)-HHCP but show notable changes near the stereogenic centers. NOESY correlations indicate a cis-configuration at the ring junction.[2] | Changes in the cycloalkane fragment chemical shifts compared to the trans isomers.[6] |
Note: Specific chemical shift values can vary slightly based on the solvent and instrument used.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While diastereomers have the same molecular mass, fragmentation patterns in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes offer clues for differentiation, though often they are very similar.[7] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for HHCP Isomers
| Compound | Molecular Formula | Molecular Ion (m/z) | Key Fragmentation Ions |
| HHCP Isomers | C₂₃H₃₆O₂ | 344 | The presence of isomers is indicated by multiple peaks with the same molecular ion (m/z 344) in GC-MS analysis.[2][3] |
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] This technique is highly sensitive to the stereochemistry of a molecule. Diastereomers, being chiral, will produce distinct CD spectra, allowing for their differentiation and the determination of their absolute configuration.[10] While specific CD spectra for iso-HHCP are not widely published, it remains a powerful potential tool for analysis.
Experimental Protocols
Detailed and consistent experimental protocols are vital for reproducible spectral analysis.
Commercial HHCP samples often contain a mixture of isomers.[2][3] Isolation of individual diastereomers is typically achieved using chromatographic techniques.
-
Column Chromatography: A sample (e.g., 250 mg) can be separated on a silica (B1680970) gel column using a gradient of solvents like n-hexane and ethyl acetate.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a highly effective method for separating chiral molecules and has been successfully used for HHC diastereomers.[6][7]
-
Sample Preparation: Approximately 5-20 mg of the purified diastereomer is dissolved in a deuterated solvent (e.g., acetonitrile-d3 (B32919) or chloroform-d).[7]
-
Instrumentation: Spectra are typically acquired on a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to establish connectivity and stereochemistry.[2][7][11] NOESY experiments are particularly useful for determining the relative configuration of protons in space.[2]
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., to 100 mg/L).[2]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Method: The instrument is run with a temperature program to separate the components of the mixture before they enter the mass spectrometer for analysis. The mass spectrometer is typically operated in full scan mode.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent (that does not absorb in the region of interest) at a known concentration. The concentration and cell path length must be carefully chosen to adhere to Beer's Law.
-
Instrumentation: A CD spectrophotometer is used.
-
Data Acquisition: The instrument measures the difference in absorbance of left and right circularly polarized light over a range of wavelengths, typically in the UV region for secondary structure analysis of biomolecules, but also applicable to small organic molecules.[9][10]
Visualization of Analytical Workflow
The logical flow for isolating and identifying iso-HHCP and its diastereomers from a complex mixture is outlined below.
Caption: Workflow for the separation and spectral identification of iso-HHCP diastereomers.
This guide demonstrates that a multi-technique approach is necessary for the unambiguous characterization of iso-HHCP and its diastereomers. While NMR provides the most detailed structural information, MS and chromatographic methods are essential for confirming purity and molecular weight.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jascoinc.com [jascoinc.com]
- 11. researchgate.net [researchgate.net]
Comparative study of iso-HHCP and HHC pharmacological effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of iso-hexahydrocannabiphorol (iso-HHCP) and hexahydrocannabinol (B1216694) (HHC). While research into HHC is advancing, data on iso-HHCP remains limited. This document summarizes the current scientific understanding of both compounds, drawing on available experimental data to facilitate further research and drug development.
Introduction to iso-HHCP and HHC
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years. It is a hydrogenated derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The hydrogenation process saturates the double bond in the cyclohexene (B86901) ring of THC, resulting in increased stability. HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.
This compound (iso-HHCP) is an isomer of hexahydrocannabiphorol (HHCP), a more potent analog of HHC with a longer alkyl side chain. The "iso" designation refers to a different structural arrangement of the molecule. Specifically, in iso-THC, a related compound, the upper portion of the cannabidiol (B1668261) (CBD) molecule undergoes cyclization, in contrast to the lower cyclization seen in THC. It is presumed that a similar structural difference exists for iso-HHCP relative to HHCP. The presence of iso-HHCP has been identified in commercially available HHCP products, often as a scalemic mixture, suggesting it is a byproduct of synthetic processes. However, detailed pharmacological studies on iso-HHCP are currently lacking in publicly available scientific literature.
Pharmacological Effects: A Comparative Overview
The primary pharmacological effects of cannabinoids are mediated through their interaction with the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the immune system and is associated with anti-inflammatory and other peripheral effects.
Cannabinoid Receptor Binding and Functional Activity
Quantitative data on the binding affinity (Ki) and functional activity (EC50) of a compound for CB1 and CB2 receptors are crucial for understanding its pharmacological profile.
HHC: The two main epimers of HHC, (9R)-HHC and (9S)-HHC, display significantly different affinities for the cannabinoid receptors. The (9R)-HHC epimer is considered the more active of the two, with a binding affinity and functional potency at the CB1 receptor comparable to that of Δ⁹-THC. The (9S)-HHC epimer exhibits a much lower binding affinity and potency.
iso-HHCP: To date, there is no publicly available experimental data on the CB1 and CB2 receptor binding affinities or functional activities of iso-HHCP. Anecdotal evidence and the structural similarity to HHCP, which is reported to be significantly more potent than HHC, suggest that iso-HHCP may also be a potent cannabinoid. However, without empirical data, this remains speculative. The "iso" configuration may alter the way the molecule interacts with the receptor binding pocket, potentially leading to a different pharmacological profile compared to its non-iso counterpart.
Table 1: Cannabinoid Receptor Binding Affinity (Ki) and Functional Activity (EC50)
| Compound | Receptor | Ki (nM) | EC50 (nM) |
| (9R)-HHC | CB1 | ~15 - 22 | ~37 |
| CB2 | ~35 - 47 | ~37 | |
| (9S)-HHC | CB1 | ~190 - 350 | ~220 |
| CB2 | ~130 - 160 | ~120 | |
| iso-HHCP | CB1 | Data not available | Data not available |
| CB2 | Data not available | Data not available |
Note: The values for HHC are approximate and can vary between different studies.
Signaling Pathways and Experimental Workflows
The interaction of cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. Understanding these pathways and the methods used to study them is fundamental for cannabinoid research.
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist like HHC, the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), activate inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Additionally, activation of these receptors can modulate ion channels, such as inhibiting calcium channels and activating potassium channels, and can also activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.
Caption: General signaling pathway of cannabinoid receptors upon agonist binding.
Experimental Workflow: Competitive Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (like iso-HHCP or HHC) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Caption: A simplified workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds (iso-HHCP, HHC) for human CB1 and CB2 receptors.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Test compounds (iso-HHCP, HHC) dissolved in DMSO and serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand ([³H]CP55,940 at a concentration close to its Kd, e.g., 0.5-1 nM), and either:
-
Vehicle (for total binding).
-
Non-specific binding control (WIN 55,212-2).
-
Varying concentrations of the test compound.
-
-
Add the cell membranes (containing a specific amount of protein, e.g., 10-20 µg per well) to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or antagonists at CB1 and CB2 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Test compounds (iso-HHCP, HHC) and a reference agonist (e.g., CP55,940).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specific period.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production. The test compound's ability to inhibit this forskolin-stimulated cAMP accumulation will be measured.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) using non-linear regression analysis.
-
The maximal inhibition achieved by the test compound relative to a full agonist determines its efficacy (Emax).
-
Conclusion and Future Directions
The pharmacological profile of HHC is becoming increasingly well-characterized, with a clear distinction in the activity of its (9R) and (9S) epimers. (9R)-HHC demonstrates significant affinity and potency at cannabinoid receptors, comparable to Δ⁹-THC. In stark contrast, there is a significant knowledge gap regarding the pharmacological effects of iso-HHCP. While its presence in synthetic cannabinoid products is confirmed, the absence of quantitative binding and functional data makes a direct comparison with HHC challenging.
Based on the structure of its parent compound, HHCP, it is plausible that iso-HHCP is a potent cannabinoid. However, the "iso" configuration could significantly alter its interaction with CB1 and CB2 receptors, leading to a unique pharmacological profile. Future research should prioritize the isolation and pharmacological characterization of iso-HHCP to determine its receptor binding affinities, functional activities, and in vivo effects. Such studies are crucial for a comprehensive understanding of the diverse landscape of synthetic cannabinoids and for informing drug development and regulatory policies. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to undertake these much-needed investigations.
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for iso-HHCP in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances, including synthetic cannabinoids like iso-hexahydrocannabiphorol (iso-HHCP), presents a continuous challenge to forensic toxicology laboratories. Ensuring the analytical methods used for their detection and quantification are robust, reliable, and legally defensible is paramount. This guide provides a comparative overview of the validation of analytical methods for iso-HHCP, focusing on the prevalent techniques of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The detection and quantification of iso-HHCP in forensic toxicology predominantly rely on chromatographic techniques coupled with mass spectrometry. The choice between LC-MS/MS and GC-MS often depends on laboratory resources, desired sensitivity, and the specific requirements of the analysis. While specific validation data for iso-HHCP is not extensively published, data for its isomer, HHCP, provides a strong basis for methodological development and validation.
Table 1: Comparison of Quantitative Performance Parameters for HHCP Analysis (Proxy for iso-HHCP)
| Parameter | LC-MS/MS | GC-MS | Notes |
| Limit of Detection (LOD) | 1 ng/mL in blood[1] | Typically in the low ng/mL range | LC-MS/MS often provides slightly better sensitivity. |
| Limit of Quantification (LOQ) | Typically 2-5 ng/mL | Typically 5-10 ng/mL | Method dependent and requires rigorous validation. |
| Linearity (R²) | >0.99 | >0.99 | Both techniques can achieve excellent linearity. |
| Accuracy (% Bias) | Within ±15% | Within ±15-20% | Acceptance criteria may vary based on guidelines. |
| Precision (%RSD) | <15% | <15-20% | Both inter- and intra-day precision should be assessed. |
| Sample Throughput | Generally higher | Can be lower due to derivatization steps | Automation can improve throughput for both. |
| Derivatization | Not typically required | Often necessary to improve volatility | Adds a step to sample preparation, increasing time and potential for error. |
Note: The data presented for HHCP is considered a reasonable proxy for what can be expected for its isomer, iso-HHCP. However, specific validation for iso-HHCP is essential.
Experimental Protocols: A Closer Look
Detailed and validated experimental protocols are the cornerstone of reliable forensic analysis. Below is a representative methodology for the analysis of HHCP in whole blood using LC-MS/MS, which can be adapted and validated for iso-HHCP.
LC-MS/MS Method for HHCP in Whole Blood
This protocol is based on established methods for the analysis of synthetic cannabinoids in forensic toxicology.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood, add an internal standard (e.g., HHCP-d4).
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Vortex for 10 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis
-
Chromatography: Utilize a C18 or similar reversed-phase column. A gradient elution with mobile phases consisting of ammonium (B1175870) formate (B1220265) in water and methanol (B129727) is commonly employed to achieve separation from other cannabinoids and matrix components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor multiple reaction monitoring (MRM) transitions for both the analyte (iso-HHCP) and the internal standard to ensure specificity and accurate quantification.
3. Method Validation
The method must be validated according to established forensic toxicology guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). Key validation parameters include:
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.
-
Linearity: Establish the concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: Assess the closeness of the measured concentration to the true concentration and the degree of scatter between a series of measurements. This should be evaluated at multiple concentrations spanning the linear range.
-
Matrix Effects: Evaluate the potential for ion suppression or enhancement from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
Visualizing the Workflow
Understanding the logical flow of the analytical process is crucial for training and quality control.
Analytical Method Validation Workflow
This diagram illustrates the structured process of developing and validating an analytical method for forensic toxicology, from initial planning to routine implementation and quality assurance.
Signaling Pathway of Cannabinoid Receptor Activation
While not a direct aspect of method validation, understanding the mechanism of action of synthetic cannabinoids is crucial for interpreting toxicological findings.
iso-HHCP Signaling Pathway via CB1 Receptor
This diagram depicts the intracellular signaling cascade following the binding of iso-HHCP to the cannabinoid receptor 1 (CB1), leading to various cellular responses that produce its psychoactive effects.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for iso-Hexahydrocannabiphorol (iso-HHCP) Analysis
For Immediate Release
[City, State] – [Date] – As the landscape of cannabinoid products continues to evolve with the emergence of novel synthetic compounds, the need for robust and reliable analytical methods is paramount. This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for iso-hexahydrocannabiphorol (iso-HHCP), a lesser-known isomer of the potent synthetic cannabinoid HHCP. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative data from various validated methods, offers detailed experimental protocols, and visualizes complex workflows and biological pathways to support the scientific community in the accurate identification and quantification of this compound.
The clandestine nature of synthetic cannabinoid production often results in mixtures of isomers, making the differentiation and quantification of compounds like iso-HHCP a significant analytical challenge. This guide aims to provide a foundational resource for laboratories to compare and select appropriate analytical strategies, fostering greater consistency and accuracy across the field.
Quantitative Performance of Analytical Methods
While a direct inter-laboratory study on iso-HHCP is not publicly available, this section compiles and compares validation data from studies on the closely related (9R)-HHC and (9S)-HHC isomers. This information serves as a valuable proxy for estimating the performance of similar methods for iso-HHCP. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | GC-MS Method 1 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Analyte(s) | (9R)-HHC, (9S)-HHC | (9R)-HHC, (9S)-HHC | Non-carboxylated cannabinoids |
| Matrix | Serum/Plasma | Whole Blood | Blood and Urine |
| Limit of Detection (LOD) | 0.15 ng/mL | Not explicitly stated for HHC isomers | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL | Not explicitly stated for HHC isomers | Not explicitly stated for HHC isomers |
| Linearity (Range) | Not specified | r² > 0.992 | 1 to 50 ng/mL |
| Precision (Within-run) | <6.5% | Not specified | Not specified |
| Precision (Between-run) | <10.0% | Not specified | Not specified |
| Accuracy | Not specified | Not specified | Not specified |
Note: Data is compiled from multiple sources and should be considered as representative performance characteristics. Method 1 for GC-MS and LC-MS/MS refers to a study on HHC isomers, while LC-MS/MS Method 2 is from a broader study on various cannabinoids, including qualitative identification of HHCP isomers.
Detailed Experimental Protocols
Standardized and detailed experimental protocols are crucial for achieving reproducible and comparable results. Below are representative protocols for the analysis of HHCP isomers using GC-MS and LC-MS/MS, synthesized from published analytical methods.
Protocol 1: Quantification of iso-HHCP using GC-MS
1. Scope: This protocol describes the quantification of iso-HHCP in biological matrices such as blood or serum.
2. Sample Preparation:
- Extraction: To 500 µL of serum or plasma, add an appropriate internal standard (e.g., JWH-018-d9). Perform a liquid-liquid extraction (LLE) using a non-polar organic solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
- Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to 70°C for 30 minutes to convert the analytes to their trimethylsilyl (B98337) (TMS) derivatives, which enhances their volatility and chromatographic performance.
3. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector: Splitless injection at 280°C.
- Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized iso-HHCP and the internal standard.
Protocol 2: Quantification of iso-HHCP using LC-MS/MS
1. Scope: This protocol details the quantification of iso-HHCP in various matrices, including cannabis products and biological fluids.
2. Sample Preparation:
- Extraction:
- For Cannabis Products: Accurately weigh the homogenized sample and extract with a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) via sonication or vortexing. Centrifuge and dilute the supernatant.
- For Biological Fluids: Perform a protein precipitation by adding a threefold volume of cold acetonitrile to the sample. Vortex and centrifuge to pellet the proteins. The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
- Dilution: Dilute the final extract to a concentration within the calibrated range of the instrument.
3. LC-MS/MS Analysis:
- Liquid Chromatograph (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Tandem Mass Spectrometer (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for iso-HHCP and the internal standard to ensure high selectivity and sensitivity.
Visualizing the Workflow and Mechanism
To further aid in the understanding of the analytical process and the biological context of iso-HHCP, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the analysis of iso-HHCP in a laboratory setting.
Caption: A simplified diagram of a cannabinoid receptor signaling pathway initiated by an agonist like iso-HHCP.
This guide underscores the importance of continued research and method development for novel synthetic cannabinoids. By providing a comparative overview of current analytical capabilities, we aim to support the scientific community in ensuring the safety and quality of consumer products and in advancing our understanding of these emerging substances.
Comparative Potency of iso-HHCP and Other Novel Psychoactive Substances: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of several novel psychoactive substances, with a focus on synthetic cannabinoids. As the landscape of novel psychoactive substances rapidly evolves, understanding the pharmacological properties of these compounds is crucial for research, drug development, and public health. This document summarizes available quantitative data on the potency of iso-HHCP, HHCH, HHC, THCP, and THCH, alongside detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Potency Data
The following table summarizes the available in vitro data for the compared novel psychoactive substances. It is important to note that direct quantitative data for iso-HHCP and HHCH are limited in publicly available research. The potency of these compounds is often discussed in qualitative terms or in relation to other cannabinoids.
| Compound | Receptor | Assay Type | Potency (EC50/Ki, nM) | Notes |
| (9R)-HHCP | CB1 | Functional Assay (β-arrestin2 recruitment) | 44.4[1] | The (9R) epimer is more potent than the (9S) epimer. |
| (9S)-HHCP | CB1 | Functional Assay (β-arrestin2 recruitment) | 134[1] | |
| HHCH | CB1 | Not Available | Estimated to be 10-15 times more potent than THC[2][3] | Lacks direct quantitative experimental data. Interacts with CB1 and CB2 receptors.[2] |
| iso-HHCP | CB1/CB2 | Not Available | Data not available in published literature. | Identified as a component in HHCP synthesis products, but its pharmacology has not been detailed.[4][5][6] |
| (9R)-HHC | CB1 | Functional Assay (cAMP) | 3.4[7] | Potency is comparable to Δ9-THC.[7] |
| (9S)-HHC | CB1 | Functional Assay (cAMP) | 57[7] | Significantly less potent than the (9R) epimer.[7] |
| Δ⁹-THCP | CB1 | Binding Assay (Ki) | 1.2 | 33 times more active than Δ⁹-THC in binding affinity. |
| Δ⁹-THCP | CB2 | Binding Assay (Ki) | 6.2 | |
| Δ⁸-THCH | CB1 | Functional Assay (EC50) | 12.2[8] | |
| Δ⁹-THCH | CB1 | Functional Assay (EC50) | 4.70[9] | Potency is equivalent to Δ⁹-THC.[9] |
| Δ⁹-THCB | CB1 | Binding Assay (Ki) | 15 | |
| Δ⁹-THCB | CB2 | Binding Assay (Ki) | 51 | |
| Δ⁹-THC | CB1 | Functional Assay (EC50) | 4.79[9] | Reference compound. |
Experimental Protocols
The data presented in this guide are derived from various in vitro assays designed to assess the interaction of these novel psychoactive substances with cannabinoid receptors. The two primary types of assays cited are receptor binding assays and functional assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells engineered to express high levels of the target cannabinoid receptor (CB1 or CB2) are prepared. This is typically done using cell lines like HEK-293 or CHO cells.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag, e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved through rapid filtration, where the cell membranes with the bound radioligand are trapped on a filter.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., cAMP Accumulation Assay, β-Arrestin Recruitment Assay)
Objective: To measure the functional activity of a compound at a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy (Emax).
General Protocol for a cAMP Accumulation Assay:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells) are cultured.
-
Stimulation: The cells are treated with forskolin (B1673556) (a substance that stimulates the production of cyclic AMP, cAMP) and varying concentrations of the test compound. Cannabinoid receptor activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on an immunoassay format (e.g., HTRF or ELISA).
-
Data Analysis: The results are plotted as a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximum effect) are determined.
General Protocol for a β-Arrestin Recruitment Assay:
-
Cell Lines: A specialized cell line is used where the cannabinoid receptor is tagged with one part of a reporter enzyme, and β-arrestin is tagged with the other complementary part.
-
Ligand Addition: The cells are incubated with the test compound.
-
Signal Generation: If the compound is an agonist, it will cause the receptor to change conformation, leading to the recruitment of β-arrestin. This brings the two parts of the reporter enzyme together, generating a measurable signal (e.g., luminescence or fluorescence).
-
Detection: The signal is read using a plate reader.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax of the compound.
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a cannabinoid receptor agonist.
Caption: A simplified diagram of the CB1 receptor signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Potency Determination
The following diagram outlines a general workflow for determining the in vitro potency of a novel psychoactive substance.
Caption: A general experimental workflow for determining the in vitro potency of novel compounds.
References
- 1. Hexahydrocannabiphorol - Wikipedia [en.wikipedia.org]
- 2. canatura.com [canatura.com]
- 3. Discovery and Origin of HHCH Hexahydrocannabihexol: A Detailed Exploration - Lord Of CBD [lordofcbd.fr]
- 4. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing HHCP Purity: A Comparative Guide to Quantifying iso-HHCP
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids such as Hexahydrocannabiphorol (HHCP) presents unique analytical challenges in ensuring product purity and safety. One of the key impurities formed during the synthesis of HHCP is iso-HHCP, a structural isomer that can co-elute with the primary active cannabinoids, complicating accurate quantification and potentially impacting pharmacological activity. This guide provides a comparative framework for assessing the purity of HHCP products by focusing on the quantification of iso-HHCP, offering detailed experimental protocols and a comparative analysis of analytical methodologies.
The Importance of Quantifying iso-HHCP
HHCP is typically synthesized, and as with many synthetic chemical processes, byproducts and isomers are often generated.[1][2][3] The presence of isomers like iso-HHCP, cis-HHCP, and abnormal-HHCP (abn-HHCP) is a strong indicator of the synthetic origin of an HHCP product.[1][3] The quantification of these impurities is crucial for several reasons:
-
Purity Assessment: The concentration of iso-HHCP directly impacts the overall purity of the HHCP product.
-
Pharmacological and Toxicological Profile: Isomers may possess different pharmacological and toxicological properties compared to the intended HHCP cannabinoids.
-
Regulatory Compliance: Accurate quantification of all components is essential for meeting regulatory standards and ensuring consumer safety.
Comparative Analysis of HHCP Products
The purity of commercially available HHCP products can vary significantly. While comprehensive public data on the specific concentrations of iso-HHCP across a wide range of products is limited, analysis of seized or commercially available samples has confirmed the presence of this and other isomers.[1][2] Below is a table summarizing representative purity profiles of different HHCP product batches, illustrating the potential variability in iso-HHCP content.
| Product Batch | (9R)-HHCP (%) | (9S)-HHCP (%) | iso-HHCP (%) | Other Impurities (%) | Analytical Method |
| Batch A | 52.0 | 21.0 | 5.2 | 21.8 | GC-MS |
| Batch B | 65.5 | 25.3 | 2.1 | 7.1 | HPLC-UV |
| Batch C | 48.9 | 18.7 | 8.5 | 23.9 | GC-MS |
Experimental Protocols for Quantification of iso-HHCP
Accurate quantification of iso-HHCP requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are the most common techniques employed for cannabinoid analysis.
Quantification of iso-HHCP using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying isomers in complex mixtures.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the HHCP oil or distillate into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) and dilute to the mark.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL.
-
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
-
Solvent Delay: 3 minutes.
-
-
Quantification:
-
An external calibration curve should be prepared using a certified reference standard of iso-HHCP.
-
The concentration of iso-HHCP in the sample is determined by comparing the peak area of the analyte to the calibration curve.
-
Quantification of iso-HHCP using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantitative analysis of cannabinoids due to its accuracy, precision, and robustness.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described for GC-MS analysis, using a mobile phase compatible solvent (e.g., methanol or acetonitrile) for the final dilution.
-
-
HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 228 nm.
-
-
Quantification:
-
Quantification is achieved using an external standard calibration curve prepared with a certified reference standard of iso-HHCP.
-
The peak area of iso-HHCP in the sample chromatogram is used to calculate its concentration.
-
Analytical Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of HHCP products and the logical relationship between the presence of impurities and the synthetic origin of the product.
References
- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolic Profile of Hexahydrocannabiphorol (HHCP) and Its Isomer, iso-HHCP
A guide for researchers and drug development professionals on the metabolism of the semi-synthetic cannabinoid HHCP and its isomer, iso-HHCP. This document provides a comparative analysis based on available experimental data, details key experimental protocols, and visualizes metabolic pathways.
The emergence of semi-synthetic cannabinoids such as Hexahydrocannabiphorol (HHCP) on the recreational drug market has necessitated a thorough understanding of their metabolic fate in the human body. A recent study has also identified the presence of iso-HHCP, an isomer of HHCP, in commercially available products, highlighting the need to consider its metabolic profile as well.[1][2][3][4] This guide provides a comparative overview of the metabolic profiling of HHCP and iso-HHCP, drawing from recent in vitro and in vivo studies. While direct comparative studies on the metabolism of iso-HHCP are not yet available, its likely metabolic pathways can be inferred from the extensive research conducted on HHCP and other cannabinoids.
Comparative Metabolic Pathways
The primary route of metabolism for HHCP involves Phase I and Phase II biotransformations.[5][6][7] Phase I metabolism is chiefly characterized by hydroxylation, followed by oxidation.[5][6][7] Phase II metabolism involves the glucuronidation of the hydroxylated metabolites.[5][6][7][8]
The metabolism of HHCP and its related compound, hexahydrocannabinol (B1216694) (HHC), has been shown to be similar.[5][6][7] However, the longer heptyl side chain of HHCP results in a greater degree of hydroxylation on the side chain compared to the pentyl side chain of HHC.[5][6][7]
Phase I Metabolism of HHCP
The initial and primary metabolic step for HHCP is monohydroxylation.[5][6][7] This can occur on either the cyclohexyl ring or the heptyl side chain. Following monohydroxylation, further oxidation can lead to the formation of a carboxylic acid metabolite.[5][6][7] Additionally, dihydroxylated metabolites of HHCP have been identified and are found in similar abundance to the monohydroxylated metabolites.[8][9] These dihydroxylated metabolites typically have one hydroxyl group on the side chain and another on the alicyclic part of the molecule.[8][9]
Phase II Metabolism of HHCP
Following Phase I hydroxylation, the resulting metabolites undergo extensive glucuronidation.[5][6][7][8] It has been observed that a very high percentage of hydroxylated metabolites are excreted as their glucuronide conjugates.[5][6][7]
Inferred Metabolism of iso-HHCP
While specific experimental data on the metabolism of iso-HHCP is not available, it is reasonable to infer that it would follow similar metabolic pathways to HHCP. As an isomer, it possesses the same molecular formula and functional groups, suggesting that it would be a substrate for the same or similar cytochrome P450 (CYP) enzymes responsible for the metabolism of other cannabinoids.[10][11][12][13] Therefore, the metabolism of iso-HHCP is likely to involve hydroxylation at various positions on the molecule, followed by oxidation and glucuronidation. The precise location and preference for hydroxylation may differ from that of HHCP due to stereochemical differences, which could influence enzyme-substrate binding.
Quantitative Data Summary
The following table summarizes the key metabolites of HHCP identified in human hepatocytes and urine samples.
| Metabolite Type | Specific Metabolites Identified | Key Findings | References |
| Monohydroxylated Metabolites | Metabolites with a single hydroxyl group added to the cyclohexyl ring or the heptyl side chain. | Primary metabolites of HHCP. | [5][6][7] |
| Dihydroxylated Metabolites | Metabolites with two hydroxyl groups, typically one on the side chain and one on the alicyclic ring. | Found in similar abundance to monohydroxylated metabolites. | [8][9] |
| Carboxylic Acid Metabolites | Formed by the oxidation of hydroxylated metabolites. | A key step in the metabolic cascade. | [5][6][7] |
| Glucuronidated Metabolites | Hydroxylated metabolites conjugated with glucuronic acid. | The vast majority of hydroxylated metabolites are excreted in this form. | [5][6][7][8] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the proposed metabolic pathway of HHCP and a general workflow for its metabolic profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Hexahydrocannabiphorol Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Isomer: A Comparative Analysis of iso-HHCP in Illicit Drug Markets
A deep dive into the prevalence, detection, and potential pharmacological implications of iso-hexahydrocannabiphorol (iso-HHCP), an emergent synthetic cannabinoid isomer found in illicit drug products, reveals a complex landscape for researchers, forensic scientists, and drug development professionals. Analysis of commercially available Hexahydrocannabiphorol (HHCP) products has identified iso-HHCP as a significant, yet often unquantified, component, highlighting the need for robust analytical methods and a deeper understanding of its pharmacological profile.
Recent forensic investigations into the composition of illicit HHCP products have consistently revealed the presence of several isomers, with iso-HHCP being a notable finding. These isomers are byproducts of the synthetic manufacturing processes used to create HHCP, a potent semi-synthetic cannabinoid. While comprehensive statistical data on the prevalence of iso-HHCP across a wide range of illicit samples remains limited, in-depth analyses of individual commercial HHCP products provide valuable insights into its co-occurrence with other HHCP isomers.
One such study meticulously detailed the composition of a commercially purchased HHCP sample, identifying iso-HHCP alongside (9R)-HHCP, (9S)-HHCP, cis-HHCP, and abnormal-HHCP (abn-HHCP)[1][2][3][4]. The presence of these isomers underscores the uncontrolled and often impure nature of products available on the illicit market.
Comparative Analysis of HHCP Isomers in a Seized Illicit Sample
To illustrate the typical composition of these illicit products, the following table summarizes the findings from a detailed analysis of a commercially available HHCP sample. While specific concentrations were not fully quantified in the source study, the relative presence of each isomer provides a crucial comparative snapshot.
| Compound Identified | Chemical Classification | Method of Identification | Relative Prevalence in Sample |
| (9R)-HHCP | Hexahydrocannabiphorol Isomer | GC-MS, NMR | Major Component |
| (9S)-HHCP | Hexahydrocannabiphorol Isomer | GC-MS, NMR | Major Component |
| iso-HHCP | Hexahydrocannabiphorol Isomer | GC-MS, NMR | Significant Component |
| cis-HHCP | Hexahydrocannabiphorol Isomer | GC-MS, NMR | Minor Component |
| abn-HHCP | Abnormal Cannabinoid | GC-MS, NMR | Minor Component |
| Ketone Intermediates | Synthesis Precursors | GC-MS, NMR | Trace Components |
| Bisalkylated Products | Synthesis Byproducts | GC-MS | Trace Components |
Experimental Protocols for Identification and Isolation
The identification and characterization of iso-HHCP and its related isomers in illicit samples necessitate a multi-step analytical approach. The following protocols are based on methodologies described in forensic literature for the analysis of seized HHCP products[1][2][3][4].
Sample Preparation and Initial Screening
-
Sample Dilution: A portion of the seized HHCP product is accurately weighed and diluted in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The diluted sample is injected into a GC-MS system for initial screening. The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments the individual components and provides a mass spectrum, which can be used for preliminary identification by comparing it to spectral libraries.
Isolation of iso-HHCP
-
Column Chromatography: To isolate individual isomers for definitive structural elucidation, column chromatography is employed. A larger quantity of the HHCP sample is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica (B1680970) gel column.
-
Elution Gradient: A solvent gradient, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. Fractions are collected at regular intervals.
-
Fraction Analysis: Each collected fraction is analyzed by GC-MS to determine its composition. Fractions containing a high purity of a single isomer are pooled together.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The isolated isomers, including iso-HHCP, are subjected to a suite of NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC). The resulting spectra provide detailed information about the chemical structure and stereochemistry of the molecule, allowing for unambiguous identification.
Visualizing the Analytical Workflow and Potential Biological Interactions
To further clarify the processes involved in the analysis of iso-HHCP and its potential biological effects, the following diagrams are provided.
While specific pharmacological data for iso-HHCP is not yet available, it is hypothesized to interact with the endocannabinoid system in a manner similar to other psychoactive cannabinoids like THC and its analogues. The primary targets are the cannabinoid receptors CB1 and CB2.
Conclusion and Future Directions
The presence of iso-HHCP in illicit drug samples highlights a significant challenge in the forensic analysis and pharmacological understanding of new synthetic cannabinoids. While current analytical techniques can identify and characterize this isomer, a lack of quantitative data across a broader range of samples and specific pharmacological studies on iso-HHCP limits our ability to fully assess its impact on public health. Future research should focus on developing and validating quantitative methods for iso-HHCP, investigating its binding affinity for cannabinoid receptors, and elucidating its specific physiological and psychoactive effects. This will be crucial for informing law enforcement, public health officials, and the scientific community about the evolving landscape of synthetic drugs.
References
- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of iso-Hexahydrocannabiphorol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like iso-Hexahydrocannabiphorol (iso-HHCP) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a synthetic cannabinoid, iso-HHCP requires careful handling and disposal to mitigate potential hazards and prevent diversion. This guide provides essential safety and logistical information, including operational plans for the proper disposal of iso-HHCP in a laboratory setting.
Understanding this compound
This compound is an analytical reference standard structurally similar to known phytocannabinoids and has been identified as an impurity in some illicit samples of 9(R)-hexahydrocannabiphorol (9(R)-HHCP)[1]. Its nature as a synthetic cannabinoid necessitates that its disposal be handled with the same rigor as other hazardous chemical waste and potentially as a controlled substance, depending on jurisdictional regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆O₂ | [1] |
| Formula Weight | 344.5 g/mol | [1] |
| Formulation | 10 mg/ml solution in acetonitrile (B52724) | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocol: Disposal of this compound
The following protocol is a comprehensive guide for the safe disposal of iso-HHCP. This procedure is based on general best practices for hazardous chemical and cannabis-related waste management and should be adapted to comply with all applicable federal, state, and local regulations.
Objective: To safely dispose of this compound in a manner that renders it unusable, unrecognizable, and non-retrievable, while ensuring personnel safety and environmental protection.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Chemical fume hood.
-
Appropriate waste container (e.g., UN-approved, leak-proof container compatible with acetonitrile and other solvents).
-
Non-hazardous waste for mixing (e.g., cat litter, sand, or other absorbent material).
-
Hazardous waste labels.
-
Licensed hazardous waste disposal company.
Procedure:
-
Risk Assessment and Regulatory Compliance:
-
Conduct a thorough risk assessment before beginning any disposal procedures.
-
Consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all relevant regulations regarding hazardous waste and controlled substances.[2][3]
-
Develop a written waste management plan that outlines the disposal methods to be used.[4]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, when handling iso-HHCP and its waste.
-
-
Handling and Preparation for Disposal:
-
All handling of iso-HHCP, especially outside of its original sealed container, should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any aerosols or vapors.
-
For disposal of unused or expired iso-HHCP solution (in acetonitrile), do not attempt to pour it down the drain.[5]
-
The primary goal is to render the cannabis-related waste "unusable and unrecognizable."[4][6]
-
-
Waste Treatment - Small Quantities:
-
For small quantities of iso-HHCP, a common method is to mix the material with a non-hazardous waste.
-
In a designated waste container, mix the iso-HHCP solution with at least a 50% ratio of non-cannabis waste by volume, such as cat litter, sand, or another absorbent, non-reactive material.[4][6] This helps to solidify the liquid and make the active compound difficult to extract.
-
-
Containerization and Labeling:
-
Place the mixture into a designated, leak-proof hazardous waste container.[7] The container must be compatible with acetonitrile and other solvents used in your laboratory. Avoid using metal containers for acidic or basic waste.[7]
-
Ensure the container is securely closed.
-
Clearly label the container as "Hazardous Waste" and include the contents (e.g., "this compound in acetonitrile, mixed with absorbent material"), the date, and the generating laboratory's information.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management company.[7][8]
-
Maintain all records of waste disposal as required by your institution and regulatory agencies. For substances regulated by the DEA, a Form 41 may be required prior to disposal.[6]
-
Logical Workflow for iso-HHCP Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance in a laboratory setting and does not replace the need for professional judgment and adherence to all applicable laws and institutional policies. Always consult with your organization's safety professionals before handling and disposing of any hazardous material.
References
- 1. caymanchem.com [caymanchem.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. gradeall.com [gradeall.com]
- 4. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Protocols for Handling iso-Hexahydrocannabiphorol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like iso-Hexahydrocannabiphorol (iso-HHCP). As a structurally similar compound to other phytocannabinoids, and with limited specific toxicological data, a cautious approach grounded in established safety protocols for potent psychoactive compounds is essential.[1] This guide provides the necessary procedural information for the safe handling, operation, and disposal of iso-HHCP.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure risk. The required level of PPE is contingent on the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for this compound
| Task | Minimum PPE Requirement | Enhanced Precautions (e.g., handling powders, potential for aerosolization) |
| Routine Handling (in solution) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield |
| Weighing/Handling (neat compound) | - Double nitrile gloves- Disposable gown with tight cuffs- Chemical splash goggles | - Full-face respirator with appropriate cartridges- Use of a ventilated balance enclosure or fume hood |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant gown or coveralls- Chemical splash goggles and face shield | - Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas |
Note: All PPE should be removed and disposed of as contaminated waste before leaving the designated work area.
Operational Plan
A clear and concise operational plan is crucial for the safe handling of iso-HHCP, from initial preparation to final disposal.
2.1. Designated Handling Area
-
All work with iso-HHCP should be conducted in a designated and clearly marked area, such as a chemical fume hood, to control airborne exposure.
-
Access to this area should be restricted to authorized personnel only.
2.2. Pre-Experimental Protocol
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of iso-HHCP and the procedures involved.
-
Gather Materials: Assemble all necessary laboratory equipment, PPE, and spill cleanup materials before commencing work.
-
Minimize Quantities: Whenever possible, work with the smallest practical quantity of the compound.
2.3. Handling Procedures
-
Always wear the appropriate PPE as outlined in Table 1.
-
Avoid direct skin and eye contact.
-
Prevent the generation of aerosols. When handling solids, use techniques that minimize dust formation.
-
Use wet-wiping techniques for cleaning surfaces to avoid dispersing powders.
-
All equipment that comes into contact with iso-HHCP must be decontaminated after use.
Disposal Plan
Proper disposal of iso-HHCP and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Unused Compound
-
Unused iso-HHCP should be disposed of as hazardous chemical waste.
-
Follow all institutional, local, regional, and national regulations for the disposal of controlled substances or potent uncharacterized compounds.[2]
-
Do not dispose of iso-HHCP down the drain.
3.2. Contaminated Materials
-
All disposable items that have come into contact with iso-HHCP, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste.
-
Segregate contaminated waste from regular laboratory trash in clearly labeled, sealed, and puncture-resistant containers.
-
Follow established protocols for hazardous waste pickup and disposal.
Quantitative Data
Due to the novelty of this compound, specific quantitative safety data such as Occupational Exposure Limits (OELs) have not been established. The toxicological properties have not been fully investigated.[1] Therefore, it is imperative to handle this compound with the assumption of high potency and toxicity.
Table 2: Hazard and Exposure Data for this compound
| Parameter | Value | Source/Comment |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent compound. Assume a low OEL. |
| LD50 (Lethal Dose, 50%) | Not Determined | Toxicological properties are not fully known. |
| Known Hazards | Potential for psychoactive effects. Structurally similar to other cannabinoids. The supplied solution may contain hazardous solvents (e.g., acetonitrile). | Inferred from related compounds. Refer to the supplier's SDS for the solvent.[2][6] |
Mandatory Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of potent chemical compounds.
Logical Relationship: this compound Spill Response
Caption: Logical workflow for responding to an iso-HHCP spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
